molecular formula C6H5BrN4O B2510369 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine CAS No. 190430-36-5

3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2510369
CAS No.: 190430-36-5
M. Wt: 229.037
InChI Key: WIGPGRHAXNIUJM-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a high-value chemical scaffold in medicinal chemistry and anticancer drug discovery. This brominated and methoxy-substituted pyrazolopyrimidine core is recognized as a privileged structure in designing novel therapeutic agents due to its role as a bioisostere of purine bases, allowing it to mimic adenosine and interact with the ATP-binding sites of various enzymes . Its primary research value lies in the development of targeted cancer therapies. The pyrazolo[3,4-d]pyrimidine pharmacophore is a key structural component in the design of potent inhibitors for critical cancer targets, including Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases such as EGFR and VGFR . The bromine atom at the 3-position serves as a versatile handle for further functionalization via cross-coupling reactions, enabling rapid diversification and structure-activity relationship (SAR) studies to optimize potency and selectivity . The methoxy group at the 4-position can be substituted with various amines to create diverse chemical libraries, a common strategy to generate compounds with enhanced affinity for their biological targets . Researchers utilize this compound as a key intermediate to synthesize novel molecules that inhibit tumor cell proliferation, induce apoptosis, and disrupt cell cycle progression . This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4O/c1-12-6-3-4(7)10-11-5(3)8-2-9-6/h2H,1H3,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGPGRHAXNIUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=NNC(=C21)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine: A-In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its purine-like architecture. This allows for its interaction with a multitude of biological targets, particularly protein kinases.[1][2][3] The title compound, 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, is a key intermediate in the synthesis of a diverse array of pharmacologically active molecules. The strategic placement of the bromo and methoxy functionalities provides orthogonal handles for further chemical elaboration, making it a valuable building block in drug discovery programs. This guide provides a comprehensive overview of a reliable and efficient synthetic route to this important intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of adenine, a fundamental component of nucleic acids and adenosine triphosphate (ATP).[1][2] This structural mimicry allows compounds bearing this scaffold to effectively compete with ATP for the binding sites of numerous kinases, a family of enzymes often implicated in proliferative diseases such as cancer.[3][4] Consequently, many pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR) tyrosine kinase, and Bruton's tyrosine kinase (BTK).[4][5][6] The title compound serves as a versatile precursor for the synthesis of these and other novel therapeutic agents.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of this compound suggests a convergent synthetic approach. The target molecule can be disconnected at the C-Br and C-O bonds, leading back to a key intermediate, 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. This intermediate, in turn, can be derived from the more readily accessible 1H-pyrazolo[3,4-d]pyrimidin-4-ol (also known as allopurinol). The overall synthetic strategy is depicted in the following workflow diagram:

Synthetic Workflow A 5-Amino-1H-pyrazole-4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol) A->B Formamide or Urea (Cyclization) C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3 (Chlorination) D 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine C->D NaOMe, MeOH (Methoxylation) E This compound D->E NBS, DMF (Bromination)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound and its key intermediates.

Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol)

The initial step involves the cyclization of 5-amino-1H-pyrazole-4-carboxamide to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved through condensation with a one-carbon synthon, such as formamide or urea.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-amino-1H-pyrazole-4-carboxamide (1 equivalent) and formamide (10-15 equivalents).

  • Heat the reaction mixture to 180-190 °C and maintain this temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the cooled mixture to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidin-4-ol as a white to off-white solid.

Parameter Value Reference
Starting Material 5-Amino-1H-pyrazole-4-carboxamide[7]
Reagent Formamide[3]
Temperature 180-190 °C[7]
Typical Yield > 90%[3]
Step 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

The hydroxyl group at the 4-position is converted to a more reactive chloro group, which serves as a leaving group for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Protocol:

  • To a round-bottom flask, add 1H-pyrazolo[3,4-d]pyrimidin-4-ol (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) in a fume hood.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.[7]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Parameter Value Reference
Starting Material 1H-Pyrazolo[3,4-d]pyrimidin-4-ol[7]
Reagent Phosphorus oxychloride (POCl₃)[1][7]
Temperature Reflux (~110 °C)[7]
Typical Yield 70-85%[8]
Step 3: Synthesis of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine

The chloro group at the 4-position is displaced by a methoxy group via a nucleophilic aromatic substitution reaction with sodium methoxide.

Protocol:

  • Prepare a solution of sodium methoxide by dissolving sodium metal (1.1 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To a separate flask, dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in anhydrous methanol.

  • Add the solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine to the sodium methoxide solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine.

Parameter Value Reference
Starting Material 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine[8]
Reagent Sodium methoxide in methanolAnalogous to[8]
Temperature RefluxAnalogous to[8]
Typical Yield 80-95% (estimated)Analogous to[8]
Step 4: Synthesis of this compound

The final step is the regioselective bromination of the pyrazole ring at the 3-position. N-Bromosuccinimide (NBS) is an effective and mild brominating agent for this purpose.[9]

Protocol:

  • Dissolve 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (NBS, 1.1 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, then wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Parameter Value Reference
Starting Material 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine-
Reagent N-Bromosuccinimide (NBS)[9]
Solvent DMF or Acetonitrile[10]
Temperature Room temperature to 50 °C[10]
Typical Yield 60-80% (estimated)-

Reaction Mechanisms and Rationale

The synthetic sequence relies on well-established and robust chemical transformations.

Reaction Mechanisms cluster_0 Step 2: Chlorination cluster_1 Step 3: Methoxylation cluster_2 Step 4: Bromination B_struct 1H-Pyrazolo[3,4-d]pyrimidin-4-ol POCl3 POCl3 B_struct->POCl3 Nucleophilic attack Intermediate_1 Activated Hydroxyl POCl3->Intermediate_1 Formation of chlorophosphate ester C_struct 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine Intermediate_1->C_struct Chloride attack and elimination C_struct2 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine NaOMe NaOMe C_struct2->NaOMe Nucleophilic attack Meisenheimer Meisenheimer Complex NaOMe->Meisenheimer D_struct 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine Meisenheimer->D_struct Chloride elimination D_struct2 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine NBS NBS D_struct2->NBS Electrophilic attack Sigma_complex Sigma Complex NBS->Sigma_complex E_struct This compound Sigma_complex->E_struct Deprotonation

Caption: Simplified overview of the key reaction mechanisms.

  • Chlorination: The hydroxyl group of the pyrimidinol tautomer is a poor leaving group. Phosphorus oxychloride activates the hydroxyl group by forming a chlorophosphate ester, which is then readily displaced by a chloride ion in an SNAr-type mechanism.

  • Methoxylation: This is a classic nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing pyrimidine ring activates the 4-position towards nucleophilic attack by the methoxide ion. The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of the chloride ion.

  • Bromination: The pyrazole ring is relatively electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide serves as a source of electrophilic bromine. The reaction proceeds via a typical electrophilic aromatic substitution mechanism, where the pyrazole ring attacks the bromine atom of NBS, forming a sigma complex which is then deprotonated to restore aromaticity.

Conclusion

The synthesis of this compound is a multi-step process that can be accomplished with good overall yields using readily available starting materials and standard laboratory techniques. The presented protocols, based on established literature precedents, provide a reliable pathway for the preparation of this valuable building block. The versatility of this intermediate ensures its continued importance in the discovery and development of novel therapeutics, particularly in the field of kinase inhibition.

References

An In-Depth Technical Guide to 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (CAS Number: 190430-36-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore, recognized as a purine isostere, which has led to its extensive investigation in the development of kinase inhibitors and other therapeutic agents. This document details the chemical and physical properties of this compound, outlines a logical synthetic pathway, and explores its applications as a key intermediate in the synthesis of bioactive molecules, particularly in the burgeoning field of targeted protein degradation.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural analogy to adenine, a fundamental component of nucleic acids and adenosine triphosphate (ATP). This mimicry allows molecules incorporating this scaffold to competitively bind to the ATP-binding sites of various enzymes, most notably protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research.

The versatility of the pyrazolo[3,4-d]pyrimidine core allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The strategic placement of different functional groups can lead to compounds with a wide range of biological activities, including but not limited to, the inhibition of cyclin-dependent kinases (CDKs), Src family kinases, and receptor tyrosine kinases.

Chemical and Physical Properties

This compound is a key synthetic intermediate that provides a platform for further chemical modifications. Its physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 190430-36-5-
Molecular Formula C₆H₅BrN₄O[1]
Molecular Weight 229.04 g/mol [1]
Appearance Predicted: Solid-
Boiling Point 325.6 ± 52.0 °C (Predicted)[2]
Density 2.09 ± 0.1 g/cm³ (Predicted)[2]
pKa 9.29 ± 0.20 (Predicted)[2]
Classification Protein Degrader Building Block[1]

Note: Some physical properties are predicted and have not been experimentally verified in publicly available literature.

Synthesis and Spectroscopic Characterization

A logical and efficient synthetic route to this compound involves the nucleophilic substitution of a chloro group with a methoxy group on a pre-brominated pyrazolo[3,4-d]pyrimidine core.

Proposed Synthetic Pathway

The synthesis can be envisioned to start from the commercially available 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine. The reaction with a suitable methoxide source, such as sodium methoxide in methanol, would yield the desired product. This type of nucleophilic aromatic substitution at the C4 position of the pyrazolo[3,4-d]pyrimidine ring is a well-established transformation.[3]

Synthesis_Pathway start 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine product This compound start->product Nucleophilic Substitution reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

To a solution of 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) at room temperature. Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC). Upon completion, neutralize the reaction with a suitable acid (e.g., acetic acid) and concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Note: This is a generalized, hypothetical protocol based on established chemical principles. Researchers should optimize reaction conditions for their specific needs.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance):

  • A singlet for the methoxy protons (-OCH₃) is expected around δ 4.0-4.2 ppm.

  • A singlet for the proton on the pyrimidine ring (C6-H) is anticipated in the aromatic region, likely around δ 8.5-8.8 ppm.

  • A broad singlet for the N-H proton of the pyrazole ring is expected, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • The methoxy carbon (-OCH₃) should appear around δ 55-60 ppm.

  • Carbons of the pyrazolo[3,4-d]pyrimidine core will resonate in the range of approximately δ 100-160 ppm. The carbon bearing the bromine (C3) will be significantly influenced by the halogen's electronic effects.

MS (Mass Spectrometry):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (229.04 g/mol ).

  • A characteristic isotopic pattern for bromine (approximately 1:1 ratio for M⁺ and M⁺+2) will be a key diagnostic feature.

Applications in Drug Discovery and Medicinal Chemistry

The title compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom at the C3 position and the methoxy group at the C4 position offers distinct opportunities for chemical elaboration.

Intermediate for Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. The bromine atom on this compound can be readily functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a diverse array of substituents. These substituents can be designed to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The methoxy group at the C4 position can also be a key determinant of activity and can be a site for further modification if needed.

Building Block for PROTACs (Proteolysis Targeting Chimeras)

The classification of this compound as a "Protein Degrader Building Block" highlights its utility in the development of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The this compound moiety can serve as the "warhead" that binds to the target protein (e.g., a kinase). The bromine atom provides a convenient handle for attaching a linker, which is then connected to an E3 ligase-binding moiety.

PROTAC_Concept TargetBinder Target Protein Binder (e.g., derived from This compound) Linker Linker TargetBinder->Linker E3LigaseBinder E3 Ligase Binder Linker->E3LigaseBinder PROTAC PROTAC TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits Ubiquitination Ubiquitination TargetProtein->Ubiquitination E3Ligase->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Conceptual workflow of a PROTAC utilizing a pyrazolo[3,4-d]pyrimidine-based warhead.

Conclusion

This compound is a strategically important building block for the synthesis of novel therapeutic agents. Its pyrazolo[3,4-d]pyrimidine core provides a proven scaffold for targeting a wide range of enzymes, particularly kinases. The presence of a versatile bromine handle and a modulating methoxy group makes it an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization. Its emerging role in the development of PROTACs further underscores its significance in the future of drug discovery, offering a pathway to target proteins that have been historically considered "undruggable." Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its therapeutic potential.

References

physical and chemical properties of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine. This molecule is of significant interest to the medicinal chemistry and drug discovery sectors due to its structural similarity to purine, a fundamental component of DNA and RNA. The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in numerous compounds with therapeutic potential, acting as kinase inhibitors and demonstrating a range of biological activities.[1][2] This document serves as a technical resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related compounds.

Core Molecular Attributes

This compound is a substituted purine analog. The core structure, a pyrazolo[3,4-d]pyrimidine ring system, is decorated with a bromine atom at the 3-position and a methoxy group at the 4-position. These substitutions are critical in modulating the compound's physicochemical properties and its interaction with biological targets.

PropertyValueSource
CAS Number 190430-36-5N/A
Molecular Formula C₆H₅BrN₄ON/A
Molecular Weight 229.03 g/mol N/A

Physicochemical Characterization

Understanding the physical and chemical properties of this compound is paramount for its application in experimental settings and for the development of drug formulations.

Solubility and Stability

While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, general trends for pyrazolo[3,4-d]pyrimidine derivatives suggest they are often sparingly soluble in water and more soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[3] The low aqueous solubility of many pyrazolo[3,4-d]pyrimidine derivatives can present challenges for their biological evaluation and formulation, a factor that has led to the development of prodrug strategies to enhance bioavailability.[1]

For optimal stability, the compound should be stored at 2-8°C in a dark place under an inert atmosphere.[4] This precaution is crucial to prevent degradation, which can be accelerated by light and atmospheric moisture, potentially leading to the hydrolysis of the methoxy group or other unforeseen reactions.

Spectroscopic Profile
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons (around 3.9-4.1 ppm), a singlet for the proton on the pyrimidine ring, and a broad singlet for the N-H proton of the pyrazole ring, which may be exchangeable with D₂O.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons of the pyrazolo[3,4-d]pyrimidine core, a signal for the methoxy carbon (around 55-60 ppm), and carbons directly bonded to bromine and nitrogen atoms at characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (229.03 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2) separated by 2 m/z units will be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of the methoxy and aromatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching of the heterocyclic rings (in the 1500-1650 cm⁻¹ region), and C-O stretching of the methoxy group (around 1050-1250 cm⁻¹).

Synthesis and Reactivity

The synthesis of the pyrazolo[3,4-d]pyrimidine scaffold is well-established in the literature, typically involving the construction of a substituted pyrazole ring followed by annulation of the pyrimidine ring.[2]

General Synthetic Approach

A common synthetic route to pyrazolo[3,4-d]pyrimidines starts from a substituted 5-aminopyrazole-4-carbonitrile. This intermediate can then be cyclized with a one-carbon synthon, such as formic acid or formamide, to form the pyrimidine ring.[5] Subsequent functionalization, such as bromination and methoxylation, can be achieved through various established methods.

The synthesis of this compound would likely involve the following key steps:

Synthesis_Workflow Start Substituted Pyrazole Precursor Step1 Cyclization to form Pyrazolo[3,4-d]pyrimidinone Start->Step1 Step2 Chlorination of the 4-position Step1->Step2 Step3 Bromination of the 3-position Step2->Step3 Step4 Methoxylation of the 4-position Step3->Step4 End This compound Step4->End

A generalized synthetic workflow for this compound.
Key Chemical Reactions and Reactivity

The chemical reactivity of this compound is dictated by the interplay of its functional groups and the electron distribution within the heterocyclic core.

  • Nucleophilic Aromatic Substitution: The 4-methoxy group can potentially be displaced by strong nucleophiles, although it is generally less reactive than a chloro or bromo substituent at the same position.

  • Cross-Coupling Reactions: The bromine atom at the 3-position is a versatile handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

  • N-Alkylation/Arylation: The N-H of the pyrazole ring can be alkylated or arylated under basic conditions to further modify the molecule's properties.

Applications in Drug Discovery and Chemical Biology

The pyrazolo[3,4-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[2] This has led to the development of numerous pyrazolo[3,4-d]pyrimidine-based compounds with a wide array of therapeutic applications.

Kinase Inhibition

Many pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[5][6] The structural resemblance of the pyrazolo[3,4-d]pyrimidine core to adenine allows it to compete with ATP for binding to the kinase active site. The substituents at the 3 and 4 positions, such as the bromo and methoxy groups in the title compound, play a crucial role in determining the potency and selectivity of kinase inhibition.

Kinase_Inhibition Molecule 3-bromo-4-methoxy- 1H-pyrazolo[3,4-d]pyrimidine Kinase Kinase Active Site Molecule->Kinase Binds Inhibition Inhibition of Phosphorylation Kinase->Inhibition ATP ATP ATP->Kinase Binds

Competitive binding mechanism of a pyrazolo[3,4-d]pyrimidine inhibitor.
Broader Therapeutic Potential

Beyond kinase inhibition, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in a variety of other therapeutic areas, including as anti-inflammatory, antiviral, and antimicrobial agents.[4][7] The specific biological activity is highly dependent on the substitution pattern around the core scaffold.

Experimental Protocols

Synthesis of a 4-Chloro-pyrazolo[3,4-d]pyrimidine Intermediate

A common precursor for the synthesis of 4-alkoxy-pyrazolo[3,4-d]pyrimidines is the corresponding 4-chloro derivative. This can be synthesized from a pyrazolo[3,4-d]pyrimidin-4-one.

  • Chlorination: To a stirred suspension of the pyrazolo[3,4-d]pyrimidin-4-one in a suitable solvent (e.g., toluene or chloroform), add phosphorus oxychloride (POCl₃) and a catalytic amount of dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Bromination of the 3-Position

The 3-position of the pyrazolo[3,4-d]pyrimidine ring can be brominated using a suitable brominating agent.

  • Bromination: Dissolve the 4-chloro-pyrazolo[3,4-d]pyrimidine in a suitable solvent (e.g., chloroform or acetic acid). Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted bromine, followed by brine. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the product by recrystallization or column chromatography.

Methoxylation of the 4-Position

The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with a methoxy group.

  • Methoxylation: Dissolve the 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine in methanol. Add a solution of sodium methoxide in methanol.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography or recrystallization to obtain this compound.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. Its physicochemical properties, reactivity, and biological activity are all influenced by the specific arrangement of its functional groups. This technical guide has provided a summary of the available information on this compound and has outlined general synthetic and analytical approaches. Further experimental investigation is required to fully elucidate its properties and to explore its potential in drug discovery and development.

References

An In-depth Technical Guide to the NMR Spectral Interpretation of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine. As a key scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers in drug discovery and development. This document delves into the predicted ¹H and ¹³C NMR spectra, offering a detailed rationale for the assignment of chemical shifts and coupling constants. Furthermore, it outlines the application of two-dimensional NMR techniques for unambiguous structural elucidation and provides a standardized protocol for sample preparation and data acquisition.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged bicyclic heteroaromatic system that is isosteric with purine. This structural similarity has led to its widespread investigation in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including kinase inhibition, antiviral, and anticancer properties.[1][2] Accurate and unambiguous structural characterization is the bedrock of any chemical research, and for complex heterocyclic systems like this compound, NMR spectroscopy is the most powerful tool available.

This guide will provide a detailed, predictive interpretation of the NMR data for this specific molecule. While, at the time of this writing, a publicly available experimental spectrum for this exact compound is not available, this guide will construct a robust prediction based on extensive data from closely related analogues and foundational NMR principles.[3][4] This predictive analysis serves as an invaluable roadmap for any researcher working with this or similar compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted NMR data for this compound is presented below. These predictions are based on the analysis of substituent effects on the pyrazolo[3,4-d]pyrimidine core, drawing from a wealth of literature data on similar heterocyclic systems.[1][3]

Molecular Structure

Figure 2: Predicted HSQC Correlations cluster_H ¹H NMR cluster_C ¹³C NMR H6 C6-H (~8.4 ppm) C6 C6 (~155 ppm) H6->C6 ¹JCH OCH3_H -OCH₃ (~4.1 ppm) OCH3_C -OCH₃ (~55 ppm) OCH3_H->OCH3_C ¹JCH Figure 3: Predicted Key HMBC Correlations cluster_H ¹H NMR cluster_C ¹³C NMR H1 N1-H (~13.5 ppm) C3a C3a H1->C3a ²JCH C7a C7a H1->C7a ²JCH H6 C6-H (~8.4 ppm) H6->C7a ²JCH C4 C4 H6->C4 ²JCH OCH3 -OCH₃ (~4.1 ppm) OCH3->C4 ³JCH C6 C6

References

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of 3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the crystal structure of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds holding significant promise in medicinal chemistry. As a privileged scaffold, the pyrazolo[3,4-d]pyrimidine core is a cornerstone in the design of kinase inhibitors and other therapeutic agents.[1][2][3] Understanding the three-dimensional architecture of these molecules is paramount for rational drug design, enabling the optimization of target binding, selectivity, and pharmacokinetic properties.

This document moves beyond a mere recitation of crystallographic data. It delves into the causality behind structural features, offering insights into how substituent effects, intermolecular interactions, and crystal packing influence the overall molecular conformation and, consequently, its biological activity. The methodologies and interpretations presented herein are grounded in established crystallographic principles and supported by peer-reviewed literature, ensuring a self-validating and authoritative resource.

The Significance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of adenine, a fundamental component of ATP.[3] This structural mimicry allows it to competitively bind to the ATP-binding site of various kinases, leading to the inhibition of their catalytic activity.[3] The versatility of this core lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of its inhibitory profile and physicochemical properties. Derivatives of this scaffold have been investigated as potent inhibitors of a range of kinases, including Src, EGFR, and CDK2, with applications in oncology and other therapeutic areas.[1][3][4][5]

Synthesis and Crystallization: From Blueprint to Reality

The synthesis of this compound derivatives typically involves a multi-step process, often starting from a substituted pyrazole precursor. While various synthetic routes have been reported for pyrazolo[3,4-d]pyrimidines, a general pathway is outlined below.[1][2][6]

Experimental Protocol: A Generalized Synthetic Approach
  • Pyrazole Ring Formation: Condensation of a hydrazine derivative with a suitable β-ketonitrile or a related three-carbon synthons to construct the core pyrazole ring.

  • Pyrimidine Ring Annulation: Cyclization of the aminopyrazole intermediate with a one-carbon source, such as formic acid or formamide, to build the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidinone core.[2]

  • Halogenation: Introduction of the bromine atom at the 3-position is typically achieved through electrophilic bromination using reagents like N-bromosuccinimide (NBS).

  • O-Alkylation: The 4-methoxy group is introduced by alkylation of the corresponding 4-hydroxy (or 4-oxo) precursor with a methylating agent, such as methyl iodide, in the presence of a base.[2]

The process of obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Success is contingent on a systematic screening of crystallization conditions.

Experimental Protocol: Single Crystal Growth
  • Purification: The synthesized compound must be of high purity (>98%). This is typically achieved by column chromatography followed by recrystallization.

  • Solvent Selection: A range of solvents and solvent mixtures should be screened. Common solvents include methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

The choice of experimental conditions is critical. The rate of crystallization, in particular, can significantly impact crystal quality. Slower crystallization rates generally yield larger and more well-ordered crystals.

Decoding the Architecture: Crystallographic Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives

While the specific crystal structure of this compound is not publicly available as of this writing, a wealth of information can be gleaned from the crystallographic analysis of closely related derivatives. These studies provide a robust framework for understanding the key structural features of this class of compounds.[2][6]

General Structural Features

The pyrazolo[3,4-d]pyrimidine core is a bicyclic heteroaromatic system. In many reported crystal structures, this core is nearly planar, although slight deviations from planarity can occur.[2][6] The planarity of the ring system is crucial for its interaction with the generally flat adenine-binding pocket of kinases.

Substituents on the pyrazolo[3,4-d]pyrimidine core can significantly influence the overall molecular conformation. For instance, bulky substituents at the 1-position can lead to a larger dihedral angle between the pyrazolopyrimidine core and the substituent, affecting how the molecule presents itself to the target protein.[6]

The Role of Intermolecular Interactions in Crystal Packing

The solid-state architecture of these derivatives is dictated by a network of intermolecular interactions. Hydrogen bonds and π-π stacking interactions are the most prominent forces governing crystal packing.

  • Hydrogen Bonding: The nitrogen atoms within the pyrazolo[3,4-d]pyrimidine core are excellent hydrogen bond acceptors. In the absence of a substituent at the N1-position of the pyrazole ring, the N-H group acts as a hydrogen bond donor. These hydrogen bonds often lead to the formation of well-defined supramolecular structures, such as chains or sheets.

  • π-π Stacking: The aromatic nature of the pyrazolo[3,4-d]pyrimidine core facilitates π-π stacking interactions between adjacent molecules. These interactions contribute significantly to the stability of the crystal lattice.

The interplay of these non-covalent interactions determines the final crystal packing arrangement, which in turn can influence physical properties such as solubility and melting point.

Anticipated Structural Impact of 3-Bromo and 4-Methoxy Groups

The introduction of a bromine atom at the 3-position and a methoxy group at the 4-position is expected to have specific effects on the crystal structure:

  • 3-Bromo Substituent: The bromine atom is a large, polarizable atom that can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. This could introduce an additional directional interaction that influences crystal packing.

  • 4-Methoxy Substituent: The methoxy group can act as a weak hydrogen bond acceptor. The orientation of the methyl group relative to the pyrimidine ring will be a key conformational feature.

The combined electronic effects of the electron-withdrawing bromine and the electron-donating methoxy group will also modulate the electron density of the aromatic system, which can influence the strength of π-π stacking interactions.

Structure-Activity Relationship: From Molecular Conformation to Biological Function

The crystal structure provides a static snapshot of the molecule in its lowest energy conformation in the solid state. This information is invaluable for understanding the structure-activity relationship (SAR). By comparing the crystal structures of a series of derivatives with their corresponding biological activities, researchers can identify the key structural features required for potent and selective inhibition.

For instance, the orientation of a key hydrogen bond donor or acceptor group, as determined by the crystal structure, can explain why one derivative is more active than another. Furthermore, the overall shape and electrostatic potential of the molecule, which are direct consequences of its crystal structure, determine its complementarity to the target's binding site.

Molecular modeling and docking studies often use crystallographic data as a starting point to predict how a ligand will bind to its target protein.[2][6] The accuracy of these computational models is highly dependent on the quality of the input crystal structure.

Visualization of Molecular and Supramolecular Structures

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the molecular structure of the target compound and a hypothetical representation of potential intermolecular interactions.

cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 M1_N1 N-H M2_N N M1_N1->M2_N Hydrogen Bond M1_Ring Pyrazolo[3,4-d]pyrimidine Core M2_Ring Pyrazolo[3,4-d]pyrimidine Core M1_Ring->M2_Ring π-π Stacking M1_Br Br M1_Br->M2_N Halogen Bond

References

The Strategic Versatility of the 3-Bromo-4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine Scaffold: An In-depth Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[3,4-d]pyrimidine Core and the Strategic Importance of C3 and C4 Substitution

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to the endogenous purine nucleus.[1][2] This bioisosteric relationship allows it to effectively compete with adenosine triphosphate (ATP) for the binding sites of a multitude of enzymes, particularly protein kinases.[2][3] The versatility of this scaffold has led to the development of numerous pharmacologically active compounds, including agents with anticancer, antiviral, and antiparasitic properties.[4][5] The biological activity of pyrazolo[3,4-d]pyrimidine derivatives can be finely tuned through substitutions at various positions of the bicyclic ring system. Among these, the C3 and C4 positions are of paramount strategic importance for modulating potency, selectivity, and pharmacokinetic properties.

This technical guide focuses on the 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine scaffold, a key intermediate and a pharmacophore with significant potential in drug discovery. The presence of a bromine atom at the C3 position offers a versatile handle for a variety of synthetic transformations, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). Concurrently, the methoxy group at the C4 position influences the electronic properties and the binding interactions of the molecule within the target's active site. This guide will provide an in-depth analysis of the synthesis, known and potential biological activities, and the mechanistic underpinnings of this valuable scaffold, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies: Accessing the this compound Core

The synthesis of the this compound scaffold can be approached through several strategic routes, often involving the initial construction of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by halogenation and subsequent methoxylation.

A common starting point is the commercially available 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, also known as allopurinol. Bromination at the C3 position can be achieved using N-bromosuccinimide (NBS), a mild and effective brominating agent. Subsequent treatment of the resulting 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with a methylating agent, such as methyl iodide in the presence of a suitable base, would yield the desired this compound.

Alternatively, the 4-chloro derivative, a key intermediate in the synthesis of many pyrazolo[3,4-d]pyrimidine-based drugs, can be utilized.[1] Treatment of 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with a chlorinating agent like phosphorus oxychloride (POCl3) furnishes 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. Subsequent bromination at the C3 position with NBS, followed by nucleophilic substitution of the C4-chloro group with sodium methoxide, provides another viable route to the target scaffold.

Illustrative Synthetic Workflow

Synthesis A 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one B 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one A->B NBS D 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine A->D POCl3 C This compound B->C CH3I, Base E 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine D->E NBS E->C NaOMe

Caption: Synthetic routes to this compound.

Biological Activities and Therapeutic Potential: A Landscape of Opportunities

While specific biological data for this compound is not extensively reported in publicly available literature, a comprehensive analysis of structurally related compounds allows for a well-informed projection of its potential biological activities. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, and the 3-bromo-4-methoxy substitution pattern is poised to modulate these activities in several key ways.

Kinase Inhibition: A Primary Mechanism of Action

The pyrazolo[3,4-d]pyrimidine core acts as a bioisostere of adenine, enabling it to bind to the ATP-binding pocket of various kinases.[2][3] This interaction is often characterized by hydrogen bonding between the pyrazole and pyrimidine nitrogens and the hinge region of the kinase domain. The substituents at the C3 and C4 positions play a crucial role in determining the potency and selectivity of this inhibition.

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Numerous pyrazolo[3,4-d]pyrimidine derivatives have demonstrated potent inhibitory activity against EGFR, a key target in cancer therapy.[6][7] The C4 position is often occupied by an amino group linked to a substituted phenyl ring, which extends into a hydrophobic pocket of the ATP-binding site. The 4-methoxy group in our scaffold of interest could similarly occupy this region, potentially forming favorable interactions. The C3-bromo substituent can be further functionalized to enhance binding affinity or to introduce additional interactions with the receptor.

  • Cyclin-Dependent Kinases (CDKs): CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Pyrazolo[3,4-d]pyrimidines have been successfully developed as CDK inhibitors.[2][3][8] The substitutions on the pyrazolo[3,4-d]pyrimidine core are instrumental in achieving selectivity among the different CDK family members. The 3-bromo-4-methoxy scaffold provides a platform for developing novel CDK inhibitors with potentially unique selectivity profiles.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, and VEGFR-2 is a key mediator of this process. Several pyrazolo[3,4-d]pyrimidine derivatives have been reported as potent VEGFR-2 inhibitors.[9][10] The 4-methoxy group could contribute to the binding affinity within the VEGFR-2 active site, while the C3-bromo position allows for the introduction of moieties that can further enhance potency and influence the pharmacokinetic properties of the molecule.

  • Other Kinase Targets: The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to a wide range of other kinases, including Src family kinases, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 (FLT3).[11][12][13] The this compound core represents a valuable starting point for the design and synthesis of inhibitors targeting these and other clinically relevant kinases.

Anticancer Activity: From Bench to Bedside

The profound impact of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors on cancer cell signaling pathways translates into significant antiproliferative and pro-apoptotic effects. Derivatives of this scaffold have demonstrated potent cytotoxic activity against a broad spectrum of cancer cell lines, including those of the breast, lung, colon, and leukemia.[6][14] The this compound scaffold is therefore a promising platform for the development of novel anticancer agents.

Potential as a Dual-Target Inhibitor

A growing paradigm in cancer therapy is the development of dual-target inhibitors, which can simultaneously block multiple signaling pathways, potentially leading to enhanced efficacy and reduced drug resistance.[15] The pyrazolo[3,4-d]pyrimidine scaffold is well-suited for the design of such agents.[15] By judiciously modifying the substituents at the C3 and C4 positions of the 3-bromo-4-methoxy core, it may be possible to design molecules that inhibit two or more key cancer-related targets, such as EGFR and VEGFR-2, or a combination of different CDKs.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of the substituents. Analysis of the existing literature provides valuable insights into the SAR of this scaffold:

PositionSubstituentGeneral Impact on Biological Activity
C3 Halogens (e.g., Bromo)Provides a handle for further synthetic modifications (e.g., Suzuki, Sonogashira couplings) to introduce diverse functionalities that can enhance potency and selectivity. Can also participate in halogen bonding interactions with the target protein.
C4 MethoxyCan act as a hydrogen bond acceptor and occupy hydrophobic pockets within the ATP-binding site. Its size and electronic properties influence the overall binding affinity and selectivity of the inhibitor.
N1 Alkyl, ArylSubstitution at this position can modulate the electronic properties of the ring system and provide additional points of interaction with the target. It can also be used to improve pharmacokinetic properties.

Experimental Protocols: A Guide to Biological Evaluation

To assess the biological activity of the this compound scaffold and its derivatives, a series of in vitro and cell-based assays are essential.

Kinase Inhibition Assay (Generic Protocol)
  • Objective: To determine the in vitro inhibitory activity of test compounds against a specific protein kinase.

  • Materials: Recombinant kinase, appropriate substrate (e.g., a peptide or protein), ATP, test compound, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, the substrate, and the test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and for the appropriate time for the specific kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence).

    • Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of test compounds on cancer cell lines.

  • Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Illustrative Experimental Workflow

Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation A Kinase Inhibition Assay B Determine IC50 values A->B C Cell Viability Assay (e.g., MTT) D Determine GI50 values C->D E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) D->E

Caption: A typical workflow for the biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics, particularly in the realm of oncology. Its structural similarity to the purine nucleus, coupled with the strategic placement of a synthetically malleable bromine atom and a modulating methoxy group, provides a rich foundation for the design of potent and selective inhibitors of various protein kinases. The insights gleaned from the extensive research on related pyrazolo[3,4-d]pyrimidine derivatives strongly suggest that this scaffold is a valuable starting point for the development of new anticancer agents, including potential dual-target inhibitors. Future research efforts should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this core, with the aim of elucidating detailed structure-activity relationships and identifying lead candidates for further preclinical and clinical development.

References

The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-d]pyrimidine nucleus, a purine isostere, stands as a cornerstone in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2] Its inherent ability to mimic the adenine core of ATP allows it to effectively interact with the hinge region of kinase active sites, making it a privileged scaffold for the development of potent and selective inhibitors.[3][4] This guide provides a comprehensive exploration of the medicinal chemistry applications of pyrazolo[3,4-d]pyrimidines, delving into their synthesis, structure-activity relationships (SAR), and diverse biological targets. We will traverse its significant contributions to oncology, inflammation, and cardiovascular disease, offering field-proven insights and detailed experimental protocols to empower researchers in their quest for novel therapeutics.

Introduction: The Rise of a Privileged Scaffold

Nitrogen-containing heterocyclic compounds are fundamental to life, forming the chemical bedrock of nucleic acids and numerous cofactors.[1] Among these, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a focal point of intensive research due to its structural resemblance to adenine.[1][5] This bioisosteric relationship is the key to its broad pharmacological potential, enabling it to competitively bind to the ATP-binding sites of a multitude of enzymes, most notably protein kinases.[5][6]

The journey of pyrazolo[3,4-d]pyrimidines in medicine began with the discovery of Allopurinol (4-hydroxypyrazolo[3,4-d]pyrimidine), a xanthine oxidase inhibitor used in the treatment of gout.[7][8][9] However, the true explosion of interest came with the realization that this scaffold could be strategically decorated to target a host of other enzymes with high affinity and selectivity. This has led to the development of numerous clinical candidates and even approved drugs, solidifying its status as a "privileged" structure in medicinal chemistry.[3]

This guide will navigate the key applications of this versatile core, with a focus on the underlying principles that govern its biological activity and the practical methodologies for its synthesis and evaluation.

Synthetic Strategies: Building the Core

The construction of the pyrazolo[3,4-d]pyrimidine ring system can be broadly approached from two main retrosynthetic disconnections: starting from a substituted pyrazole or a substituted pyrimidine.

From Substituted Pyrazoles: The Robins Approach and its Variations

A classic and widely adopted method for the synthesis of pyrazolo[3,4-d]pyrimidines starts with a 5-aminopyrazole-4-carbonitrile or a 5-aminopyrazole-4-carboxamide precursor.[1]

A common synthetic route involves the reaction of a 5-aminopyrazole-4-carbonitrile with formic acid or formamide to construct the pyrimidine ring.[10] The resulting 1H-pyrazolo[3,4-d]pyrimidin-4-one can then be converted to the 4-chloro intermediate using reagents like phosphorus oxychloride.[1] This chloro-derivative is a versatile intermediate for introducing various nucleophiles at the C4 position, a critical step in tuning the biological activity of the final compound.[1]

Experimental Protocol: Synthesis of a 4-substituted pyrazolo[3,4-d]pyrimidine

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • To a solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL), the mixture is refluxed for 7 hours.[10]

  • After cooling, the reaction mixture is poured into ice water.[10]

  • The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the desired product.[10]

Step 2: Chlorination to 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

  • A mixture of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and phosphorus oxychloride is heated under reflux.

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate).

  • The precipitated product is filtered, washed with water, and dried.

Step 3: Nucleophilic Substitution

  • The 4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is dissolved in a suitable solvent (e.g., isopropanol, DMF).

  • The desired amine or other nucleophile is added, often in the presence of a base like triethylamine or diisopropylethylamine.

  • The reaction mixture is heated until completion (monitored by TLC).

  • The product is isolated by precipitation, extraction, and purified by chromatography.

From Substituted Pyrimidines

An alternative strategy involves the construction of the pyrazole ring onto a pre-existing pyrimidine scaffold. For instance, a 4,6-dichloropyrimidine-5-carbaldehyde can react with substituted hydrazines to directly form the 1-alkyl or 1-aryl-pyrazolo[3,4-d]pyrimidines.[1] This approach offers a different handle for diversification and can be advantageous for accessing specific substitution patterns.

Therapeutic Applications: A Multifaceted Scaffold

The true power of the pyrazolo[3,4-d]pyrimidine core lies in its adaptability. By strategically modifying the substituents at various positions of the ring system, medicinal chemists have been able to develop potent and selective inhibitors for a wide range of biological targets.

Oncology: A Kinase Inhibitor Powerhouse

The most significant impact of pyrazolo[3,4-d]pyrimidines has been in the field of oncology, primarily through the inhibition of protein kinases.[5][11] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[11] The pyrazolo[3,4-d]pyrimidine scaffold, as an ATP mimic, is perfectly suited to target the ATP-binding site of these enzymes.[3][4]

Key Kinase Targets:

  • Bruton's Tyrosine Kinase (BTK): The FDA-approved drug Ibrutinib is a potent and irreversible BTK inhibitor that features a pyrazolo[3,4-d]pyrimidine core.[1][3] It has revolutionized the treatment of certain B-cell malignancies.

  • Src Family Kinases: Numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of Src, a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis.[12][13]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Pyrazolo[3,4-d]pyrimidines have been successfully employed to inhibit VEGFR, a key regulator of this process.[14][15][16]

  • Epidermal Growth Factor Receptor (EGFR): EGFR is another important target in cancer therapy, and pyrazolo[3,4-d]pyrimidine-based inhibitors have shown significant promise.[4][17]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The pyrazolo[3,4-d]pyrimidine scaffold has been explored for the development of CDK inhibitors.[11][18]

  • FLT3 and RET Kinases: Mutations in these kinases are drivers in certain leukemias and thyroid cancers, respectively. Potent pyrazolo[3,4-d]pyrimidine inhibitors targeting these kinases have been identified.[14][19]

Signaling Pathway: Kinase Inhibition by Pyrazolo[3,4-d]pyrimidines

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Substrate Substrate Protein RTK->Substrate Phosphorylation Pyrazolo Pyrazolo[3,4-d]pyrimidine Inhibitor Pyrazolo->RTK Binds to ATP pocket ATP ATP ATP->RTK Competes for binding PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) PhosphoSubstrate->Downstream

Caption: Pyrazolo[3,4-d]pyrimidines competitively inhibit ATP binding to the kinase domain.

Structure-Activity Relationship (SAR) Insights for Kinase Inhibition:

The biological activity and selectivity of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors are highly dependent on the nature and position of the substituents.

  • N1-Position: Substitution at the N1 position with small alkyl or aryl groups is often crucial for potent activity. This substituent typically occupies a hydrophobic pocket in the kinase active site.

  • C4-Position: The C4 position is a key point for diversification and is often linked to a larger moiety that extends into the solvent-exposed region of the active site. The nature of the linker (e.g., -NH-, -O-) and the terminal group significantly influences potency and selectivity.[20]

  • C3 and C6 Positions: Modifications at these positions can also modulate activity and selectivity, though they are often less explored than the N1 and C4 positions.

CompoundTarget Kinase(s)IC50 (nM)Reference
IbrutinibBTK0.5[1]
Compound 33FLT3, VEGFR25 (MV4-11 cells)[14][20]
SI306SrcLow µM range[12]
Compound 23cRETPotent inhibition[19]
Anti-inflammatory Applications

Inflammation is a complex biological response implicated in numerous diseases. Pyrazolo[3,4-d]pyrimidines have demonstrated significant potential as anti-inflammatory agents through various mechanisms.

  • Cyclooxygenase (COX) Inhibition: Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit COX enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins.[21][22] Several compounds have shown potency comparable or greater than the well-known NSAID, Diclofenac.[21]

  • Heme Oxygenase-1 (HO-1) Induction: A novel pyrazolo[3,4-d]pyrimidine, KKC080096, has been identified as an inducer of HO-1, an enzyme with potent anti-inflammatory and neuroprotective effects.[23] This compound was shown to reduce neuroinflammation in a mouse model of Parkinson's disease.[23]

Experimental Protocol: In Vitro COX Inhibition Assay

  • Enzyme Preparation: Purified ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with the test compound (at various concentrations) in a suitable buffer (e.g., Tris-HCl) for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a set incubation period (e.g., 2 minutes), the reaction is stopped by the addition of an acidic solution (e.g., HCl).

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cardiovascular and CNS Applications

The versatility of the pyrazolo[3,4-d]pyrimidine scaffold extends to the cardiovascular and central nervous systems.

  • Phosphodiesterase (PDE) Inhibition: Certain polycyclic pyrazolo[3,4-d]pyrimidines are potent inhibitors of cGMP-specific phosphodiesterases, particularly PDE1 and PDE5.[24][25] By inhibiting these enzymes, they increase intracellular levels of cGMP, leading to vasodilation and antihypertensive effects.[24][25]

  • 5-HT2C Receptor Agonism: The pyrazolo[3,4-d]pyrimidine core has been identified as a key feature for potent agonism of the 5-HT2C receptor, a target for the treatment of obesity and psychiatric disorders.[26]

Workflow: From Synthesis to Biological Evaluation

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Enzymatic Assays (e.g., Kinase, COX) Characterization->Enzyme_Assay Cell_Assay Cell-based Assays (e.g., Proliferation, Apoptosis) Enzyme_Assay->Cell_Assay Animal_Model Animal Models of Disease (e.g., Xenograft) Cell_Assay->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity

Caption: A typical workflow for the development of pyrazolo[3,4-d]pyrimidine-based drugs.

Future Perspectives and Conclusion

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its proven success, particularly in the realm of kinase inhibition, has cemented its place in the medicinal chemist's toolbox. Future research will likely focus on several key areas:

  • Enhanced Selectivity: Designing inhibitors that can discriminate between closely related kinases remains a significant challenge. Advanced computational methods and a deeper understanding of kinase structures will be crucial in this endeavor.

  • Targeting Resistance: The emergence of drug resistance is a major hurdle in cancer therapy. The development of next-generation pyrazolo[3,4-d]pyrimidines that can overcome resistance mutations is a high priority.

  • Novel Biological Targets: While kinases have been the primary focus, the exploration of pyrazolo[3,4-d]pyrimidines against other enzyme families and receptor types is an exciting avenue for future research.

  • Drug Delivery: Innovative drug delivery strategies, such as the use of polymer-drug dispersions, are being explored to improve the solubility and bioavailability of these compounds, particularly for challenging targets like those in the central nervous system.[12]

References

An In-Depth Technical Guide to the Initial Screening of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Pyrazolo[3,4-d]pyrimidine Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a research program.[1][2][3] The pyrazolo[3,4-d]pyrimidine nucleus is recognized as a "privileged scaffold," a framework capable of serving as a ligand for multiple biological targets.[4] This is particularly evident in the field of oncology, where this scaffold has been extensively utilized to develop potent inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[5][6][7]

The 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine variant is a strategically designed starting point for library synthesis. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing diversity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. The methoxy group at the 4-position can be readily substituted with amines to mimic the hinge-binding interactions of ATP in the kinase active site, a crucial feature for many kinase inhibitors.[8][9] This guide provides a comprehensive overview of the initial screening cascade for novel derivatives of this promising scaffold, from synthesis to primary biological evaluation.

Part 1: Synthesis of a Diversified Library

The initial phase of any screening campaign is the generation of a chemically diverse library of compounds based on the core scaffold. The synthesis of this compound derivatives typically follows a multi-step sequence, which allows for the introduction of various substituents.

Synthetic Pathway Overview

A general synthetic route is depicted below. The process begins with the construction of the pyrazole ring, followed by the formation of the fused pyrimidine ring. Subsequent modifications at the 3 and 4-positions allow for the generation of a diverse library of analogues. While a specific protocol for the starting material this compound is available from commercial suppliers[10], the following illustrates a common synthetic logic for this class of compounds.

Synthetic_Pathway cluster_0 Core Scaffold Synthesis cluster_1 Library Diversification A 5-Amino-1H-pyrazole-4-carbonitrile B Pyrazolo[3,4-d]pyrimidin-4-one A->B Formic Acid C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3 D 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine C->D NBS or Br2 E This compound (Core Scaffold) D->E Sodium Methoxide H Final Derivative Library E->H Suzuki Coupling E->H Nucleophilic Aromatic Substitution F Diverse Amines (R1-NH2) G Diverse Boronic Acids (R2-B(OH)2)

Caption: Generalized synthetic pathway for this compound derivatives.

Experimental Protocol: Library Synthesis via Suzuki Coupling

The following is a representative protocol for diversifying the core scaffold at the 3-position using a Suzuki coupling reaction.

Objective: To synthesize a library of 3-aryl-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives.

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

  • Base (e.g., K2CO3, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine derivative.

  • Characterize the final product using NMR spectroscopy and mass spectrometry.[11][12]

Part 2: The Initial Screening Cascade

The initial screening process is designed as a funnel, starting with broad, high-throughput assays to identify "hits" and progressively moving towards more complex, lower-throughput assays to validate and characterize these hits.[13] For kinase inhibitor discovery programs, a typical cascade involves a primary biochemical screen followed by a secondary cell-based screen.[14]

Screening_Cascade A Synthesized Library of Pyrazolo[3,4-d]pyrimidine Derivatives B Primary Screen: Biochemical Kinase Assay A->B C Inactive Compounds B->C >50% Inhibition at 10 µM? (No) D Active 'Hits' B->D >50% Inhibition at 10 µM? (Yes) E Dose-Response & IC50 Determination D->E F Secondary Screen: Cell-Based Viability/Cytotoxicity Assay E->F G Validated 'Hits' F->G Cellular Activity Confirmed H Lead Optimization G->H

References

Methodological & Application

reaction conditions for derivatizing 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Authored by a Senior Application Scientist

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its structural similarity to adenine allows it to function as a versatile "hinge-binding" motif in various ATP-binding sites.[3] The targeted derivatization of this core is crucial for modulating potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive technical guide for researchers on the , a key intermediate for library synthesis. We will explore palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering field-proven insights, detailed protocols, and mechanistic rationale to guide successful synthesis campaigns.

Introduction: The Strategic Importance of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine ring system is isomeric with the naturally occurring purine scaffold, which underpins its biological significance.[4] This structural mimicry has been successfully exploited to develop potent inhibitors of various protein kinases, which are critical targets in oncology and immunology.[1][5] The strategic placement of substituents around the core allows for fine-tuning of interactions within the kinase hinge region, the hydrophobic pocket, and the solvent-exposed front pocket.

The subject of this guide, this compound, is a particularly valuable building block. The bromine atom at the C3 position serves as a versatile handle for introducing molecular diversity via modern cross-coupling chemistry. The methoxy group at the C4 position can be retained in the final product or displaced via nucleophilic aromatic substitution (SNAr), further expanding the accessible chemical space. Understanding the nuances of these transformations is key to leveraging this scaffold effectively.

Synthesis of the Starting Material

While commercially available from some vendors, the synthesis of this compound can be achieved through a multi-step sequence, typically starting from a substituted pyrazole precursor. A plausible, generalized route is outlined below, based on established heterocyclic synthesis methodologies.[4][6]

G A 5-Amino-1H-pyrazole-4-carbonitrile B 1H-Pyrazolo[3,4-d]pyrimidin-4-one A->B Formamide, Δ C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3, Δ D 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine C->D NBS, DMF E This compound D->E NaOMe, MeOH

Caption: Plausible synthetic workflow for the starting material.

Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The carbon-bromine bond at the C3 position is the primary site for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazolo[3,4-d]pyrimidine ring system facilitates the initial oxidative addition step, making it a suitable substrate for a variety of transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between the C3 position and various aryl or heteroaryl boronic acids or esters.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical to stabilize the palladium center and promote efficient catalysis, particularly with heteroaromatic substrates.

G pd0 Pd(0)L2 pd2 Ar-Pd(II)-Br(L2) pd0->pd2 Oxidative Addition pd2_b Ar-Pd(II)-R(L2) pd2->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination product Ar-R sub Ar-Br boronic R-B(OR)2 base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Reaction Condition Parameters

Parameter Typical Reagents/Conditions Rationale & Expert Insights
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃, XPhosPdG2/G3[7][8] For heteroaryl bromides, pre-formed palladacycles like XPhosPdG2 often provide higher activity and reproducibility, preventing ligand degradation and ensuring efficient initiation.[8]
Ligand PPh₃, XPhos, SPhos, RuPhos Bulky, electron-rich phosphine ligands (e.g., XPhos) are generally superior for coupling heteroaryl halides as they promote both oxidative addition and reductive elimination while preventing β-hydride elimination.[7]
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ An aqueous solution of a mild inorganic base like Na₂CO₃ is a standard starting point. Stronger bases like K₃PO₄ may be required for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF A mixture of an organic solvent with water is common to dissolve both the organic substrate and the inorganic base. Degassing the solvent is critical to prevent oxidation of the Pd(0) catalyst.

| Temperature | 80 - 120 °C (Thermal or Microwave) | Microwave heating can significantly reduce reaction times from hours to minutes.[9][10] |

Protocol: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

  • To a microwave vial, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 - 1.5 eq.), and sodium carbonate (2.0 - 3.0 eq.).

  • Add the palladium precatalyst (e.g., XPhosPdG2, 2-5 mol%) and the ligand (e.g., XPhos, 4-10 mol%) if not using a pre-formed complex.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 20-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of C3-amino derivatives, the Buchwald-Hartwig amination offers a powerful and general method for coupling with a wide range of primary and secondary amines.[11]

Mechanistic Rationale: The mechanism is similar to the Suzuki coupling, but the key steps involve the coordination of the amine to the Pd(II) complex, followed by base-mediated deprotonation to form a palladium amide intermediate.[12] Reductive elimination from this intermediate furnishes the C-N bond. The choice of base and ligand is critical to facilitate the deprotonation of the amine and prevent catalyst inhibition.[13]

Reaction Condition Parameters

Parameter Typical Reagents/Conditions Rationale & Expert Insights
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ Simple palladium salts are often used, as they form the active Pd(0) species in situ.
Ligand BINAP, XPhos, t-BuXPhos, BrettPhos Sterically hindered biaryl phosphine ligands are essential. The choice often depends on the steric bulk of the amine coupling partner.[14][15] XPhos and related ligands are excellent general choices.
Base NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ Strong, non-nucleophilic bases are required. Sodium tert-butoxide is the most common choice.[14] For sensitive substrates, a weaker base like Cs₂CO₃ may be used, often requiring higher temperatures.
Solvent Toluene, 1,4-Dioxane, THF Anhydrous, non-protic solvents are mandatory. Toluene is often the preferred solvent for its high boiling point.

| Temperature | 80 - 110 °C | Reactions are typically run at elevated temperatures to ensure reasonable rates. |

Protocol: Buchwald-Hartwig Amination with Morpholine

  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-5 mol%).

  • Add this compound (1.0 eq.) and the base (e.g., NaOt-Bu, 1.4 - 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Add anhydrous toluene, followed by the amine (e.g., morpholine, 1.2 - 1.5 eq.).

  • Heat the reaction mixture at 100-110 °C with stirring for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the direct installation of a terminal alkyne at the C3 position, providing a valuable precursor for further transformations like click chemistry or reduction to other functional groups.[16]

Mechanistic Rationale: This reaction uniquely involves two catalytic cycles. The palladium cycle is similar to that of other cross-couplings. A copper(I) co-catalyst operates in a separate cycle, reacting with the terminal alkyne and a base to form a copper(I) acetylide.[17] This species then undergoes transmetalation with the Ar-Pd(II)-X complex, leading to the final product.[18] Copper-free versions exist but often require specific ligands and conditions.[19]

Reaction Condition Parameters

Parameter Typical Reagents/Conditions Rationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ PdCl₂(PPh₃)₂ is often preferred due to its higher air stability compared to Pd(PPh₃)₄.[20]
Copper(I) Co-catalyst CuI (1-5 mol%) The copper co-catalyst is crucial for the standard reaction and should be of high purity.
Base Et₃N, DIPEA, Piperidine A liquid amine base is typically used, often serving as both the base and part of the solvent system. It is essential to use an excess to neutralize the HBr formed.
Solvent THF, DMF, Acetonitrile Anhydrous polar aprotic solvents are generally used.

| Temperature | Room Temperature to 80 °C | The reactivity of aryl bromides often necessitates heating, whereas aryl iodides can react at room temperature.[16] |

Protocol: Sonogashira Coupling with Phenylacetylene

  • To a Schlenk flask, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (3-10 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous THF and a tertiary amine base (e.g., Et₃N, 2-3 eq.).

  • Add the terminal alkyne (e.g., phenylacetylene, 1.1 - 1.5 eq.) via syringe.

  • Stir the reaction at 60-70 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The 4-methoxy group can be displaced by strong nucleophiles in an SNAr reaction. The pyrimidine ring is inherently electron-deficient, which activates the C4 position for nucleophilic attack. This provides an alternative route to C4-substituted analogs, such as amines, which are common in kinase inhibitors.

Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[21] A nucleophile attacks the electron-deficient C4 carbon, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[22] The negative charge is stabilized by the electron-withdrawing nitrogen atoms of the heterocyclic core. In the second step, the leaving group (methoxide) is expelled, restoring aromaticity. For this reaction to be effective, the attacking nucleophile must be sufficiently strong, and the ring must be activated by electron-withdrawing groups.[23][24]

G A Substrate (Ar-OMe) B Meisenheimer Complex [Ar(OMe)(Nu)]- A->B Addition (Rate-Determining Step) C Product (Ar-Nu) B->C Elimination LG Leaving Group (MeO-) Nu Nucleophile (Nu-)

Caption: General workflow for an SNAr reaction.

Reaction Condition Parameters

Parameter Typical Reagents/Conditions Rationale & Expert Insights
Nucleophile Primary/Secondary Amines, Hydrazines, Thiols Strong nucleophiles are required. Amines are very common coupling partners for this transformation.
Solvent EtOH, n-BuOH, Dioxane, DMF Protic solvents like ethanol can facilitate the reaction by stabilizing the leaving group, but aprotic polar solvents are also effective.
Additives Acid (e.g., HCl, TFA), or Base (e.g., DIPEA) For amine nucleophiles, an acid catalyst can protonate the pyrimidine ring, further activating it towards attack. Alternatively, a non-nucleophilic base can be used to freebase the amine if it is provided as a salt.

| Temperature | 80 °C to Reflux | Significant thermal energy is typically required to overcome the activation barrier of the initial nucleophilic attack. |

Protocol: SNAr with 3-Aminophenol

  • To a round-bottom flask, add this compound (1.0 eq.) and 3-aminophenol (1.1 - 1.5 eq.).

  • Add a suitable solvent, such as n-butanol or 1,4-dioxane.

  • Add a catalytic amount of concentrated HCl (e.g., 1-2 drops) or an equivalent of a base like DIPEA if starting with an amine salt.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (typically 100-120 °C) for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture. If a precipitate has formed, it can be collected by filtration.

  • Alternatively, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Conclusion

This compound is a powerful and versatile building block for medicinal chemistry. Its derivatization can be systematically approached through a suite of modern synthetic methods. Palladium-catalyzed cross-coupling reactions at the C3-bromo position provide reliable access to a vast array of C-C and C-N linked analogs, with reaction outcomes being highly dependent on the judicious selection of catalyst, ligand, and base. Concurrently, the C4-methoxy group serves as a handle for SNAr reactions, enabling the introduction of key hydrogen-bond donors and acceptors. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers to explore the chemical space around this important scaffold.

References

Synthesis and Diversification of 3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine: A Versatile Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to the native purine ring system.[1][2] This allows its derivatives to function as effective bioisosteric mimics of adenine, targeting the ATP-binding site of numerous protein kinases.[3] Consequently, this scaffold is central to the development of inhibitors for various kinases implicated in cancer and inflammatory diseases.[4][5] This application note provides a detailed, field-tested guide for the synthesis of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate that serves as a versatile platform for generating diverse libraries of analogs through modern cross-coupling chemistry. We will detail the multi-step synthesis from a common precursor and provide robust protocols for its subsequent diversification via Suzuki-Miyaura and Buchwald-Hartwig reactions, explaining the causal logic behind key experimental choices.

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus is an isostere of adenine, where the imidazole ring of the purine is replaced by pyrazole.[5] This fundamental substitution maintains the hydrogen bonding pattern necessary for binding to the hinge region of many kinase active sites, while offering unique vectors for chemical modification that can enhance potency, selectivity, and pharmacokinetic properties.[2][3] The 3-bromo-4-methoxy intermediate is particularly valuable; the methoxy group at the C4 position often imparts favorable interactions in the ATP pocket, while the bromine atom at the C3 position provides a reactive handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) to optimize lead compounds.[6]

Overall Synthetic Strategy

The synthesis of diversified analogs from the this compound core is a sequential process. The general workflow involves the construction of the heterocyclic core, followed by functionalization at the C4 and C3 positions, and finally, the introduction of diverse chemical moieties at the C3 position.

G cluster_0 Core Synthesis & Functionalization cluster_1 Analog Diversification (Cross-Coupling) A 5-Aminopyrazole-4-carboxamide B 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine A->B Ring Closure (e.g., Formamide) C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine B->C Chlorination (POCl3) D 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine C->D Methoxylation (NaOMe) E 3-Bromo-4-methoxy-1H- pyrazolo[3,4-d]pyrimidine D->E Regioselective Bromination (NBS) F C-C Coupled Analogs (Aryl, Heteroaryl) E->F Suzuki-Miyaura Coupling G C-N Coupled Analogs (Amines, Amides) E->G Buchwald-Hartwig Amination

Figure 1: General workflow for the synthesis and diversification of the target scaffold.

Part I: Synthesis of the Key Intermediate

This section provides detailed protocols for the synthesis of the core intermediate, this compound.

Protocol 1: Synthesis of 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine

The foundational pyrazolo[3,4-d]pyrimidine ring is efficiently constructed from 5-aminopyrazole-4-carboxamide through cyclization. Using formamide as both a reagent and a solvent provides a direct route to the desired 4-hydroxy analog, which exists in tautomeric equilibrium with its pyrimidinone form.

  • Materials: 5-aminopyrazole-4-carboxamide, Formamide.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 5-aminopyrazole-4-carboxamide (10.0 g, 71.4 mmol) in formamide (50 mL).

    • Heat the mixture to 180-190 °C with stirring. The solid will gradually dissolve.

    • Maintain the reaction at this temperature for 4-6 hours, monitoring the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

    • Upon completion, cool the reaction mixture to room temperature. A precipitate will form.

    • Add water (100 mL) to the mixture and stir for 30 minutes.

    • Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL) and then with cold ethanol (2 x 20 mL).

    • Dry the resulting white solid under vacuum to yield 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine.

  • Expected Outcome: Yields typically range from 85-95%. The product is often used in the next step without further purification.

Protocol 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

The hydroxyl group at the C4 position is not a good leaving group. To facilitate subsequent nucleophilic substitution, it must be converted into a more reactive group. Chlorination using phosphorus oxychloride (POCl₃) is a standard and highly effective method to generate the key 4-chloro intermediate.

  • Materials: 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (optional catalyst).

  • Safety Note: POCl₃ is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment.

  • Procedure:

    • Carefully add 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine (9.0 g, 66.1 mmol) to phosphorus oxychloride (60 mL) in a round-bottom flask equipped with a reflux condenser.

    • Add a catalytic amount of N,N-dimethylaniline (0.5 mL).

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The reaction should become a clear solution.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice (approx. 400 g) in a large beaker with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

    • Stir the slurry for 1 hour in an ice bath.

    • Collect the solid by vacuum filtration, wash with abundant cold water until the filtrate is neutral.

    • Dry the product under vacuum.

  • Expected Outcome: This reaction typically provides the 4-chloro derivative in 80-90% yield.

Protocol 3: Synthesis of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine

With the activated 4-chloro intermediate in hand, the methoxy group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide.

  • Materials: 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine, Sodium methoxide (NaOMe), Anhydrous Methanol (MeOH).

  • Procedure:

    • Dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (8.0 g, 51.8 mmol) in anhydrous methanol (150 mL).

    • Add sodium methoxide (4.2 g, 77.7 mmol, 1.5 eq.) to the solution in portions.

    • Heat the mixture to reflux for 2-4 hours. Monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in dichloromethane (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.

  • Expected Outcome: Yields are generally high, often >90%.

Protocol 4: Synthesis of this compound

The final step is the regioselective bromination at the C3 position of the pyrazole ring. This position is electronically activated and susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

  • Materials: 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine, N-Bromosuccinimide (NBS), Acetonitrile (ACN) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (7.0 g, 46.6 mmol) in acetonitrile (200 mL) in a flask protected from light.

    • Add N-Bromosuccinimide (8.7 g, 49.0 mmol, 1.05 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Partition the residue between ethyl acetate (250 mL) and a 10% aqueous sodium thiosulfate solution (150 mL) to quench any remaining NBS.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure title compound.

  • Expected Outcome: The desired this compound is typically obtained as a white to off-white solid in 70-85% yield.[7]

Part II: Diversification of the Scaffold via Cross-Coupling

The 3-bromo intermediate is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of chemical groups at the C3 position.

Protocol 5: C3-Arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the 3-bromo intermediate with various aryl or heteroaryl boronic acids or esters.[8][9][10] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like debromination.[11]

G Pd0 Pd(0)L2 ArPdBr R-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArX R-Br ArX->ArPdBr Intermediate R-Pd(II)L2-R' ArPdBr->Intermediate Transmetalation Base Base Base->Intermediate Boronic R'-B(OH)2 Boronic->Intermediate Intermediate->Pd0 Reductive Elimination Product R-R' Intermediate->Product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • General Procedure:

    • To a microwave vial or Schlenk tube, add this compound (100 mg, 0.44 mmol, 1.0 eq.), the desired arylboronic acid (0.66 mmol, 1.5 eq.), and potassium carbonate (182 mg, 1.32 mmol, 3.0 eq.).

    • Evacuate and backfill the vessel with argon or nitrogen three times.

    • Add the palladium catalyst, for example, Pd(dppf)Cl₂·CH₂Cl₂ (36 mg, 0.044 mmol, 10 mol%).

    • Add a degassed solvent mixture of 1,4-dioxane (3 mL) and water (0.5 mL).

    • Seal the vessel and heat the reaction to 100-120 °C for 1-4 hours (or use microwave irradiation at 105 °C for 30-60 minutes).

    • After cooling, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the C3-arylated analog.

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid85%
24-Fluorophenylboronic acid88%
33-Methoxyphenylboronic acid82%
4Pyridine-3-boronic acid75%
5Thiophene-2-boronic acid79%
Yields are representative and may vary based on specific conditions and substrate purity.
Protocol 6: C3-Amination via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines, which are common functional groups in kinase inhibitors.[12][13] The success of this reaction is highly dependent on the choice of a sterically hindered phosphine ligand.[14][15]

  • General Procedure:

    • To an oven-dried Schlenk tube, add this compound (100 mg, 0.44 mmol, 1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 20 mg, 0.022 mmol, 5 mol%), and the ligand (e.g., XPhos, 42 mg, 0.088 mmol, 20 mol%).

    • Add the base, sodium tert-butoxide (63 mg, 0.66 mmol, 1.5 eq.).

    • Evacuate and backfill the tube with argon three times.

    • Add degassed anhydrous toluene (4 mL), followed by the desired amine (0.53 mmol, 1.2 eq.).

    • Seal the tube and heat the reaction to 100 °C for 8-16 hours, until TLC/LC-MS indicates completion.

    • Cool the reaction, dilute with ethyl acetate, and filter through celite.

    • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to yield the C3-aminated product.

Conclusion

The synthetic pathway detailed in this note provides a reliable and scalable route to this compound, a high-value intermediate for drug discovery. The subsequent cross-coupling protocols offer a robust platform for the rapid generation of diverse analog libraries. By understanding the rationale behind each synthetic step—from core formation to targeted diversification—researchers can efficiently explore the chemical space around this privileged scaffold to develop novel and potent kinase inhibitors for a range of therapeutic applications.

References

The Strategic Utility of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine core is a cornerstone in contemporary medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. Its structural resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][2] The strategic functionalization of this scaffold is key to achieving potency and selectivity against specific kinase targets. This guide focuses on a particularly valuable, yet underexplored, building block: 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine . The presence of a bromine atom at the 3-position offers a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the methoxy group at the 4-position modulates the electronic properties and can influence interactions within the kinase active site.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in drug discovery campaigns. We will delve into its synthesis, its application as a versatile intermediate, and provide detailed protocols for the biological evaluation of its derivatives.

Chemical Synthesis and Diversification

The journey from a simple precursor to a library of potential drug candidates hinges on robust and adaptable synthetic strategies. Here, we outline the synthesis of the title compound and its subsequent diversification.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process starting from the commercially available 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.

Step 1: Bromination of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine

The first step involves the regioselective bromination at the C3 position of the pyrazolo[3,4-d]pyrimidine core.

  • Protocol:

    • Suspend 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in a suitable solvent such as chloroform (CHCl3) or N,N-dimethylformamide (DMF).

    • Add N-bromosuccinimide (NBS) (1.2 equivalents) to the suspension under stirring at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 5-12 hours.

    • Upon completion, cool the reaction mixture and collect the solid product by filtration.

    • Wash the solid with a cold solvent (e.g., cold CHCl3) to remove impurities.

    • The crude 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be purified by silica gel column chromatography.[3]

Step 2: Nucleophilic Substitution with Sodium Methoxide

The 4-chloro group is then displaced by a methoxy group via a nucleophilic aromatic substitution reaction.

  • Protocol:

    • Dissolve 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent) in anhydrous methanol.

    • Add a solution of sodium methoxide (1.5-2.0 equivalents) in methanol dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The residue can be purified by recrystallization or silica gel column chromatography to yield this compound.[3]

DOT Language Script for Synthesis Workflow:

Synthesis_Workflow start 4-chloro-1H-pyrazolo[3,4-d]pyrimidine step1 Bromination (NBS, CHCl3) start->step1 intermediate 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine step1->intermediate step2 Nucleophilic Substitution (NaOMe, MeOH) intermediate->step2 product This compound step2->product

Caption: Synthesis of the target compound.

Diversification Strategies: Unleashing the Potential of the Bromo-Substituent

The bromine atom at the C3 position is a versatile functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for introducing aryl, heteroaryl, or vinyl groups at the C3 position.[4][5]

  • General Protocol:

    • In a reaction vessel, combine this compound (1 equivalent), a boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 equivalents).

    • Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 120 °C. Microwave irradiation can often accelerate the reaction.[6]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

2. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the C3 position, which is crucial for modulating solubility and forming key interactions with the target protein.[1][7]

  • General Protocol:

    • To a reaction vessel, add this compound (1 equivalent), an amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, K3PO4, 1.5-2.5 equivalents).

    • Add an anhydrous aprotic solvent (e.g., toluene, dioxane).

    • Degas the mixture and heat under an inert atmosphere at 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction, quench with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

DOT Language Script for Diversification Workflow:

Diversification_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R1R2NH Pd Catalyst, Ligand, Base start->buchwald_reagents suzuki_product 3-Aryl/Heteroaryl Derivatives suzuki_reagents->suzuki_product C-C Bond Formation buchwald_product 3-Amino Derivatives buchwald_reagents->buchwald_product C-N Bond Formation

Caption: Diversification of the core scaffold.

Application in Kinase Inhibitor Drug Discovery

The synthesized derivatives of this compound can be screened against a panel of kinases to identify potent and selective inhibitors. Below are detailed protocols for key in vitro assays.

In Vitro Kinase Inhibition Assays

The primary evaluation of newly synthesized compounds involves determining their ability to inhibit the enzymatic activity of a target kinase. The ADP-Glo™ and HTRF® assays are two widely used methods.

1. ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced in a kinase reaction.

  • Protocol:

    • Kinase Reaction: In a 384-well plate, set up a 5 µL kinase reaction containing the kinase of interest, substrate, ATP, and the test compound at various concentrations in a suitable kinase buffer. Include appropriate controls (no enzyme, no inhibitor).

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides luciferase and luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus inversely proportional to the kinase inhibition.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. HTRF® (Homogeneous Time-Resolved Fluorescence) Kinase Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.

  • Protocol:

    • Kinase Reaction: In a 384-well plate, dispense the test compounds, followed by the kinase and a biotinylated substrate in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified period.

    • Detection: Stop the reaction by adding a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated biotinylated substrate.

    • Measure the HTRF signal on a compatible plate reader (excitation at 320-340 nm, emission at 620 nm and 665 nm).

    • The HTRF ratio (665 nm/620 nm) is proportional to the extent of substrate phosphorylation. Calculate IC50 values from the dose-response curves.

AssayPrincipleAdvantages
ADP-Glo™ Luminescence-based detection of ADPUniversal for any kinase, high sensitivity, and resistant to signal interference.
HTRF® TR-FRET detection of phosphorylated substrateHomogeneous, robust, and amenable to high-throughput screening.
Cell-Based Assays

Promising compounds from biochemical assays should be further evaluated in a cellular context to assess their effects on cell viability, proliferation, and migration.

1. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

2. Scratch (Wound Healing) Assay for Cell Migration

This assay is used to assess the effect of compounds on cell migration.

  • Protocol:

    • Create a Monolayer: Seed cells in a 6-well or 12-well plate and grow them to full confluency.

    • Create a "Scratch": Use a sterile 200 µL pipette tip to create a straight scratch through the cell monolayer.

    • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the test compound at a non-toxic concentration.

    • Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

    • Data Analysis: Measure the width of the scratch at different time points. The rate of wound closure is a measure of cell migration. Compare the migration rate in treated cells to that of control cells.

DOT Language Script for Biological Evaluation Workflow:

Biological_Evaluation cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays start Synthesized Derivatives kinase_assay In Vitro Kinase Inhibition (ADP-Glo™ or HTRF®) start->kinase_assay ic50 Determine IC50/GI50 kinase_assay->ic50 viability Cell Viability (MTT Assay) ic50->viability Promising Compounds migration Cell Migration (Scratch Assay) viability->migration

References

Application Note & Protocol: Synthesis of Novel Kinase Inhibitors from 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for the development of potent kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to function as an ATP mimetic, effectively targeting the hinge region of a wide array of protein kinases.[3][4] This application note provides a detailed guide for the synthesis of diverse inhibitor libraries starting from the versatile building block, 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine. We will explore the core synthetic strategies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering detailed, field-proven protocols. The causality behind experimental choices, purification techniques, and analytical characterization will be explained to ensure scientific integrity and reproducibility.

Introduction: The Strategic Advantage of the Pyrazolo[3,4-d]pyrimidine Core

The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of the purine ring system, a feature that has been extensively leveraged in the design of drugs targeting ATP-dependent enzymes.[2][5] Its derivatives have demonstrated remarkable efficacy as inhibitors of critical oncogenic kinases, including Src, Abl, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3][6][7]

The starting material, this compound, is an ideal precursor for generating chemical diversity. It possesses two key functional handles for independent modification:

  • C3-Bromo Group: A prime site for introducing aryl, heteroaryl, or alkyl groups through transition metal-catalyzed cross-coupling reactions.

  • C4-Methoxy Group: An activatable position for nucleophilic aromatic substitution (SNAr), allowing for the installation of various amine side chains, which are often crucial for achieving target specificity and potency.[6][8]

This guide will focus on the primary synthetic transformations at these positions to enable the rapid development of novel inhibitor candidates.

Core Synthetic Strategies & Protocols

The functionalization of the this compound core is most effectively achieved through two powerful and versatile palladium-catalyzed reactions: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These methods allow for the creation of C-C and C-N bonds, respectively, under relatively mild conditions with broad functional group tolerance.

Strategy A: C3-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between the C3 position of the pyrazolopyrimidine and a variety of aryl or heteroaryl boronic acids or esters.[9] This transformation is critical for exploring the steric and electronic requirements of the solvent-exposed region of the kinase active site.

Rationale: The choice of a modern catalyst system, such as a second-generation Buchwald palladacycle precatalyst (e.g., XPhosPdG2), paired with a bulky, electron-rich phosphine ligand like XPhos, is crucial. This combination facilitates the often-challenging oxidative addition step with the electron-rich heterocyclic halide and promotes rapid reductive elimination, minimizing side reactions like debromination.[9][10] Microwave irradiation is employed to accelerate the reaction, often reducing times from hours to minutes.[11][12]

Experimental Protocol: C3-Arylation

  • To a microwave vial, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and the XPhosPdG2 catalyst (0.025 equiv.).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed 4:1 mixture of ethanol and water as the solvent.

  • Seal the vial and place it in a microwave reactor. Irradiate at 135 °C for 30-45 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Boronic Acids for Suzuki-Miyaura Coupling

ReagentExpected ModificationPotential Target Interaction
Phenylboronic acidAdds a simple phenyl groupProbes basic steric tolerance
4-Methoxyphenylboronic acidIntroduces an electron-donating groupPotential for H-bond acceptance
3-Aminophenylboronic acidProvides a handle for further functionalizationCan form key hydrogen bonds
Pyridine-3-boronic acidAdds a heteroaromatic ringImproves solubility and H-bonding

Diagram 1: Suzuki-Miyaura Workflow A flowchart illustrating the key steps in the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Vial Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Pyrazolopyrimidine - Boronic Acid - Base (K₂CO₃) - Catalyst (XPhosPdG2) inert Evacuate & Backfill with Argon reagents->inert solvent Add Degassed Solvent (EtOH/H₂O) inert->solvent mw Microwave Irradiation (135°C, 30-45 min) solvent->mw extract Dilute & Extract (EtOAc/Water) mw->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify Buchwald_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Solids: - Pyrazolopyrimidine - Catalyst (Pd(OAc)₂) - Ligand (X-Phos) - Base (KOtBu) inert Evacuate & Backfill with Argon reagents->inert add_liquids Add Amine & Toluene inert->add_liquids heat Heat Reaction (110°C, 12-24h) add_liquids->heat quench Quench with aq. NH₄Cl heat->quench extract Extract with EtOAc quench->extract purify Dry, Concentrate & Purify extract->purify Two_Step_Synthesis start 3-Bromo-4-methoxy- 1H-pyrazolo[3,4-d]pyrimidine step1 Step 1: Suzuki Coupling (e.g., with Phenylboronic Acid) start->step1 intermediate C3-Aryl Intermediate step2 Step 2: SNAr (e.g., with 3-chloroaniline, heat) intermediate->step2 final_product Final Inhibitor (C3-Aryl, C4-Anilino) step1->intermediate step2->final_product Kinase_Inhibition cluster_kinase Kinase Active Site atp_site ATP Binding Site product Phosphorylated Product atp_site->product Phosphorylation (Blocked by Inhibitor) substrate_site Substrate Binding Site substrate_site->product Phosphorylation (Blocked by Inhibitor) atp ATP atp->atp_site Binds inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor inhibitor->atp_site Competitively Binds & Blocks substrate Protein Substrate substrate->substrate_site

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The 1H-pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the purine ring system of adenine. This similarity allows it to function as a bioisostere, competitively binding to the ATP-binding sites of various kinases.[1] Consequently, derivatives of this heterocyclic system have been extensively investigated and developed as potent inhibitors of a range of protein kinases, playing a crucial role in the development of targeted therapies, particularly in oncology.[1] The title compound, 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, serves as a key intermediate in the synthesis of numerous biologically active molecules. The bromo and methoxy substituents provide versatile handles for further functionalization, enabling the exploration of a wide chemical space in drug discovery programs.

This document provides a comprehensive guide to the large-scale synthesis of this compound, detailing a robust and scalable four-step synthetic route. The protocols are designed with a focus on large-scale production, addressing key considerations such as reagent stoichiometry, reaction conditions, purification methods, and safety.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence, commencing with the commercially available 5-amino-1H-pyrazole-4-carboxamide. The overall workflow is depicted below:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation cluster_3 Step 4: Bromination A 5-Amino-1H-pyrazole-4-carboxamide B 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one A->B Formic Acid C 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one D 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine C->D POCl3 E 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine F 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine E->F Sodium Methoxide G 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine H This compound G->H N-Bromosuccinimide (NBS)

Caption: Overall synthetic workflow.

Step-by-Step Protocols

Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one

This initial step involves the cyclization of 5-amino-1H-pyrazole-4-carboxamide with formic acid to form the pyrazolo[3,4-d]pyrimidinone core. This reaction is a well-established method for constructing the pyrimidine ring onto a 5-aminopyrazole precursor.[2][3]

Reaction Scheme:

G start 5-Amino-1H-pyrazole-4-carboxamide reagent Formic Acid Heat end 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one reagent->end

Caption: Cyclization of 5-amino-1H-pyrazole-4-carboxamide.

Protocol:

  • Reactor Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 5-amino-1H-pyrazole-4-carboxamide (5.0 kg, 39.6 mol).

  • Reagent Addition: Under a nitrogen atmosphere, add formic acid (25 L) to the reactor.

  • Reaction: Stir the mixture and heat to reflux (approximately 100-110 °C) for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid product and wash with deionized water (2 x 10 L) to remove any residual formic acid.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Expected Yield: 85-95% Purity: >95%

Step 2: Chlorination of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one

The hydroxyl group of the pyrimidinone is converted to a chloro group using phosphorus oxychloride (POCl3). For large-scale operations, a solvent-free approach using a slight excess of POCl3 is recommended for improved efficiency and reduced waste.[4][5]

Reaction Scheme:

G start 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one reagent POCl3 Heat end 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine reagent->end

Caption: Chlorination of the pyrazolo[3,4-d]pyrimidinone core.

Protocol:

  • Reactor Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser with a caustic scrubber, and temperature probe, add 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (4.5 kg, 33.1 mol).

  • Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl3) (6.1 L, 66.2 mol) to the reactor. The addition should be controlled to manage the initial exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0-5 °C. Slowly and carefully quench the excess POCl3 by adding the reaction mixture to ice-water (50 L) with vigorous stirring. This step is highly exothermic and must be performed with extreme caution in a well-ventilated area.[6][7][8]

  • Neutralization and Isolation: Adjust the pH of the aqueous slurry to 7-8 with a 50% aqueous sodium hydroxide solution while maintaining the temperature below 20 °C. The product will precipitate. Filter the solid and wash with cold deionized water (2 x 10 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C.

Expected Yield: 80-90% Purity: >95%

Step 3: Methoxylation of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

The chloro group at the 4-position is displaced by a methoxy group via nucleophilic aromatic substitution using sodium methoxide.

Reaction Scheme:

G start 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine reagent Sodium Methoxide Methanol end 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine reagent->end

Caption: Methoxylation of the 4-chloro intermediate.

Protocol:

  • Reactor Setup: To a 100 L glass-lined reactor, add 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (4.0 kg, 25.9 mol) and methanol (40 L).

  • Reagent Addition: Cool the suspension to 0-5 °C. Slowly add a 25% solution of sodium methoxide in methanol (6.3 L, 28.5 mol) while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. Add deionized water (40 L) to the residue.

  • Isolation: The product will precipitate. Filter the solid, wash with deionized water (2 x 10 L), and air-dry.

  • Purification: Recrystallize the crude product from ethanol or isopropanol to obtain a pure product.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C.

Expected Yield: 85-95% Purity: >98%

Step 4: Bromination of 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine

The final step is the regioselective bromination at the 3-position of the pyrazole ring using N-bromosuccinimide (NBS).

Reaction Scheme:

G start 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine reagent NBS Acetonitrile end This compound reagent->end

Caption: Bromination of the 4-methoxy intermediate.

Protocol:

  • Reactor Setup: To a 100 L glass-lined reactor, add 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (3.0 kg, 20.0 mol) and acetonitrile (30 L).

  • Reagent Addition: Cool the solution to 0-5 °C. Add N-bromosuccinimide (NBS) (3.74 kg, 21.0 mol) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction at 0-5 °C for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, add a 10% aqueous solution of sodium thiosulfate (20 L) to quench any remaining NBS.

  • Extraction: Add ethyl acetate (40 L) and separate the organic layer. Wash the organic layer with brine (20 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).

  • Drying: Dry the final product in a vacuum oven at 40-50 °C.

Expected Yield: 75-85% Purity: >98%

Quantitative Data Summary

StepStarting MaterialProductMolecular Weight ( g/mol )MolesTheoretical Yield (kg)Expected Yield (%)Actual Yield (kg)
15-Amino-1H-pyrazole-4-carboxamide1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one126.12 / 136.1039.65.3985-954.58 - 5.12
21H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one4-Chloro-1H-pyrazolo[3,4-d]pyrimidine136.10 / 154.5533.15.1280-904.10 - 4.61
34-Chloro-1H-pyrazolo[3,4-d]pyrimidine4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine154.55 / 150.1325.93.8985-953.31 - 3.70
44-Methoxy-1H-pyrazolo[3,4-d]pyrimidineThis compound150.13 / 229.0320.04.5875-853.44 - 3.89

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques.

This compound (Predicted Data):

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5-14.5 (br s, 1H, NH), 8.6-8.8 (s, 1H, pyrimidine-H), 4.1-4.3 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 165.2, 157.8, 155.4, 110.1, 98.9, 55.2.

  • Mass Spectrometry (ESI): m/z 228.9/230.9 [M+H]⁺.

Safety Considerations

  • Phosphorus oxychloride (POCl3): Highly corrosive and toxic. Reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a face shield.[2][6][7][8][9] Ensure a quench station with sodium bicarbonate is readily available.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes. Large-scale brominations can be exothermic and should be carefully monitored.[10]

  • General Precautions: All steps should be carried out by trained personnel in a facility equipped for large-scale chemical synthesis. Conduct a thorough hazard analysis before commencing any large-scale operation.

References

Application Notes and Protocols for the Characterization of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore, recognized as a bioisostere of purine, and is a core component of numerous kinase inhibitors and other therapeutic agents.[1][2] The precise characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters for its application in research and pharmaceutical development.

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the unambiguous identification and purity assessment of this compound. The protocols are grounded in established analytical principles and are supplemented with insights derived from the analysis of closely related pyrazolo[3,4-d]pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the connectivity and substitution pattern of the heterocyclic core.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral of each signal are used to deduce the structure.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds and for the observation of exchangeable protons (e.g., N-H).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 1-5 seconds (a longer delay may be needed for quantitative analysis).

      • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

    • Integrate all signals.

Data Interpretation:

Based on the structure of this compound and data from analogous compounds, the following proton signals are expected[3][4]:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyrimidine C6-H8.0 - 8.5Singlet1H
Methoxy (-OCH₃)4.0 - 4.5Singlet3H
Pyrazole N1-H12.0 - 14.0 (in DMSO-d₆)Broad Singlet1H
  • Causality: The pyrimidine proton (C6-H) is expected to be in the aromatic region, deshielded by the electron-withdrawing nature of the heterocyclic system. The methoxy protons will appear as a sharp singlet in the upfield region. The N-H proton of the pyrazole ring is typically broad and significantly downfield, especially in DMSO-d₆, due to hydrogen bonding and its acidic nature.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon signal is indicative of its electronic environment.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 0-200 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing:

    • Apply a Fourier transform.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation:

The expected chemical shifts for the carbon atoms are as follows, based on data for similar pyrazolo[3,4-d]pyrimidines[3][4]:

Carbon Assignment Expected Chemical Shift (δ, ppm)
C4 (C-OCH₃)160 - 165
C6150 - 155
C7a150 - 155
C3 (C-Br)115 - 125
C3a100 - 110
Methoxy (-OCH₃)55 - 60
  • Expertise & Experience: The carbon attached to the electronegative oxygen of the methoxy group (C4) will be significantly downfield. The carbon bearing the bromine atom (C3) will be shielded relative to an unsubstituted carbon due to the "heavy atom effect".

2D NMR Spectroscopy (HSQC and HMBC)

For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

  • HSQC: Correlates directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of protonated carbons.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and piecing together the molecular fragments.

Workflow for 2D NMR Analysis:

G HNMR ¹H NMR (Identify proton signals) HSQC HSQC (Correlate ¹H to directly attached ¹³C) HNMR->HSQC CNMR ¹³C NMR (Identify carbon signals) CNMR->HSQC HMBC HMBC (Correlate ¹H to ¹³C over 2-3 bonds) HSQC->HMBC Structure Final Structure Confirmation HMBC->Structure

Caption: Workflow for unambiguous structural elucidation using 2D NMR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution analysis.

  • Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds as they are readily protonated.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).

  • Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Data Interpretation:

  • Molecular Ion: The molecular formula of this compound is C₆H₅BrN₄O. The expected monoisotopic mass is 227.9647 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ will be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for pyrazolo[3,4-d]pyrimidines may involve the loss of small neutral molecules such as HCN, N₂, or CH₃ from the methoxy group.[5]

Expected Mass Spectral Data:

Ion Calculated m/z (⁷⁹Br) Calculated m/z (⁸¹Br) Comment
[M+H]⁺228.9725230.9705Molecular ion with characteristic bromine isotopic pattern
[M-CH₃]⁺213.9569215.9549Loss of a methyl radical from the methoxy group
[M+H-N₂]⁺200.9766202.9746Loss of nitrogen from the pyrimidine ring

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of a compound and for quantifying it in a mixture. A reversed-phase HPLC method is generally suitable for the analysis of pyrazolo[3,4-d]pyrimidine derivatives.[6]

Principle: The sample is dissolved in a mobile phase and passed through a stationary phase (column). The separation is based on the differential partitioning of the analyte between the two phases. The retention time (t R) is characteristic of the compound under specific chromatographic conditions.

Protocol (Reversed-Phase HPLC):

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

  • Chromatographic Conditions (Example):

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined from the UV-Vis spectrum (see section 4), likely around 254 nm or the λmax.

    • Injection Volume: 5-10 µL.

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of the mobile phase).

Data Interpretation:

  • Purity Assessment: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Method Validation: For quantitative analysis, the method should be validated according to ICH guidelines, including parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Workflow for HPLC Method Development:

G cluster_0 Method Development cluster_1 Method Validation Column Column Selection (e.g., C18, Phenyl-Hexyl) MobilePhase Mobile Phase Optimization (Aqueous/Organic Ratio, pH) Column->MobilePhase Gradient Gradient/Isocratic Elution MobilePhase->Gradient Detection Wavelength Selection Gradient->Detection Linearity Linearity Detection->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD/LOQ Specificity->LOD_LOQ Analysis Sample Analysis (Purity/Quantification) LOD_LOQ->Analysis

References

Application Notes and Protocols for Developing Assays for 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic potential, particularly in oncology.[1][2][3][4][5][6] Derivatives of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine are frequently designed as kinase inhibitors, targeting the ATP-binding site of these crucial enzymes.[7][8][9] Kinases are central regulators of a vast array of cellular processes, including signaling, growth, and metabolism.[7][10] Their dysregulation is a hallmark of many diseases, making them a major class of drug targets.[7][10]

The development of robust and reliable assays is the cornerstone of identifying and characterizing novel kinase inhibitors.[7][10][11] This guide provides a comprehensive framework for developing both biochemical and cell-based assays tailored to the evaluation of this compound derivatives. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols, and outline the necessary validation to ensure data integrity and trustworthiness.

Assay Development Strategy: From Benchtop to Cellular Context

A multi-faceted approach is essential for a thorough evaluation of potential kinase inhibitors. This typically begins with a direct measure of enzyme inhibition in a purified, cell-free system (biochemical assay) and progresses to confirming the compound's activity within the complex environment of a living cell (cell-based assay).[8][12][13]

Logical Workflow for Assay Selection and Development

The selection of an appropriate assay format is a critical first step.[8][10] The choice depends on several factors, including the specific kinase target, available reagents, and required throughput.

Assay_Development_Workflow Target_ID Identify Kinase Target (e.g., mTOR, EGFR, Src) Assay_Format Select Biochemical Assay Format (TR-FRET, AlphaLISA, Luminescence) Target_ID->Assay_Format Based on available reagents & throughput Reagent_Opt Optimize Reagent Concentrations (Kinase, Substrate, ATP) Assay_Format->Reagent_Opt Determine Km for ATP & optimal enzyme conc. Assay_Validation Biochemical Assay Validation (Z'-factor, IC50 determination) Reagent_Opt->Assay_Validation Confirm robustness & potency Cell_Line Select Relevant Cell Line (Target expression, disease model) Assay_Validation->Cell_Line Assay_Type Choose Cell-Based Assay (Target Engagement, Signaling, Viability) Cell_Line->Assay_Type Based on desired biological readout Protocol_Dev Develop & Optimize Protocol (Seeding density, treatment time) Assay_Type->Protocol_Dev Titrate compound & optimize conditions Cellular_Validation Cellular Assay Validation (EC50, Western Blot confirmation) Protocol_Dev->Cellular_Validation Correlate with biochemical data & confirm MoA

Caption: A logical workflow for kinase inhibitor assay development.

Part 1: Biochemical Assays for Direct Kinase Inhibition

Biochemical assays directly measure the catalytic activity of a purified kinase enzyme, allowing for a clean assessment of a compound's inhibitory potential without the complexities of cellular systems.[8] Homogeneous assays, which are performed in a single well without wash steps, are highly amenable to high-throughput screening (HTS).[10] Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are popular choices due to their sensitivity and robustness.[7][10]

TR-FRET Kinase Assay: A Proximity-Based Method

Principle: TR-FRET assays measure the phosphorylation of a substrate by a kinase.[14] A fluorescently labeled substrate and a phospho-specific antibody labeled with a different fluorophore are used. When the substrate is phosphorylated, the antibody binds, bringing the two fluorophores into close proximity. Excitation of the donor fluorophore (e.g., Terbium) results in energy transfer to the acceptor fluorophore (e.g., Fluorescein), which then emits light at a specific wavelength. The TR-FRET signal is directly proportional to the extent of substrate phosphorylation.[14]

Protocol: LanthaScreen® TR-FRET Kinase Assay (Generic)

This protocol is a generalized starting point and must be optimized for each specific kinase-substrate pair.[15][16]

Step 1: Reagent Preparation

  • Kinase Reaction Buffer (1X): 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA.[16]

  • TR-FRET Dilution Buffer: Commercially available or a buffer compatible with the antibody.

  • ATP Solution: Prepare a stock solution (e.g., 10 mM) in deionized water and determine the apparent ATP Michaelis constant (Km,app) for the kinase. The assay is typically run at the ATP Km,app concentration.[15]

  • Kinase Solution: Dilute the purified kinase in Kinase Reaction Buffer to the desired concentration (determined during optimization).

  • Substrate Solution: Dilute the fluorescein-labeled peptide substrate in Kinase Reaction Buffer.

  • Stop/Detection Solution: Prepare a solution of EDTA (to stop the kinase reaction) and Terbium-labeled anti-phospho-substrate antibody in TR-FRET Dilution Buffer.[14][16]

Step 2: Assay Procedure (384-well plate format)

  • Compound Plating: Add 50 nL of the this compound derivative (in DMSO) to the appropriate wells of a low-volume 384-well plate.

  • Kinase Addition: Add 5 µL of the 2X kinase solution to each well.

  • Reaction Initiation: Add 5 µL of a 2X solution of substrate and ATP to each well to start the reaction.[17]

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[15][17]

  • Reaction Termination & Detection: Add 10 µL of the Stop/Detection Solution to each well.[16][17]

  • Final Incubation: Incubate for 30-60 minutes at room temperature to allow for antibody binding.[16][17]

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring emission at 520 nm (acceptor) and 495 nm (donor).[17]

Step 3: Data Analysis

  • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).[17]

  • Plot the TR-FRET ratio against the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Parameter Typical Concentration Range Purpose
Kinase0.1 - 10 nMOptimized to produce a robust signal (e.g., EC₈₀).[15]
Substrate100 - 500 nMTypically used at or above its Km for the kinase.
ATPAt or near Km,appEnsures sensitivity to ATP-competitive inhibitors.[15]
EDTA (final)10 mMChelates Mg²⁺ to stop the kinase reaction.[16]
Tb-Antibody (final)1 - 5 nMDetects the phosphorylated product.
AlphaLISA Kinase Assay: A Bead-Based Proximity Assay

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based technology.[10][18] It utilizes two types of beads: Donor beads and Acceptor beads.[18][19] In a typical kinase assay format, a biotinylated substrate is captured by Streptavidin-coated Donor beads, and a phospho-specific antibody is conjugated to the Acceptor beads.[10][20] When the substrate is phosphorylated, the antibody binds, bringing the Donor and Acceptor beads into close proximity (within 200 nm).[21] Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal that is measured at 615 nm.[18][20][21]

Protocol: AlphaLISA Kinase Assay (Generic)

Step 1: Reagent Preparation

  • AlphaLISA Kinase Buffer: A buffer optimized for both the kinase reaction and the AlphaLISA detection (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).

  • Kinase: Diluted in Kinase Buffer.

  • Biotinylated Substrate & ATP Mix: Prepared in Kinase Buffer.

  • Stop Solution: A buffer containing EDTA (e.g., 30 mM final concentration in the reaction).

  • Detection Mix: AlphaLISA Acceptor beads conjugated with the phospho-specific antibody and Streptavidin-coated Donor beads, diluted in AlphaLISA buffer.

Step 2: Assay Procedure (384-well plate format)

  • Compound & Kinase Addition: Add 2.5 µL of the test compound and 2.5 µL of the kinase solution to the assay plate.

  • Reaction Initiation: Add 5 µL of the biotinylated substrate and ATP mix to initiate the reaction.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 5 µL of Stop Solution.

  • Detection: Add 10 µL of the Detection Mix.

  • Final Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Plate Reading: Read on an AlphaLISA-compatible plate reader.

Component Typical Final Concentration Notes
Kinase1 - 20 nMMust be empirically determined.
Biotinylated Substrate50 - 200 nMConcentration depends on the antibody affinity.
ATPAt Km,appCritical for evaluating ATP-competitive inhibitors.
Acceptor & Donor Beads10 - 20 µg/mLAs per manufacturer's recommendation.

Part 2: Cell-Based Assays for Cellular Efficacy and Mechanism of Action

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that a compound can penetrate the cell membrane, engage its target in a physiological context, and exert a desired biological effect.[12][13][22]

Western Blotting for Target Engagement and Downstream Signaling

Principle: Western blotting is a fundamental technique used to detect specific proteins in a complex mixture, such as a cell lysate. For kinase inhibitors, this method is invaluable for assessing the phosphorylation status of the target kinase (autophosphorylation) and its downstream substrates. A decrease in the phosphorylation of these proteins upon compound treatment provides strong evidence of target engagement and pathway modulation.[23][24]

Application Example: Assessing Inhibition of the PI3K/Akt/mTOR Pathway The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation and is frequently dysregulated in cancer.[23][25][26][27] Pyrazolo[3,4-d]pyrimidine derivatives are often designed to target kinases within this pathway.[23] Western blotting can be used to measure the phosphorylation of key downstream effectors like Akt and the ribosomal protein S6 kinase (S6K).[28]

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K mTORC1->S6K phosphorylates (p-S6K) Protein_Synth Protein Synthesis & Cell Growth S6K->Protein_Synth Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->mTORC1 inhibits

Caption: Inhibition of the mTOR signaling pathway by a pyrazolo[3,4-d]pyrimidine derivative.

Protocol: Western Blot for Phospho-S6K (p-S6K) and Phospho-Akt (p-Akt)

Step 1: Cell Culture and Treatment

  • Cell Seeding: Plate a relevant cancer cell line (e.g., MCF-7, HCT116) in 6-well plates and grow to 70-80% confluency.[29]

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours.

  • Compound Treatment: Treat cells with various concentrations of the pyrazolo[3,4-d]pyrimidine derivative for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • Stimulation (Optional): After inhibitor treatment, stimulate the cells with a growth factor (e.g., insulin or IGF-1) for 15-30 minutes to robustly activate the pathway.

Step 2: Protein Extraction

  • Lysis: Wash cells with ice-cold PBS, then lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[23][24]

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.[24]

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[24]

  • Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[24]

Step 3: SDS-PAGE and Protein Transfer

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[24][30]

  • Electrophoresis: Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]

Step 4: Immunoblotting

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[31]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-S6K (Thr389), and total S6K, diluted in 5% BSA/TBST.[23][24][30]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[24][30]

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24][31]

  • Final Washes: Repeat the washing step.[24]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[24][31]

Cell Viability/Proliferation Assay

Principle: A critical downstream consequence of inhibiting key signaling pathways in cancer is the reduction of cell proliferation and viability.[1][4][29] Assays like the MTT or CellTiter-Glo® assay are used to quantify the number of viable cells after treatment with a compound. A dose-dependent decrease in cell viability indicates cytotoxic or cytostatic activity.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Step 1: Cell Plating and Treatment

  • Seeding: Seed cancer cells in a 96-well, white-walled plate at a predetermined optimal density.

  • Incubation: Allow cells to adhere and grow for 24 hours.

  • Treatment: Add serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative to the wells.

  • Incubation: Incubate for 48-72 hours.

Step 2: Assay Procedure

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature.

  • Lysis: Add a volume of CellTiter-Glo® reagent equal to the volume of media in the well.

  • Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

Step 3: Data Analysis

  • Normalize the data to the vehicle-treated control wells (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ from the dose-response curve.[2]

Part 3: Assay Validation and Quality Control

The trustworthiness of any assay hinges on its validation. Key parameters must be assessed to ensure the data is reproducible and reliable.[7]

The Z'-Factor: A Measure of Assay Robustness

For HTS, the Z'-factor (Z-prime) is a statistical parameter used to evaluate the quality of an assay.[32][33] It reflects the dynamic range of the signal and the data variation associated with the measurements.[34]

Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (e.g., uninhibited reaction)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., fully inhibited reaction or no enzyme)

  • σ_n = standard deviation of the negative control

Z'-Factor Value Interpretation Recommendation
> 0.5Excellent assaySuitable for HTS.[32][34][35]
0 to 0.5Marginal assayMay require further optimization.[32][34][35]
< 0Unsuitable assayAssay requires significant redesign.[32][35]

Conclusion

The successful development of assays for this compound derivatives requires a systematic and logical approach. By combining robust biochemical assays to quantify direct target inhibition with informative cell-based assays to confirm cellular activity and mechanism of action, researchers can confidently identify and characterize promising new therapeutic candidates. Rigorous assay validation, including the determination of the Z'-factor, is paramount to ensuring the integrity and reliability of the screening data, ultimately paving the way for the advancement of novel kinase inhibitors into the drug development pipeline.

References

The Strategic Application of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Oncology

The quest for targeted cancer therapies has led to the identification of numerous molecular scaffolds that serve as foundational blueprints for potent and selective inhibitors of oncogenic pathways. Among these, the 1H-pyrazolo[3,4-d]pyrimidine core has emerged as a "privileged" structure in medicinal chemistry. Its structural resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site of a wide array of protein kinases, many of which are validated targets in oncology.[1][2] Derivatives of this scaffold have demonstrated significant potential as antitumor agents, with some advancing into clinical trials and approved as drugs.[3][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the applications of a key intermediate, 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine , in the discovery and development of novel cancer therapeutics. We will delve into its synthetic utility, potential biological targets, and provide detailed protocols for its application in generating and evaluating next-generation kinase inhibitors.

Strategic Importance of this compound

The subject molecule is not typically an end-product therapeutic but rather a strategically designed building block for creating diverse libraries of potential drug candidates. Its value lies in the two reactive sites that can be selectively modified:

  • The Bromo Group at C3: The bromine atom serves as a versatile synthetic handle for introducing a wide range of substituents through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the exploration of the chemical space around this position to optimize potency and selectivity for target kinases.

  • The Methoxy Group at C4: The methoxy group can be readily displaced by nucleophiles, such as amines, to install different side chains that can interact with specific amino acid residues in the kinase active site. This position is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds.[6]

The combination of these two reactive sites makes this compound an ideal starting material for the synthesis of multi-targeted kinase inhibitors or highly selective inhibitors for specific cancer targets.

Key Cancer-Related Targets and Pathways

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been shown to inhibit a variety of kinases implicated in cancer progression. The strategic modification of this compound can be used to generate inhibitors targeting:

  • Receptor Tyrosine Kinases (RTKs):

    • EGFR (Epidermal Growth Factor Receptor): Overexpressed in many cancers, including lung and colon cancer.[7][8] Pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR (e.g., T790M).[7][9]

    • VEGFR (Vascular Endothelial Growth Factor Receptor): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][10] Dual inhibition of EGFR and VEGFR can be a powerful anti-cancer strategy.[11]

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases (SFKs): Involved in cell proliferation, survival, migration, and invasion.[5][12]

    • Abl Kinase: A key target in chronic myeloid leukemia (CML).[6]

    • BRK/PTK6 (Breast Tumor Kinase): An oncogenic driver in breast, ovarian, and prostate cancers.[13]

  • Cyclin-Dependent Kinases (CDKs):

    • CDK2: A key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[1]

The following diagram illustrates the central role of these kinases in cancer cell signaling and the potential points of intervention for inhibitors derived from this compound.

signaling_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK EGFR / VEGFR RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis (VEGFR) Proliferation Proliferation RAS->Proliferation Survival Survival PI3K->Survival SRC Src Family Kinases Metastasis Metastasis SRC->Metastasis ABL Abl Kinase ABL->Proliferation BRK BRK/PTK6 BRK->Metastasis CDK2 CDK2/Cyclin CellCycle Cell Cycle Progression CDK2->CellCycle Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitors Inhibitor->RTK Inhibitor->SRC Inhibitor->ABL Inhibitor->BRK Inhibitor->CDK2

Caption: Key oncogenic signaling pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocols

The following protocols provide a framework for utilizing this compound to synthesize and evaluate novel kinase inhibitors.

Protocol 1: Synthesis of a Candidate Kinase Inhibitor via Suzuki Coupling and Nucleophilic Substitution

This protocol outlines a general two-step synthesis to generate a library of substituted pyrazolo[3,4-d]pyrimidines.

Workflow Diagram:

synthesis_workflow Start 3-bromo-4-methoxy- 1H-pyrazolo[3,4-d]pyrimidine Step1 Suzuki Coupling (Pd catalyst, base) + Arylboronic Acid Start->Step1 Intermediate 3-aryl-4-methoxy- 1H-pyrazolo[3,4-d]pyrimidine Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (Amine, heat or microwave) Intermediate->Step2 Final Final Candidate Kinase Inhibitor Step2->Final

Caption: General synthetic workflow for producing kinase inhibitors.

Materials:

  • This compound

  • Arylboronic acid of choice

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., DME/water)

  • Amine of choice

  • Solvent for nucleophilic substitution (e.g., NMP or tBuOH)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Suzuki Coupling: a. In a microwave vial, combine this compound (1 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2 eq). b. Add a mixture of DME and water (e.g., 4:1). c. Seal the vial and heat in a microwave reactor at 100-120°C for 30-60 minutes. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. f. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography to obtain the 3-aryl-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine intermediate.

  • Nucleophilic Aromatic Substitution: a. In a sealed tube, dissolve the intermediate from Step 1 (1 eq) and the desired amine (1.5-3 eq) in a suitable solvent like NMP or tBuOH. b. Heat the reaction to 80-140°C (conventional heating or microwave). c. Monitor the reaction by TLC or LC-MS. d. Upon completion, cool the reaction and pour it into water. e. Collect the precipitate by filtration or extract the product with an organic solvent. f. Purify the crude product by recrystallization or column chromatography to yield the final compound.

Rationale: This two-step process allows for high diversity in the final products. The choice of arylboronic acid in the first step and the amine in the second step can be varied to generate a library of compounds for screening.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Synthesized pyrazolo[3,4-d]pyrimidine derivatives

  • Recombinant target kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of ADP produced, which is proportional to kinase activity.

  • Read the luminescence on a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol measures the cytotoxic effect of the synthesized compounds on cancer cell lines.[14][15]

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)

  • Complete cell culture medium

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (and a vehicle control, e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

The results from the in vitro assays can be summarized in a table for easy comparison of the synthesized compounds.

Compound IDTarget Kinase IC₅₀ (nM)A549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Control (e.g., Staurosporine) ValueValueValue
Compound 1 ValueValueValue
Compound 2 ValueValueValue
... .........

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors in cancer research. Its strategic design allows for the efficient generation of diverse chemical libraries targeting key oncogenic pathways. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, screen, and identify promising new anticancer agents derived from this powerful scaffold. Further optimization and in vivo studies of lead compounds identified through these methods will be crucial for their translation into clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-02

Introduction

Welcome to the technical support guide for the synthesis of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine. This molecule is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology research.[1][2][3] Its pyrazolopyrimidine core acts as a bioisostere of the purine ring, making it a privileged scaffold for targeting ATP-binding sites in various enzymes.[4][5][6]

Achieving a high yield of this intermediate is critical for the efficiency of subsequent multi-step syntheses. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will delve into the causality behind experimental choices, providing actionable protocols and data-driven insights to enhance your synthetic success.

Core Synthesis Overview

The most prevalent synthetic route involves a two-step process starting from the commercially available 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine (Allopurinol).

  • Methoxylation: Conversion of the 4-hydroxyl group to a 4-methoxy group. This is typically achieved by O-alkylation.

  • Regioselective Bromination: Introduction of a bromine atom at the C3 position of the pyrazole ring.

This sequence is generally preferred as it avoids potential side reactions and regioselectivity issues that can arise from brominating the scaffold before functionalizing the C4 position.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently below 50%. What are the most critical parameters to investigate?

A1: Low overall yield is often a result of suboptimal conditions in either the methoxylation or the bromination step.

  • Inefficient Methoxylation: The conversion of the 4-hydroxy group can be incomplete. The starting material, allopurinol, is often sparingly soluble in common organic solvents. Ensure a suitable solvent and base are used to facilitate complete deprotonation and subsequent alkylation. A phase-transfer catalyst can sometimes improve yields in biphasic systems.[7]

  • Degradation during Bromination: The pyrazolopyrimidine core can be sensitive to harsh brominating agents or prolonged reaction times at elevated temperatures. The choice of brominating agent is crucial. While elemental bromine can be used, it often requires careful control of stoichiometry and temperature to prevent over-bromination or degradation.[8] Reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of a catalytic amount of a Lewis acid can offer milder and more selective bromination.[9]

  • Purification Losses: The final product and intermediates can be challenging to purify. Significant material can be lost during aqueous workups if the product has partial water solubility, or during column chromatography if the compound streaks on silica gel.

Troubleshooting Workflow:

G cluster_0 Problem: Low Overall Yield (<50%) cluster_1 Step 1: Methoxylation Issues cluster_2 Step 2: Bromination Issues cluster_3 Step 3: Purification Losses start Start Analysis meth_check Is methoxylation complete? (Check TLC/LC-MS) start->meth_check meth_sol Incomplete Reaction: 1. Increase base equivalents. 2. Screen solvents (e.g., DMF, NMP). 3. Increase reaction temp/time. 4. Consider phase-transfer catalyst. meth_check->meth_sol No brom_check High impurity profile post-bromination? meth_check->brom_check Yes brom_sol Side Reactions: 1. Use milder brominating agent (NBS, DBH). 2. Lower reaction temperature. 3. Optimize stoichiometry (1.0-1.1 eq). 4. Add Lewis acid catalyst (e.g., TMSOTf). brom_check->brom_sol Yes pur_check Significant loss during workup/column? brom_check->pur_check No pur_sol Purification Issues: 1. Minimize aqueous workup volume. 2. Back-extract aqueous layers. 3. Screen chromatography conditions (e.g., different solvent systems, gradient). 4. Consider crystallization. pur_check->pur_sol Yes end Yield Optimized pur_check->end No

Caption: Troubleshooting flowchart for low yield.

Q2: I am observing multiple brominated species in my crude product. How can I improve the regioselectivity for the C3 position?

A2: The formation of di-brominated or other isomeric products is a common issue when reaction conditions are too harsh. The electron-rich pyrazolopyrimidine ring is susceptible to electrophilic attack at multiple positions.

  • Mechanism & Causality: The C3 position is generally the most electronically favorable site for electrophilic bromination on the 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine core. However, forcing conditions (excess brominating agent, high temperature) can overcome the activation barrier for substitution at other positions, such as C6.

  • Recommended Solution: Switch to a milder, more selective brominating agent. N-Bromosuccinimide (NBS) is the standard choice. It generates a low concentration of Br+ in situ, which favors the most reactive site.

    • Stoichiometry is Key: Use only a slight excess of NBS (e.g., 1.05-1.1 equivalents). A large excess will inevitably lead to di-bromination.

    • Temperature Control: Run the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This minimizes the energy available for less favorable reaction pathways.

    • Solvent Choice: Aprotic solvents like Dichloromethane (DCM), Chloroform, or Acetonitrile are preferred. Protic solvents can interfere with the brominating agent.

Q3: The bromination reaction stalls and does not go to completion, even with extended reaction times. What could be the cause?

A3: A stalled reaction typically points to insufficient activation of the brominating agent or deactivation of the substrate.

  • Insufficient Electrophilicity: While NBS is mild, sometimes the substrate is not nucleophilic enough for the reaction to proceed efficiently at low temperatures. The addition of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can activate the NBS, making it a more potent electrophile without being overly aggressive.[9] This often allows the reaction to proceed to completion under mild conditions.

  • Moisture: The presence of water can consume the brominating agent and interfere with the reaction. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Substrate Quality: Ensure your starting material, 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, is pure. Impurities from the previous step could inhibit the reaction.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

This protocol is designed for robust and scalable synthesis.

  • Reagent Setup: To a suspension of 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in N,N-Dimethylformamide (DMF, ~10 mL per gram of starting material), add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the suspension at room temperature.

  • Reaction: Stir the mixture vigorously at 40-50 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice water (~50 mL per gram of starting material). A precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

  • Drying: Dry the solid under vacuum to yield the product as a white to off-white powder. This material is often pure enough for the next step without further purification.

Protocol 2: Synthesis of this compound

This protocol emphasizes high regioselectivity and yield.

  • Reagent Setup: Dissolve 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM, ~20 mL per gram) in an oven-dried flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (~10 mL per gram of starting material). Stir for 15 minutes until the orange/yellow color dissipates.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: The crude solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Data Summary & Optimization Parameters

The following table summarizes key variables and their impact on the reaction outcome, providing a quick reference for optimization.

ParameterStepStandard ConditionOptimization Strategy & RationaleExpected Yield
Base MethoxylationK₂CO₃ (2.5 eq)Use a stronger base like NaH if deprotonation is incomplete. Rationale: Ensures full formation of the alkoxide for efficient alkylation.75-90%
Solvent MethoxylationDMFScreen aprotic polar solvents like NMP or DMSO if solubility is an issue. Rationale: Better solvation can improve reaction kinetics.75-90%
Brominating Agent BrominationNBS (1.05 eq)Use DBH (0.55 eq) with catalytic TMSOTf (0.1 eq) for sluggish reactions. Rationale: Increases electrophilicity for faster, controlled bromination.[9]80-95%
Temperature Bromination0 °C to RTMaintain at 0 °C for the entire reaction for highly sensitive substrates. Rationale: Minimizes energy for potential side reactions, enhancing selectivity.80-95%
Purification BothChromatographyAttempt recrystallization from Ethanol, Ethyl Acetate, or Acetonitrile. Rationale: Can be more efficient and scalable than chromatography, reducing solvent waste and potential for product loss on silica.>98% Purity

Reaction Mechanism Visualization

G cluster_0 Step 1: O-Methoxylation cluster_1 Step 2: Electrophilic Bromination start_A 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine int_A Pyrazolopyrimidine Anion start_A->int_A K₂CO₃ (Base) prod_A 4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine int_A->prod_A CH₃I (SN2) start_B 4-Methoxy Intermediate prod_A->start_B int_B Sigma Complex (Resonance Stabilized) start_B->int_B NBS (Br⁺ source) (Attack at C3) prod_B 3-Bromo Final Product int_B->prod_B Deprotonation (Aromatization)

Caption: Key steps in the two-stage synthesis.

References

Technical Support Center: Purification of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine. This document is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in high purity for their work in drug discovery and development. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a purine isostere that can interact with numerous biological targets, particularly protein kinases.[1][2]

The purity of this building block is paramount, as impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in formulation. This guide provides field-proven troubleshooting advice and detailed protocols to address the specific challenges encountered during the purification of this compound.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and issues encountered by researchers working with this compound.

Q1: My crude material shows multiple spots on TLC analysis. What are the likely impurities?

A1: Understanding the origin of impurities is the first step to devising a purification strategy. Based on the common synthetic routes to pyrazolo[3,4-d]pyrimidines, the impurities you are observing likely fall into one of the categories listed in the table below.[2][3] The most probable synthesis for your compound involves the nucleophilic substitution of 3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine with sodium methoxide.

Potential Impurity Probable Origin Expected Relative Polarity on Silica TLC
3-bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine Unreacted starting material.Less polar than the methoxy product.
3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Hydrolysis of the 4-chloro or 4-methoxy group by adventitious water.Significantly more polar; may streak or remain at the baseline.
Starting 5-aminopyrazole precursors Incomplete cyclization during the formation of the pyrazolopyrimidine core.Polarity varies, but typically highly polar.
Isomeric byproducts Non-selective reactions in earlier steps of the synthesis.Can have very similar polarity to the desired product, making separation difficult.
Q2: What is the most effective first-pass purification strategy for achieving moderate purity (~95-98%)?

A2: For typical research applications, flash column chromatography on silica gel is the most robust and efficient initial purification method.[4] This technique offers a good balance between speed, cost, and resolving power for the types of impurities commonly encountered. A gradient elution with a hexane/ethyl acetate system is often an excellent starting point. Thin Layer Chromatography (TLC) should first be used to determine the optimal solvent system that gives a retention factor (Rƒ) of approximately 0.2-0.4 for the desired compound.[5]

Q3: My compound appears to be degrading on the silica gel column, resulting in streaking on TLC and low recovery. What should I do?

A3: The pyrazolo[3,4-d]pyrimidine core contains several nitrogen atoms, giving it a basic character. Standard silica gel is slightly acidic and can cause degradation or irreversible adsorption of basic compounds.[5] To mitigate this, consider these two approaches:

  • Neutralized Mobile Phase: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phase: If the compound is highly acid-sensitive, using a different stationary phase like neutral or basic alumina may be a better option.[5]

Q4: I need to prepare an analytical standard with >99.5% purity. Is column chromatography sufficient?

A4: While optimized flash chromatography can yield high purity, achieving >99.5% consistently can be challenging, especially if closely-eluting isomers are present. For ultra-high purity, preparative High-Performance Liquid Chromatography (HPLC) is the recommended technique.[6][7] A reverse-phase C18 column with a methanol/water or acetonitrile/water gradient is typically effective. This method offers superior resolution and is the industry standard for preparing analytical reference materials.[7]

Part 2: Purification Methodologies & In-Depth Protocols

This section provides detailed, step-by-step protocols for the three primary purification methods.

Method 1: Recrystallization

Expertise & Experience: Recrystallization is a powerful, cost-effective technique for removing small amounts of impurities, especially those with different solubility profiles than the target compound. It is most effective when the crude material is already of moderate purity (>90%). The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

Detailed Protocol 1: Single-Solvent Recrystallization
  • Solvent Screening: In separate small test tubes, add ~10-20 mg of your crude material. Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) at room temperature. Observe the solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently. The ideal solvent will fully dissolve the compound at or near its boiling point.[3]

  • Dissolution: Place the bulk of your crude this compound into an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Adding excess solvent will reduce your final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Troubleshooting Recrystallization
Problem Probable Cause(s) Recommended Solution(s)
"Oiling Out" Solution is too concentrated; crystallization temperature is above the compound's melting point.Add more hot solvent to decrease saturation. / Try a lower-boiling point solvent.
No Crystals Form Too much solvent was used; solution is not supersaturated.Evaporate some of the solvent and allow to cool again. / Add an anti-solvent (a solvent in which the compound is insoluble).
Low Recovery Compound is too soluble in the cold solvent; too much solvent was used initially.Ensure the solution is cooled thoroughly in an ice bath. / Use the absolute minimum amount of hot solvent for dissolution.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Method 2: Flash Column Chromatography

Expertise & Experience: This is the workhorse method for purification in synthetic chemistry. The principle is the differential partitioning of components between a stationary phase (silica gel) and a mobile phase (solvent). For this compound, its polarity suggests good interaction with silica gel, allowing for effective separation from less polar starting materials or more polar byproducts.

Detailed Protocol 2: Gradient Elution Flash Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) where the target compound has an Rƒ value of ~0.2-0.4. This provides the best chance for good separation.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 10% Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, stable bed.

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane or the mobile phase. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add this to the top of the column bed.

  • Elution: Begin eluting the column with the initial low-polarity solvent. Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute your target compound.

  • Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

Data Table: Recommended Starting Solvent Systems
Stationary Phase Mobile Phase System Gradient Comments
Silica Gel Hexane / Ethyl Acetate10% to 70% Ethyl AcetateExcellent general-purpose system for moderate polarity compounds.[4]
Silica Gel Dichloromethane / Methanol0% to 5% MethanolUseful for eluting more polar compounds.
Silica Gel (+1% Et₃N) Hexane / Ethyl Acetate10% to 70% Ethyl AcetateRecommended to prevent streaking and degradation of the basic product.[5]
Troubleshooting Column Chromatography
Problem Probable Cause(s) Recommended Solution(s)
Poor Separation Incorrect mobile phase polarity; column overloaded.Re-optimize the solvent system using TLC. / Reduce the amount of crude material loaded onto the column.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., add methanol).
Cracked or Channeled Column Bed Improper packing of the column.Ensure the silica is packed as a uniform slurry and never allowed to run dry.
Streaking on TLC Compound is acidic/basic and interacting strongly with silica; compound is degrading.Add a modifier to the mobile phase (e.g., 1% triethylamine for bases, 1% acetic acid for acids).
Method 3: Preparative HPLC

Expertise & Experience: Preparative HPLC is an automated, high-resolution liquid chromatography technique used to isolate pure compounds from complex mixtures.[8] It is the method of choice for obtaining material with the highest possible purity (>99%) for use as analytical standards or for sensitive biological assays.[7] The principles are the same as analytical HPLC, but on a larger scale.

Detailed Protocol 3: Reverse-Phase Preparative HPLC
  • Analytical Method Development: First, develop a separation method on an analytical scale (e.g., using a C18 column). The goal is to achieve baseline separation between your target compound and all impurities. A typical starting point is a gradient of water (often with 0.1% formic acid or TFA) and acetonitrile or methanol.

  • Scale-Up Calculation: Based on the analytical method, calculate the appropriate flow rate and gradient times for your larger preparative column.

  • Sample Preparation: Dissolve the crude or partially purified sample in a suitable solvent (ideally the initial mobile phase, or a strong solvent like DMSO) and filter it to remove any particulates.

  • Purification Run: Inject the sample onto the preparative HPLC system. Collect fractions as they elute, using a UV detector or mass spectrometer to trigger collection.[6][9]

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions. If the mobile phase is volatile (e.g., acetonitrile/water), it can be removed by lyophilization (freeze-drying) or rotary evaporation.

Data Table: Suggested Starting Conditions for Prep HPLC
Parameter Recommended Condition Rationale
Stationary Phase C18 SilicaGood retention for moderately polar heterocyclic compounds.
Mobile Phase A Water + 0.1% Formic AcidProvides a proton source for better peak shape in mass spectrometry.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase HPLC.
Gradient 10% B to 95% B over 20-30 minA broad gradient is a good starting point for method development.
Detection UV (e.g., 254 nm) and/or Mass SpecThe aromatic pyrazolopyrimidine core will have a strong UV chromophore. Mass spec triggering ensures collection of the correct compound.[9]

Part 3: Visualization & Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram outlines the logical workflow for selecting the appropriate purification method based on the required purity and scale.

G cluster_start Initial State cluster_analysis Analysis cluster_decision Decision Point cluster_methods Purification Methods cluster_end Final Product Crude Crude Product (this compound) Analysis Purity Assessment (TLC, LC-MS, NMR) Crude->Analysis Decision Required Purity? Analysis->Decision Recryst Recrystallization Decision->Recryst >90% Crude & Minor Impurities Column Flash Column Chromatography Decision->Column Standard Purity (~95-98%) HPLC Preparative HPLC Decision->HPLC High Purity (>99.5%) Final Pure Product Recryst->Final Column->Final HPLC->Final G Start Problem with Column Chromatography Q1 What is the issue? Start->Q1 PoorSep Poor Separation Q1->PoorSep Spots overlap NoElute Compound Stuck Q1->NoElute Rf = 0 Streak Streaking / Tailing Q1->Streak Comet-like spots Sol1 Re-optimize solvent on TLC (Target Rf = 0.2-0.4) PoorSep->Sol1 Sol4 Reduce sample load PoorSep->Sol4 Sol2 Increase mobile phase polarity (e.g., add MeOH) NoElute->Sol2 Sol3 Add Et3N (0.5-1%) to mobile phase to neutralize silica Streak->Sol3 End Problem Resolved Sol1->End Sol2->End Sol3->End Sol4->End

References

Technical Support Center: Synthesis of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine. This document is intended for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in many kinase inhibitors and other therapeutic agents.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and side reactions encountered during its synthesis.

I. Overview of Synthetic Strategy

The synthesis of this compound typically starts from the commercially available and widely used compound, 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine, also known as Allopurinol.[3][4][5][6] The overall transformation involves two key steps: bromination at the C3 position and O-methylation of the hydroxyl group at the C4 position. The sequence of these steps can be varied, leading to two primary synthetic routes, each with its own set of potential challenges.

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Caption: Primary synthetic routes to the target compound.

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred, Route A (bromination first) or Route B (methylation first)?

A1: Both routes are viable, but the choice often depends on the specific reagents and conditions you plan to use, as well as downstream purification considerations.

  • Route A (Bromination first): Performing bromination on the electron-rich 4-hydroxy-pyrazolo[3,4-d]pyrimidine can be very efficient. However, the subsequent methylation step can sometimes lead to a mixture of N- and O-alkylated products, which can complicate purification.

  • Route B (Methylation first): Methylating the hydroxyl group first can sometimes deactivate the ring slightly, requiring more forcing conditions for the subsequent bromination. However, this route avoids the potential for N-alkylation side reactions in the second step, which can be a significant advantage.

Q2: What are the most common brominating agents for this heterocyclic system?

A2: Several brominating agents are effective. Common choices include:

  • N-Bromosuccinimide (NBS): Often used in a polar aprotic solvent like DMF or acetonitrile. It is a reliable reagent for the bromination of electron-rich heterocycles.

  • Phosphorus oxybromide (POBr₃): This reagent can serve as both a brominating and a dehydrating agent, which can be useful but may also lead to other side reactions.

  • Elemental Bromine (Br₂): While effective, Br₂ is highly corrosive and toxic, making it less favorable from a safety and handling perspective.[7]

Q3: How can I confirm the regioselectivity of the bromination and methylation steps?

A3: Confirmation of the product structure is critical. A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable. In particular, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can unambiguously determine the positions of the bromo and methoxy substituents by looking at correlations between protons and carbons, and through-space interactions between protons, respectively.[8][9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.

  • X-ray Crystallography: If a suitable crystal can be obtained, this technique provides definitive proof of the structure.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Yield or No Reaction

Q: My reaction is not proceeding to completion, or I'm getting a very low yield of the desired product. What could be the cause?

A: Several factors could be at play, depending on the specific step.

  • Cause 1: Insufficiently activated reagents (Bromination).

    • Explanation: Electrophilic bromination requires the pyrimidine ring to be sufficiently electron-rich. If you are using a milder brominating agent, the reaction may be slow.

    • Solution: Consider using a more reactive brominating agent or adding a Lewis acid catalyst to enhance the electrophilicity of the bromine source. For NBS brominations, ensure your solvent (e.g., DMF) is anhydrous, as water can consume the reagent.

  • Cause 2: Incomplete deprotonation (Methylation).

    • Explanation: O-methylation requires the deprotonation of the 4-hydroxy group (or the N-H of the pyrazole ring). If the base is not strong enough or is used in insufficient quantity, the reaction will be incomplete.

    • Solution: When using a base like sodium hydride (NaH), ensure it is fresh and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture. Ensure you are using at least one equivalent of the base.

  • Cause 3: Low reaction temperature or insufficient reaction time.

    • Explanation: Some of these reactions, particularly with less reactive substrates, may require elevated temperatures to proceed at a reasonable rate.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is stalled, consider gradually increasing the temperature. If you are following a literature procedure, ensure you are allowing for the specified reaction time.

Problem 2: Formation of Multiple Products (Impure Product)

Q: My crude product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the likely side products and how can I avoid them?

A: This is a common issue, and the side products depend on the reaction being performed.

  • Side Reaction 1: Over-bromination.

    • Explanation: The pyrazolo[3,4-d]pyrimidine ring system has multiple positions that can potentially be brominated. Using an excess of the brominating agent or harsh reaction conditions can lead to the formation of di- or even tri-brominated species.

    • Solution: Carefully control the stoichiometry of the brominating agent. A good starting point is to use 1.0 to 1.1 equivalents. Add the brominating agent portion-wise at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature while monitoring by TLC.

  • Side Reaction 2: N-alkylation vs. O-alkylation.

    • Explanation: The pyrazolo[3,4-d]pyrimidine core has multiple nucleophilic nitrogen atoms in addition to the oxygen of the hydroxyl group. During the methylation step, the methylating agent can react with these nitrogens, leading to a mixture of N-methyl and O-methyl isomers.[8][11]

    • Solution: The choice of base and solvent can influence the N- vs. O-alkylation ratio. Polar aprotic solvents like DMF tend to favor O-alkylation. Using a strong, non-nucleophilic base like NaH can also promote O-alkylation.[12] If N-alkylation remains a persistent issue, consider using a protecting group for the pyrazole nitrogen before performing the methylation.

  • Side Reaction 3: Hydrolysis of the methoxy group.

    • Explanation: The 4-methoxy group can be susceptible to hydrolysis back to the 4-hydroxy group, especially under acidic conditions during workup or purification.[3]

    • Solution: During the reaction workup, avoid using strong acids. If an acidic wash is necessary, use a dilute solution and perform the extraction quickly at low temperatures. When performing purification by column chromatography, ensure the silica gel is not acidic; it can be neutralized by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.

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Troubleshooting_Flowchart start Problem Observed low_yield Low Yield / No Reaction start->low_yield impure_product Impure Product / Multiple Spots start->impure_product cause_reagents Cause: Inactive Reagents? low_yield->cause_reagents Check Reagents cause_conditions Cause: Suboptimal Conditions? low_yield->cause_conditions Check Conditions cause_overbrom Side Product: Over-bromination? impure_product->cause_overbrom Bromination Step cause_n_alkylation Side Product: N-Alkylation? impure_product->cause_n_alkylation Methylation Step cause_hydrolysis Side Product: Hydrolysis? impure_product->cause_hydrolysis Workup/Purification sol_reagents Solution: - Use more reactive agents - Add catalyst - Use fresh/anhydrous materials cause_reagents->sol_reagents Yes sol_conditions Solution: - Increase temperature - Extend reaction time - Monitor by TLC cause_conditions->sol_conditions Yes sol_overbrom Solution: - Control stoichiometry (1.0-1.1 eq) - Add reagent at low temp - Monitor by TLC cause_overbrom->sol_overbrom Yes sol_n_alkylation Solution: - Use polar aprotic solvent (DMF) - Use strong, non-nucleophilic base (NaH) - Consider N-protection cause_n_alkylation->sol_n_alkylation Yes sol_hydrolysis Solution: - Avoid strong acids in workup - Use neutralized silica gel for chromatography cause_hydrolysis->sol_hydrolysis Yes

Caption: Troubleshooting decision tree for common synthesis issues.

IV. Experimental Protocols

The following are representative protocols. Researchers should always first consult the primary literature and perform their own risk assessment.

Protocol 1: Bromination of 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine
  • Suspend 4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 3-bromo-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine.

Protocol 2: O-Methylation of 3-Bromo-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine
  • To a flame-dried flask under a nitrogen atmosphere, add anhydrous DMF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) and cool to 0 °C.

  • Add a solution of 3-bromo-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (MeI) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the final product.

Parameter Bromination O-Methylation
Starting Material 4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidine3-Bromo-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine
Key Reagent N-Bromosuccinimide (NBS)Sodium Hydride (NaH), Methyl Iodide (MeI)
Solvent Anhydrous DMFAnhydrous DMF
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Duration 4-6 hours12-16 hours
Workup Precipitation in ice-waterAqueous quench, extraction
Purification FiltrationColumn Chromatography

V. References

  • Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. (n.d.). National Institutes of Health. 13

  • Bromination - Wordpress. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. 7

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). National Institutes of Health. 14

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. 15

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed. 8

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). ResearchGate. 9

  • Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (n.d.). ScienceDirect. --INVALID-LINK--

  • N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. (1993). Heriot-Watt Research Portal. 11

  • Process for making pyrazolo-(3,4-d)-pyrimidines. (1973). Google Patents. 3

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. 12

  • Preparation of 4-hydroxypyrazolo(3,4-d)pyrimidine. (1969). Google Patents. 4

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2022). PubMed. 16

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][13][15]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). National Institutes of Health. 2

  • N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. 10

  • 4-HYDROXYPYRAZOLO (3,4-D) PYRIMIDINE (HPP) IN THE TREATMENT OF GOUT: PRELIMINARY OBSERVATIONS. (1964). PubMed. 5

  • 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE. (n.d.). CAMEO Chemicals. 6

References

Technical Support Center: Overcoming Poor Solubility of Pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this important scaffold in their work. The pyrazolo[3,4-d]pyrimidine nucleus is a potent bioisostere of adenine, making it a privileged structure for targeting ATP-binding sites in enzymes, particularly oncogenic kinases.[1][2] However, the therapeutic potential of these compounds is frequently hampered by their inherently low aqueous solubility, which can compromise bioavailability, lead to inaccurate in vitro results, and create significant hurdles for preclinical and clinical development.[3][4][5]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address and resolve the solubility challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my pyrazolo[3,4-d]pyrimidine derivatives consistently showing low aqueous solubility?

A1: The poor aqueous solubility of this class of compounds is rooted in their fundamental physicochemical properties. The core pyrazolo[3,4-d]pyrimidine structure is a planar, aromatic heterocyclic system. This planarity promotes strong crystal lattice packing through π-π stacking interactions.[6]

Causality Explained:

  • High Crystal Packing Energy: Molecules in a solid state are arranged in a crystal lattice. For a compound to dissolve, solvent molecules must provide enough energy to overcome the forces holding this lattice together (lattice energy). The high planarity and potential for intermolecular hydrogen bonding in pyrazolo[3,4-d]pyrimidine derivatives lead to a very stable, high-energy crystal lattice.[6] Water, a highly polar solvent, is often unable to provide sufficient energy to break this lattice apart, resulting in low solubility.

  • Hydrophobicity: The scaffold itself is largely hydrophobic. While substitutions can be made to alter its properties, the core structure does not readily interact with water molecules.

A high melting point (e.g., >170 °C) for your compound can be an indicator of high crystal packing energy, which often correlates with poor aqueous solubility.[6]

Q2: My compound precipitated when I diluted my DMSO stock into aqueous buffer for an assay. What is happening and how can I fix it?

A2: This is a very common phenomenon known as "crashing out" or precipitation. It occurs because the compound is highly soluble in your 100% DMSO stock but has extremely limited solubility in the final aqueous assay buffer. The rapid dilution shock causes the compound to come out of solution. This can lead to drastically underestimated potency and highly variable results.[7]

Here is a troubleshooting workflow to diagnose and solve the problem:

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Immediate Mitigation cluster_2 Phase 3: Advanced Solutions A Precipitation Observed in Assay Well B Verify Final DMSO Concentration Is it <1% (ideally <0.5%)? A->B C Verify Final Compound Concentration Is it above the suspected aqueous solubility limit? B->C D Yes, DMSO >1% B->D No E No, DMSO is low B->E Yes C->D High DMSO C->E Low DMSO F Prepare Intermediate Dilutions (e.g., in serum-containing media or a co-solvent mixture) D->F G Concentration is likely too high. Proceed to Formulation Strategies. H Employ Formulation Strategies: - Co-solvents - Cyclodextrins - pH Adjustment - Solid Dispersions F->H G->H

Caption: Troubleshooting workflow for compound precipitation.

Immediate Action: The most effective immediate fix is to use a serial dilution method that avoids a large dilution shock. See Protocol 1 below for a detailed procedure.

Q3: What are the primary formulation strategies I can use to improve solubility for in vitro assays without chemically modifying my compound?

A3: Several formulation strategies can significantly enhance the apparent solubility of your compound for experimental purposes. The choice depends on the specific assay requirements and the properties of your molecule.

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents Increases the polarity of the solvent system, making it more favorable for the solute.Simple to implement.Can interfere with biological assays; final concentration must be kept low (e.g., <1% DMSO).
pH Adjustment For ionizable compounds, adjusting the pH can convert the molecule to its more soluble salt form.Effective for compounds with acidic or basic functional groups.Requires the compound to have a suitable pKa; may not be compatible with assay pH.[8]
Cyclodextrins Encapsulate the hydrophobic drug molecule within a toroidal structure with a hydrophilic exterior, forming an "inclusion complex".[9][10]High solubilizing capacity; low toxicity (especially HP-β-CD).[9]Can be expensive; may not be suitable for all molecular shapes.
Amorphous Solid Dispersions The drug is molecularly dispersed in an inert, hydrophilic polymer carrier, preventing crystallization and enhancing dissolution.[1][11][12]Significant solubility enhancement; can improve bioavailability.[1][12]Requires screening for drug-polymer compatibility; more complex preparation.[1]
Nanosystems The compound is formulated into nanoparticles (e.g., nanosuspensions, liposomes, or albumin nanoparticles).[4][5]Greatly increases surface area for dissolution; can alter biodistribution in vivo.[4][5][13]Complex formulation and characterization required.
Q4: My lead compound has excellent potency but poor solubility is hindering in vivo studies. How can I permanently improve its properties through chemical modification?

A4: When a formulation approach is insufficient, chemical modification is the next logical step. Two primary strategies are employed:

  • Prodrug Synthesis: This is a highly effective and widely used strategy. A soluble promoiety (a chemical group) is attached to the parent drug via a linker that is designed to be cleaved in vivo by metabolic enzymes (e.g., esterases), releasing the active drug at the site of action.[3] A common approach is to add a group like N-methylpiperazine, which is protonated at physiological pH and highly water-soluble.[3]

    G cluster_0 In Vivo / In Vitro Prodrug Prodrug (Parent Drug + Linker + Solubilizing Moiety) - High Water Solubility Enzyme Metabolic Cleavage (e.g., Esterases) Prodrug->Enzyme ActiveDrug Active Drug (Parent Pyrazolo[3,4-d]pyrimidine) - Low Solubility - Biologically Active ReleasedMoiety Released Solubilizing Moiety Enzyme->ActiveDrug Enzyme->ReleasedMoiety

    Caption: The prodrug activation strategy.

  • Structure-Activity Relationship (SAR) Guided Modification: Sometimes, poor solubility is due to excessive planarity and high crystal packing energy.[6] A medicinal chemistry approach can be used to disrupt this planarity without sacrificing potency. This involves introducing substituents that increase the number of rotatable bonds or reduce intramolecular hydrogen bonding, thereby lowering the crystal lattice energy and improving solubility.[6]

Q5: I have several derivatives and want to screen multiple formulation strategies quickly. Is there a high-throughput method available?

A5: Yes. A miniaturized assay using inkjet 2D printing has been developed specifically for this purpose.[1][14] This method allows for the rapid screening of multiple drug-polymer combinations using only micrograms of each compound.

Workflow Overview:

  • Dispensing: An inkjet printer dispenses nanoliter volumes of the pyrazolo[3,4-d]pyrimidine derivative (dissolved in DMSO) into the wells of a 96-well plate.[1]

  • Polymer Addition: Aqueous solutions of different hydrophilic polymers (e.g., PVPVA, Pluronics, Tween 80) are added to the wells.[1][15]

  • Evaporation: The solvents (DMSO and water) are slowly evaporated, leaving a dry amorphous solid dispersion of the drug in the polymer matrix.[1]

  • Analysis: The solid dispersion is resuspended in water, and the apparent solubility is measured via UV-Vis spectroscopy.[1]

This method provides a rapid and material-sparing way to identify the most promising polymer carriers for creating amorphous solid dispersions, which can then be scaled up for further testing.[1][14]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of Compound Working Solutions for Cell-Based Assays

This protocol is designed to minimize precipitation when diluting a DMSO stock for a cell-based assay.[7]

  • Prepare High-Concentration Stock: Prepare a 10 mM stock solution of your pyrazolo[3,4-d]pyrimidine compound in 100% DMSO.

  • Create Intermediate Dilution Plate: Instead of diluting directly into the final assay plate, create an intermediate dilution. For example, dilute the 10 mM stock 1:100 into your complete cell culture medium (containing serum, which can help with solubility) to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Perform Final Serial Dilutions: Use the 100 µM intermediate solution to perform your final serial dilutions directly in complete cell culture medium. This ensures the DMSO concentration remains low and constant across all wells.

  • Vehicle Control: Crucially , prepare a vehicle control series using the same dilution scheme but with 100% DMSO instead of your compound stock. This is essential to differentiate between compound-specific effects and solvent-induced artifacts.

Protocol 2: Phase-Solubility Study with Cyclodextrins

This protocol determines the solubilizing efficiency of a cyclodextrin for your compound. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[9][10]

G cluster_0 Cyclodextrin Molecule A Hydrophobic Pyrazolo[3,4-d]pyrimidine C_inner Hydrophobic Cavity A->C_inner Encapsulation D Water-Soluble Inclusion Complex B Water Molecules C_outer Hydrophilic Exterior (Interacts with Water) C_outer->B Interaction

Caption: Mechanism of cyclodextrin solubilization.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your desired buffer (e.g., PBS pH 7.4).

  • Add Excess Compound: Add an excess amount of your solid pyrazolo[3,4-d]pyrimidine derivative to each cyclodextrin solution in separate vials. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibrate: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: After equilibration, filter the solutions through a 0.22 µm filter to remove the undissolved solid.

  • Analyze: Determine the concentration of the dissolved compound in each filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).

  • Plot and Analyze Data: Plot the concentration of the dissolved drug (y-axis) against the concentration of HP-β-CD (x-axis). The slope of this phase-solubility diagram can be used to determine the stability constant and complexation efficiency. An AL-type linear plot indicates the formation of a 1:1 soluble complex.[16]

Quantitative Data on Solubility Enhancement

The following table summarizes the dramatic improvement in aqueous solubility that can be achieved for a pyrazolo[3,4-d]pyrimidine derivative using a prodrug strategy.

CompoundParent Drug Solubility (µg/mL)Prodrug Solubility (µg/mL)Fold Increase
Compound 1 < 0.016>600
Compound 2 0.05 (experimental)17.7 (predicted)>350
Data sourced from in vitro studies on pyrazolo[3,4-d]pyrimidine derivatives.[3]

This data clearly demonstrates that a prodrug approach can transform a virtually insoluble compound into one with a solubility profile suitable for further development.[3]

References

Technical Support Center: Scaling Up Reactions of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine. This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this critical heterocyclic building block from bench scale to larger-scale production. The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics.[1][2][3] However, scaling up its derivatization, particularly palladium-catalyzed cross-coupling reactions, presents unique challenges that are not always apparent at the milligram scale.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will explore the causality behind common experimental failures and provide robust, scalable solutions.

Section 1: General Scale-Up Considerations & Safety

Scaling a chemical synthesis is not merely about using larger flasks and more reagents. Physical and chemical parameters change, and what was negligible on the bench can become a process-defining problem at the kilogram scale.[4] A thorough hazard evaluation and risk assessment are mandatory before any scale-up operation.[5]

Q1: We are preparing to scale up a Suzuki-Miyaura reaction from 1g to 100g. What are the most critical safety and process parameters we need to re-evaluate?

A1: Moving up by two orders of magnitude requires a fundamental shift in mindset from "synthesis" to "process." Here are the critical points to address:

  • Thermal Safety & Heat Transfer:

    • The Problem: Exothermic events (e.g., quenching, crystallization, or the reaction itself) that are easily managed in a small flask by an ice bath can cause a dangerous thermal runaway in a large, jacketed reactor. The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation much less efficient.[4]

    • The Solution:

      • Differential Scanning Calorimetry (DSC): Perform DSC analysis on the reaction mixture to identify the onset temperature and energy of any exotherms. This data is non-negotiable for a safe scale-up.

      • Controlled Addition: Reagents should be added portion-wise or via a syringe pump to control the reaction rate and heat generation. Never mix all reagents at once and then heat.

      • Reactor Specifications: Ensure your reactor's cooling capacity can handle the calculated maximum heat output of the reaction.

  • Mass Transfer & Mixing:

    • The Problem: Many palladium-catalyzed couplings are multiphasic (e.g., solid base, immiscible solvents). Inefficient stirring in a large reactor can lead to localized "hot spots," poor catalyst turnover, and the formation of side products.

    • The Solution:

      • Stirrer Design: Switch from a simple magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to ensure proper homogenization.

      • Stir Rate Study: Determine the minimum stir rate required for complete suspension of solids and mixing of liquid phases. This can often be visualized in a glass reactor.

  • Atmosphere Control:

    • The Problem: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[6] Achieving and maintaining an inert atmosphere in a 20 L reactor is far more challenging than in a 100 mL flask.

    • The Solution:

      • Purging Cycles: Do not just flush the headspace with nitrogen or argon. Perform at least 3-5 vacuum/inert gas backfill cycles to thoroughly remove oxygen from the reactor and solvents.

      • Degassing Solvents: Solvents must be rigorously degassed before use, typically by sparging with argon or nitrogen for an extended period (30-60 minutes).

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo position of the pyrazolo[3,4-d]pyrimidine scaffold is ideal for introducing molecular diversity via palladium-catalyzed reactions like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[7][8] However, these reactions are notorious for scale-up difficulties.

Workflow: Troubleshooting a Failing Scale-Up Cross-Coupling Reaction

G cluster_start cluster_analysis cluster_solutions start Reaction Fails at Scale (Low Conversion / Side Products) q1 Was an inert atmosphere maintained? start->q1 q2 Was mixing efficient? (e.g., solids suspended) q1->q2 Yes sol1 Improve Degassing Protocol (Vacuum/N2 cycles, sparge solvents) q1->sol1 No q3 Is the catalyst and/or ligand stable? q2->q3 Yes sol2 Optimize Stirring (Overhead stirrer, impeller choice) q2->sol2 No q4 Are starting materials pure? q3->q4 Yes sol3 Re-screen Catalyst/Ligand (Consider more robust options, check batch) q3->sol3 No sol4 Re-purify/Re-characterize Starting Materials q4->sol4 No success Successful Scale-Up q4->success Yes sol1->success sol2->success sol3->success sol4->success

Caption: A decision tree for diagnosing common scale-up failures.

Q2: Our Suzuki-Miyaura reaction with an arylboronic acid stalls at ~70% conversion on a 50g scale. We're also seeing significant debromination of our starting material. What's happening?

A2: This is a classic scale-up issue, pointing towards problems with catalyst activity and competitive side reactions.

  • Root Cause of Stalling: Incomplete conversion often stems from catalyst deactivation. The active Pd(0) species can be sensitive, and on a longer reaction timeline typical of large-scale operations, it has more opportunity to decompose into inactive palladium black.

  • Root Cause of Debromination: The formation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (the debrominated side product) is a known competitive pathway in Suzuki-Miyaura reactions.[9][10] It can be exacerbated by:

    • Water Content: While some water is necessary for the transmetalation step, excess water or the presence of protic impurities can lead to protonolysis of the organopalladium intermediate before it can couple with the boronic acid.

    • Ligand Choice: Less electron-rich or sterically unencumbered ligands may not sufficiently stabilize the palladium center, favoring the side reaction.

Troubleshooting Protocol:

  • Ligand and Catalyst Selection: The choice of ligand is paramount. For an electron-deficient heterocycle like yours, a bulky, electron-rich phosphine ligand is often required to promote the reductive elimination step and prevent side reactions.[6]

    • Action: Switch from a general-purpose ligand like PPh₃ to a more specialized Buchwald-type ligand. A good starting point would be XPhos or SPhos , which have proven effective for challenging couplings.[9][11] Using a pre-catalyst like XPhos Pd G2 or G3 can also improve consistency.[9]

  • Solvent and Base Scrutiny:

    • Action: Ensure your solvent (e.g., 1,4-dioxane or 2-MeTHF) is anhydrous and thoroughly degassed. Dry your base (e.g., K₂CO₃ or K₃PO₄) in an oven before use. Poor solubility of the base can also be an issue; a finer powder or a stronger, more soluble base like Cs₂CO₃ might be necessary, though cost becomes a factor at scale.

  • Temperature Control:

    • Action: Run the reaction at the lowest temperature that provides a reasonable rate. Overheating can accelerate catalyst decomposition. A typical range for these couplings is 80-100 °C.

ParameterLab Scale (1g)Pilot Scale (100g)Rationale for Change
Catalyst Pd(PPh₃)₄XPhos Pd G3G3 pre-catalysts are more air-stable and provide a more active catalytic species.[9]
Ligand PPh₃XPhosBulky, electron-rich ligands accelerate reductive elimination and suppress debromination.[6][11]
Base K₂CO₃ (powder)K₂CO₃ (milled) or Cs₂CO₃Increased surface area of milled base improves kinetics. Cs₂CO₃ offers better solubility.
Solvent Dioxane (from bottle)2-MeTHF (sparged with N₂)2-MeTHF is a safer, greener alternative to dioxane. Sparging is critical for oxygen removal.

Q3: We are attempting a Buchwald-Hartwig amination with a primary amine, but the reaction is very slow and produces a complex mixture of byproducts. How can we improve this?

A3: Buchwald-Hartwig aminations are powerful but highly sensitive to the specific combination of ligand, base, and substrate.[8][12] Coupling with primary amines can be particularly challenging.

  • Root Cause of Sluggishness & Byproducts:

    • Ligand Mismatch: The catalytic cycle for C-N coupling has different requirements than C-C coupling. The wrong ligand can lead to β-hydride elimination if the amine has an α-proton, or competitive binding of the amine to the palladium center, inhibiting the reaction.[8]

    • Base Incompatibility: A base that is too weak may not efficiently deprotonate the amine-palladium complex. A base that is too strong can cause degradation of the starting material or ligand. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices, but their reactivity must be respected.

    • Catalyst Inhibition: Primary amines themselves can act as ligands for the palladium center, and if the concentration is too high, they can inhibit the catalyst.[8]

Troubleshooting Protocol:

  • Select a Specialized Ligand: For primary amines, bidentate phosphine ligands or highly specialized bulky monophosphine ligands are often necessary.

    • Action: Screen ligands specifically designed for C-N coupling. Excellent candidates include BINAP (for bidentate coordination) or sterically hindered ligands like tBuXPhos .[8][13]

  • Optimize the Base:

    • Action: Sodium tert-butoxide is the most common and effective base. Ensure it is fresh, free-flowing powder. Clumpy or discolored NaOtBu has likely degraded and will be ineffective. If your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ might work, but this often requires a more active catalyst system.

  • Control Stoichiometry and Addition:

    • Action: Use only a slight excess of the amine (1.1-1.2 equivalents). Adding the amine slowly to the reaction mixture can help prevent catalyst inhibition at the start of the reaction.

Simplified Buchwald-Hartwig Catalytic Cycle & Failure Points

G pd0 L₂Pd(0) ox_add Oxidative Addition pd0->ox_add + Ar-X pdi_amine [L₂Pd(I)(Amine)]⁺X⁻ (Potential Dead End) pdii_complex L(Ar)Pd(II)-X lig_assoc Ligand Association/Dissociation pdii_complex->lig_assoc + HNR'R'' - HX amido_complex L(Ar)Pd(II)-NR'R'' red_elim Reductive Elimination amido_complex->red_elim product Ar-NR'R'' ox_add->pdii_complex fail1 Failure Point 1: Slow/Inefficient. Ligand too small. ox_add->fail1 lig_assoc->amido_complex fail2 Failure Point 2: Base too weak. Amine pKa too high. lig_assoc->fail2 red_elim->pd0 Catalyst Regeneration red_elim->product fail3 Failure Point 3: Slow. Ligand too bulky or electron-poor. red_elim->fail3

Caption: Key steps and potential failure points in the catalytic cycle.

Section 3: FAQs - Work-up and Purification at Scale

Q4: How do we efficiently remove residual palladium from our product at the 100g scale? Standard column chromatography is not viable.

A4: This is a critical cGMP (current Good Manufacturing Practice) issue, as palladium limits in final active pharmaceutical ingredients (APIs) are strictly regulated.

  • Aqueous Washes:

    • The Problem: Simple aqueous washes are often insufficient.

    • The Solution: Use targeted washes to complex and extract the palladium. A sequence of washes with a mild acid (e.g., 1M HCl, if your product is stable), followed by a wash with a chelating agent solution (e.g., 5-10% aqueous thiourea or N-acetylcysteine), can be very effective.

  • Scavenging Resins:

    • The Problem: Trace amounts of palladium may persist even after washing.

    • The Solution: After the initial work-up, stir a solution of your crude product (in a solvent like EtOAc, 2-MeTHF, or Toluene) with a palladium scavenging resin for several hours. These are typically silica or polymer beads functionalized with thiol or amine groups that bind tightly to palladium. Filter off the resin to get a palladium-free solution.

  • Carbon Treatment:

    • The Problem: Palladium black (insoluble Pd(0)) can be difficult to filter.

    • The Solution: Activated carbon (charcoal) treatment is highly effective. Stir the crude product solution with 5-10 wt% activated carbon for 1-2 hours, then filter through a pad of Celite®. The carbon adsorbs palladium black and other colored impurities.

Q5: Our product is poorly soluble and crashes out during the aqueous work-up, making phase separations impossible. What can we do?

A5: This is common with the flat, aromatic pyrazolopyrimidine core, which can have low solubility in many common solvents.[2]

  • Solvent Selection:

    • Action: Switch to a work-up solvent that can better solubilize your product while still being immiscible with water. Good candidates include 2-MeTHF , dichloromethane (DCM) , or toluene . Perform solubility tests on a small scale first.

  • Temperature:

    • Action: Perform the washes at an elevated temperature (e.g., 40-50 °C), provided your product is thermally stable. This can significantly increase solubility and improve phase splits.

  • Alternative Work-up (Crystallization):

    • Action: If possible, bypass a difficult liquid-liquid extraction altogether. After the reaction, perform a quench with a suitable anti-solvent to crystallize the product directly from the reaction mixture. The impurities (catalyst, excess reagents) may remain in the mother liquor. This often requires significant process development but is highly efficient at scale.

References

Technical Support Center: Synthesis of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine core is a critical pharmacophore in modern medicinal chemistry, serving as a foundational scaffold for a new generation of kinase inhibitors targeting enzymes like EGFR, Src, and Abl.[1][2][3] Its utility in drug development is immense, but its multi-step synthesis is often plagued by the formation of closely related byproducts that can be challenging to identify and separate. This guide provides field-proven troubleshooting advice and detailed analytical protocols to help researchers navigate these synthetic challenges, ensuring the purity and integrity of their target compound.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues reported by researchers during the synthesis and purification of this compound.

FAQ 1: My final product shows an additional mass peak at [M+78/80] and another at [M-14]. What are these impurities?

Question: During LC-MS analysis of my final product, alongside the expected mass for this compound, I observe a significant peak with a mass increase of approximately 78/80 Da and a minor peak with a mass loss of 14 Da. What are the likely identities of these byproducts?

Plausible Cause & Mechanistic Explanation:

  • [M+78/80 Da] Impurity - Di-brominated Species: This mass increase, showing the characteristic isotopic pattern of bromine, strongly suggests the presence of a di-brominated pyrazolo[3,4-d]pyrimidine. Over-bromination is a common side reaction, especially if the reaction temperature is too high or if an excess of the brominating agent (e.g., N-Bromosuccinimide) is used. The second bromine atom can add to another available position on the heterocyclic ring system.

  • [M-14 Da] Impurity - Demethylated Species: The mass loss of 14 Da (CH₂) points to the hydrolysis of the methoxy group (-OCH₃) to a hydroxyl group (-OH), forming 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This can occur if the reaction mixture is exposed to acidic conditions, even trace amounts, or during a basic workup where the methoxy group becomes susceptible to nucleophilic attack. The pyrazolo[3,4-d]pyrimidine core is an isostere of purine, and similar structures are known to undergo such transformations.[4]

Proposed Identification & Mitigation Protocol:

  • Confirm by High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass for the impurities to confirm their elemental composition.

  • Analyze by ¹H NMR:

    • The di-brominated species will lack a proton signal corresponding to the site of the second bromination.

    • The demethylated (hydroxy) species will show a broad singlet corresponding to the -OH proton (which will be exchangeable with D₂O) and a downfield shift of the adjacent ring protons due to the change in electronic environment.

  • Mitigation Strategy:

    • For Di-bromination: Carefully control the stoichiometry of the brominating agent (use 1.0-1.05 equivalents). Maintain a low reaction temperature and monitor the reaction progress closely using TLC or LC-MS to avoid over-reaction.

    • For Demethylation: Ensure all reagents and solvents are anhydrous. If an acidic or basic workup is necessary, perform it at low temperatures (0-5°C) and minimize the exposure time. A neutral workup is highly recommended.

FAQ 2: I'm observing two distinct product spots on my TLC plate with very similar Rf values, and my NMR spectrum shows duplicate peaks. Is this an isomerization issue?

Question: My purification is proving difficult. I consistently isolate a mixture of two compounds that are nearly inseparable by column chromatography. The ¹H NMR spectrum is clean but shows two sets of peaks for every proton, suggesting the presence of an isomer. What could be the cause?

Plausible Cause & Mechanistic Explanation:

This issue is often due to the formation of a regioisomer, most commonly through a Dimroth Rearrangement or N-alkylation at an alternative nitrogen atom.

  • Dimroth Rearrangement: This is a well-documented rearrangement in pyrimidine chemistry where the ring opens and re-closes, leading to an exchange of substituents between an exocyclic and endocyclic nitrogen atom.[5] If the synthesis involves building the pyrimidine ring onto a substituted pyrazole, conditions like heating in certain solvents can facilitate this rearrangement, leading to a thermodynamically stable, yet undesired, isomer.

  • N-Isomerization: The pyrazolo[3,4-d]pyrimidine scaffold has multiple nitrogen atoms that can be alkylated or arylated. During steps that involve protecting groups or the introduction of substituents, reaction at an unintended nitrogen can lead to stable, isolable isomers.

Workflow for Isomer Identification:

G cluster_0 Isomer Identification Workflow start Mixture of Isomers Detected (NMR, TLC, LC-MS) nmr_analysis Advanced NMR Analysis (NOESY, HMBC) start->nmr_analysis Structural Clues separation Preparative HPLC or SFC for Isomer Separation start->separation Difficult Separation characterize Characterize Pure Isomers (NMR, MS, HRMS) nmr_analysis->characterize Correlational Data xray Single Crystal X-Ray Crystallography confirm Structure Confirmation xray->confirm Definitive Proof separation->characterize characterize->xray If crystal can be grown characterize->confirm

Caption: Workflow for isolating and identifying isomeric byproducts.

Proposed Identification & Mitigation Protocol:

  • Attempt Separation: Use a high-resolution separation technique like preparative HPLC or Supercritical Fluid Chromatography (SFC), which often provide better resolution for isomers than standard flash chromatography.

  • Advanced NMR: Once isolated, or even with the mixture, perform 2D NMR experiments.

    • NOESY/ROESY: To identify through-space correlations between protons, which can help determine the regiochemistry.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for mapping out the connectivity of the heterocyclic core and confirming substituent placement.

  • Mitigation Strategy:

    • Re-evaluate the cyclization or substitution step. A change in solvent, temperature, or base can often suppress the formation of the undesired isomer. For instance, reactions that proceed via a Dimroth rearrangement are often sensitive to pH and temperature.[5]

Summary of Potential Byproducts

The following table summarizes the key identification markers for common byproducts encountered during the synthesis of this compound.

Byproduct NameStructureMass ChangeKey ¹H NMR Signal
Di-bromo Species C₅H₂Br₂N₄O+78/80 DaLoss of one aromatic/heterocyclic proton signal.
Hydroxy Species C₅H₃BrN₄O-14 DaAppearance of a broad, D₂O-exchangeable -OH singlet.
Isomeric Product C₆H₅BrN₄ONo ChangeA second set of peaks for all corresponding protons.
Unreacted Precursor VariesVariesSignals corresponding to the starting material.

Detailed Analytical Protocols

Protocol 1: HPLC-MS Method for In-Process Reaction Monitoring

This method is designed for rapid analysis of reaction progress and initial identification of product and byproducts.

  • Sample Preparation: Quench a small aliquot (~5 µL) of the reaction mixture in 1 mL of acetonitrile. Vortex and centrifuge to pellet any solids. Dilute the supernatant 1:100 in 50:50 acetonitrile:water.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • MS Detector: Electrospray Ionization (ESI) in positive mode. Scan range 100-500 m/z.

  • Data Interpretation: Monitor the disappearance of starting material ions and the appearance of the target product ion (m/z ~241/243). Look for ions corresponding to the potential byproducts listed in the table above.

Protocol 2: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve ~5 mg of the purified (or crude) sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended as it effectively solubilizes the heterocyclic compound and allows for the observation of exchangeable NH and OH protons.

  • Acquisition:

    • Acquire a standard ¹H spectrum with at least 16 scans.

    • Expected Signals for Target Product: Look for a singlet for the -OCH₃ group (~4.0-4.2 ppm), a signal for the C6-H proton, and a broad singlet for the N1-H proton (>13 ppm).

  • Byproduct Identification:

    • Compare the integration of the methoxy signal to the heterocyclic protons to check for demethylation.

    • Look for the absence of a heterocyclic proton signal if di-bromination is suspected.

    • Perform a D₂O exchange experiment: add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH and any OH signals will disappear, confirming their identity.

Mechanistic Visualizations

Hypothetical Synthetic Pathway

G A 5-amino-1H-pyrazole-4-carbonitrile B 1H-Pyrazolo[3,4-d]pyrimidin-4-ol A->B Formamide or Formic Acid, Δ C 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine B->C POCl₃, Δ D 3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidine C->D NBS, Acetonitrile E This compound (Target Molecule) D->E NaOMe, MeOH

Caption: A plausible synthetic route to the target compound.

Mechanism of Over-Bromination Side Reaction

G reagents Product3-Bromo-4-methoxy-1H- pyrazolo[3,4-d]pyrimidine Reagent Excess NBS byproduct {Di-brominated Byproduct} reagents:p->byproduct Electrophilic Aromatic Substitution at C6-position

Caption: Formation of a di-bromo byproduct from excess brominating agent.

References

Validation & Comparative

A Comparative Guide to Pyrazolo[3,4-d]pyrimidine Intermediates: Strategic Selection for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its remarkable versatility in targeting a vast array of biological entities. Its structural resemblance to the adenine core of ATP makes it an exceptional template for the design of kinase inhibitors, which has led to the development of numerous life-saving therapeutics, particularly in oncology.[1][2][3] The success of drugs like Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, underscores the therapeutic potential of this heterocyclic system.[4][5]

However, the journey from a promising scaffold to a clinical candidate is paved with complex synthetic challenges. The strategic choice of the initial building block, or intermediate, is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a drug discovery program. This guide provides an in-depth comparison of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with other key intermediates, offering field-proven insights and experimental data to empower researchers in making informed strategic decisions.

The Focal Point: this compound

The power of this compound lies in its distinct, orthogonally reactive sites. This dual functionality allows for sequential and selective chemical modifications, a highly desirable trait for building molecular complexity and exploring structure-activity relationships (SAR).

  • C3-Bromo Position: This site is primed for carbon-carbon and carbon-heteroatom bond formation, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[6][7] This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups that can occupy specific pockets within a kinase active site.

  • C4-Methoxy Position: The methoxy group is a modest leaving group that can be displaced by strong nucleophiles via a nucleophilic aromatic substitution (SNAr) reaction. This position is often targeted for the installation of amine side chains, which can form crucial hydrogen bond interactions with the kinase hinge region.

  • N1-H Position: The unprotected pyrazole nitrogen offers a site for further derivatization or can act as a key hydrogen bond donor in the final molecule, contributing significantly to target binding affinity.[8]

Synthetic_Workflow cluster_A Route A: Using 3-Bromo-4-Methoxy Intermediate cluster_B Route B: Using 3-Bromo-4-Chloro Intermediate A_start 3-Bromo-4-Methoxy Intermediate A_step1 Step 1: C3 Suzuki Coupling (Pd/Ligand, Base) A_start->A_step1 A_mid C3-Aryl-4-Methoxy Intermediate A_step1->A_mid A_step2 Step 2: C4 SNAr (Amine, Heat) A_mid->A_step2 exp_A Advantage: Robust, sequential strategy. Minimizes side reactions at C4. A_mid->exp_A A_end Final Product A_step2->A_end B_start 3-Bromo-4-Chloro Intermediate B_step1 Step 1: C4 SNAr (Amine, DIPEA) B_start->B_step1 B_mid 3-Bromo-4-Amino Intermediate B_step1->B_mid B_step2 Step 2: C3 Suzuki Coupling (Pd/Ligand, Base) B_mid->B_step2 exp_B Challenge: Potential for side reactions during C3 coupling (e.g., reduction of C-Cl or displacement). B_mid->exp_B B_end Final Product B_step2->B_end

References

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable versatility in targeting a wide array of protein kinases.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the kinase hinge region, providing a robust foundation for the development of potent and selective inhibitors.[2] This guide delves into the structure-activity relationships (SAR) of derivatives originating from the versatile intermediate, 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine. Through a comparative analysis of reported analogues, we will explore how modifications at key positions on this scaffold influence biological activity, offering insights for researchers in drug discovery and development.

The Strategic Importance of the this compound Scaffold

The this compound core offers two primary points for chemical diversification: the C3-bromo and the C4-methoxy positions. The bromine atom at the C3 position is an excellent handle for introducing a variety of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the exploration of a wide range of aryl and heteroaryl groups, which can profoundly impact kinase selectivity and potency. The methoxy group at the C4 position, while seemingly simple, plays a crucial role in modulating the electronic properties of the pyrimidine ring and can be replaced with other functionalities to fine-tune activity and pharmacokinetic properties.

dot graph TD { A[this compound] --> B{C3 Position Modification via Cross-Coupling}; A --> C{C4 Position Modification}; B --> D[Introduction of Aryl/Heteroaryl Groups]; C --> E[Alteration of H-Bonding and Solubility]; D --> F[Impact on Kinase Selectivity and Potency]; E --> G[Fine-tuning of ADME Properties]; }

Caption: Key diversification points of the scaffold.

Comparative Analysis of C3-Substituted Derivatives

The introduction of diverse functionalities at the C3 position has been a key strategy in the development of potent kinase inhibitors. While a comprehensive SAR study starting from the 3-bromo-4-methoxy precursor is not extensively documented in a single source, we can infer valuable insights from the broader pyrazolo[3,4-d]pyrimidine literature. For instance, the introduction of substituted phenyl rings at the C3 position has been shown to be critical for potent inhibition of various kinases.

Compound IDC3-SubstituentTarget KinaseIC50 (nM)Reference
Hypothetical 1a PhenylKinase A50N/A
Hypothetical 1b 4-ChlorophenylKinase A25N/A
Hypothetical 1c 4-MethoxyphenylKinase A75N/A
Hypothetical 2a Pyridin-4-ylKinase B100N/A
Hypothetical 2b Thiophen-2-ylKinase B80N/A

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles, as a specific study on the 3-bromo-4-methoxy scaffold is not available.

The general trend observed in related pyrazolo[3,4-d]pyrimidine series suggests that electron-withdrawing groups on a C3-phenyl ring can enhance potency. Conversely, bulky or electron-donating groups may decrease activity, likely due to steric hindrance or unfavorable electronic interactions within the kinase active site. The nature of the C3-substituent also plays a critical role in determining the selectivity profile of the inhibitor.

The Influence of the C4-Position

The substituent at the C4 position is pivotal for interacting with the hinge region of the kinase domain, typically through hydrogen bonding.[3] While our starting scaffold possesses a methoxy group, many potent pyrazolo[3,4-d]pyrimidine-based inhibitors feature an amino group at this position.[3] The C4-amino group can act as a hydrogen bond donor, mimicking the interaction of the adenine of ATP.

Modification of the 4-methoxy group to a 4-amino group, and subsequent derivatization of this amine, represents a critical step in optimizing the inhibitory activity of this scaffold. For example, the introduction of various substituted anilines at the C4 position has led to the discovery of potent and selective inhibitors of kinases such as CDK2 and RET.[4]

dot graph SAR_C4 { node [shape=box, style=rounded]; Scaffold [label="Pyrazolo[3,4-d]pyrimidine Core"]; C4_Methoxy [label="C4-Methoxy"]; C4_Amino [label="C4-Amino"]; C4_Substituted_Amino [label="C4-Substituted Amino"]; Scaffold -- C4_Methoxy; Scaffold -- C4_Amino; C4_Amino -- C4_Substituted_Amino; C4_Methoxy -> Activity_Modulation [label="Moderate Activity"]; C4_Amino -> Activity_Modulation [label="Enhanced H-Bonding"]; C4_Substituted_Amino -> Activity_Modulation [label="Improved Potency & Selectivity"]; }

Caption: Impact of C4 substituent on activity.

Experimental Protocols

General Synthetic Route for C3-Aryl Derivatives via Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of C3-aryl-4-methoxy-1H-pyrazolo[3,4-d]pyrimidines.

Step 1: Suzuki-Miyaura Cross-Coupling

  • To a microwave vial, add this compound (1 equivalent).

  • Add the desired arylboronic acid (1.2 equivalents).

  • Add a palladium catalyst such as Pd(PPh3)4 (0.1 equivalents) and a base such as K2CO3 (2 equivalents).

  • Add a suitable solvent, for example, a mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes.

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C3-arylated product.

This protocol is a general representation. Specific conditions may need to be optimized for different substrates.

In Vitro Kinase Inhibition Assay

The following provides a general workflow for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Step 1: Assay Preparation

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a reaction buffer appropriate for the specific kinase assay.

  • Prepare solutions of the kinase, the substrate (e.g., a peptide or protein), and ATP.

Step 2: Kinase Reaction

  • In a microplate, add the reaction buffer.

  • Add the test compound at various concentrations.

  • Add the kinase and substrate solution.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period.

Step 3: Detection

  • Stop the reaction by adding a suitable stop solution.

  • Detect the kinase activity. This can be done using various methods, such as phosphorylation-specific antibodies in an ELISA format, or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).

Step 4: Data Analysis

  • Calculate the percentage of inhibition for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Prepare Reagents"]; B [label="Add Compound & Kinase"]; C [label="Initiate with ATP"]; D [label="Incubate"]; E [label="Stop Reaction & Detect"]; F [label="Calculate IC50"]; A -> B -> C -> D -> E -> F; }

Caption: Kinase inhibition assay workflow.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel kinase inhibitors. The strategic modification of the C3 and C4 positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While this guide provides a comparative overview based on the broader literature, a systematic SAR study originating from this specific intermediate would be highly valuable to the medicinal chemistry community. Future efforts should focus on synthesizing and evaluating a focused library of compounds derived from this scaffold to unlock its full potential in the quest for new and effective kinase-targeted therapies.

References

A Senior Application Scientist's Guide to Pyrazolo[3,4-d]pyrimidines: Bridging the Chasm Between In Vitro Potency and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure," a core molecular framework from which a multitude of potent therapeutic candidates have been developed.[1] These compounds are renowned for their ability to target key regulators of cell growth and proliferation, most notably protein kinases such as Src, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), as well as other critical cellular machinery like tubulin.[1][2][3]

However, the journey from a promising "hit" in a lab dish to a successful clinical candidate is fraught with challenges. A compound that exhibits nanomolar potency in a cell-free assay may fail spectacularly in a living organism. This guide provides an in-depth comparison of the in vitro and in vivo evaluation of pyrazolo[3,4-d]pyrimidine compounds, explaining the causality behind the experimental choices and providing the technical details necessary for researchers to design and interpret their own studies.

Part 1: The In Vitro Landscape - Deconstructing Efficacy at the Molecular and Cellular Level

The initial phase of drug discovery for pyrazolo[3,4-d]pyrimidines begins in vitro—in the controlled environment of a test tube or a petri dish. The fundamental reason for this starting point is one of controlled variables and scalability. In vitro assays allow us to ask highly specific questions about a compound's direct effect on its molecular target and its subsequent impact on cancer cells, without the confounding complexities of a whole biological system. This approach is cost-effective, rapid, and essential for establishing a baseline of activity and a structure-activity relationship (SAR).[4]

Key Molecular Targets and Mechanisms of Action

Pyrazolo[3,4-d]pyrimidines are versatile, targeting several critical cancer pathways. Many derivatives function as ATP-competitive kinase inhibitors, occupying the ATP-binding pocket of enzymes like Src, EGFR, and VEGFR-2, thereby blocking the downstream signaling cascades that drive tumor cell proliferation, survival, and angiogenesis.[1][5][6] Others have been shown to interfere with microtubule dynamics by binding to tubulin, leading to mitotic arrest and apoptosis.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Src Src Kinase RTK->Src 2. Signal Transduction ATP ATP ATP->Src 3. Phosphorylation ADP ADP Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Src Blocks ATP Binding Site Src->ADP Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream 4. Pathway Activation Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response 5. Gene Expression GrowthFactor Growth Factor GrowthFactor->RTK 1. Activation

Figure 1: Mechanism of a Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor.
Essential In Vitro Assays

A multi-tiered approach is necessary to build a comprehensive in vitro profile.

1. Cell-Free Enzymatic Assays: These assays isolate the target enzyme (e.g., a purified kinase) and the inhibitor to measure direct interaction. This is the cleanest way to determine a compound's intrinsic potency against its intended target.

  • Principle: The goal is to quantify the inhibition of substrate phosphorylation by the kinase. Radiometric assays, using ³²P- or ³³P-labeled ATP, are considered a gold standard for their sensitivity and direct measurement of phosphate transfer.[7] Luminescence-based assays like ADP-Glo measure the amount of ADP produced, which is directly proportional to kinase activity.[8]

  • Significance: This step provides the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), a key metric for comparing the potency of different compounds. For ATP-competitive inhibitors, determining the inhibitor constant (Kᵢ) is crucial for true comparability across different studies and assay conditions.[7]

2. Cell-Based Proliferation & Cytotoxicity Assays: These assays move from the isolated enzyme to the whole cancer cell, answering the question: does inhibiting the target translate to killing cancer cells?

  • Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) colorimetric assays measure the metabolic activity or total protein content of a cell population, respectively, which serves as a proxy for cell viability.[9] A reduction in signal indicates cell death or growth inhibition.

  • Significance: These experiments yield a GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value against various cancer cell lines.[10][11] Screening against a panel of cell lines, such as the NCI-60 panel, can reveal the compound's spectrum of activity and potential selectivity.[4][11]

3. Mechanistic Cell-Based Assays: Once antiproliferative activity is confirmed, the next step is to verify the mechanism within the cell.

  • Cell Cycle Analysis: Using flow cytometry, researchers can determine if the compound causes cells to arrest at a specific phase of the cell cycle (e.g., G2/M phase), which is a common outcome for agents targeting kinases or tubulin.[2][3]

  • Apoptosis Induction: Assays that detect markers of programmed cell death (e.g., Annexin V staining, caspase activation) confirm that the compound is inducing apoptosis in cancer cells.[10][9]

G Compound Pyrazolo[3,4-d]pyrimidine Compound Library Screen1 Tier 1: Cell-Free Enzymatic Assay (e.g., Kinase Activity) Compound->Screen1 Result1 Determine IC50 / Ki (Direct Target Potency) Screen1->Result1 Screen2 Tier 2: Cell-Based Proliferation Assay (e.g., MTT on Cancer Cell Panel) Result1->Screen2 Potent Hits Result2 Determine GI50 (Antiproliferative Activity) Screen2->Result2 Screen3 Tier 3: Mechanistic Cell-Based Assays (e.g., Flow Cytometry, Apoptosis) Result2->Screen3 Active Compounds Result3 Confirm Mechanism of Action (e.g., Cell Cycle Arrest) Screen3->Result3 Lead Lead Compound for In Vivo Studies Result3->Lead Confirmed Mechanism

Figure 2: A typical In Vitro screening workflow for drug candidates.
Comparative In Vitro Efficacy Data

The following table summarizes in vitro data for representative pyrazolo[3,4-d]pyrimidine compounds from published studies.

Compound ID Molecular Target Assay Type Cell Line(s) IC₅₀ / GI₅₀ (µM) Reference
Compound 9 TubulinAntiproliferative (NCI-60)Various≤0.01 (sub-nanomolar)[4]
Compound 16 EGFR Tyrosine KinaseEnzymatic / AntiproliferativeMDA-MB-4680.034 (Enzymatic)[2]
Compound 5i EGFR / VEGFR-2EnzymaticN/A0.3 (EGFR), 7.60 (VEGFR-2)[1]
Compound 1a Not specifiedAntiproliferative (MTT)A549 (Lung)2.24[10]
Compound 10k VEGFR-2 / TubulinAntiproliferativeHT-29, HCT-1160.03 - 1.6[3]
SI306 Src KinaseAntiproliferativeGBM Cell LinesLow micromolar range[6]
Compound 12c Not specifiedAntiproliferativeUO-31 (Renal)0.87[11]

Part 2: The In Vivo Challenge - Validating Efficacy in a Living System

A successful in vitro profile is merely the ticket to the next, more arduous stage: in vivo testing. The transition is critical because a living organism introduces a host of variables that can render a potent compound ineffective. These include absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as interactions with the complex tumor microenvironment.[12]

The Gold Standard: Xenograft Models

The most common preclinical in vivo models for cancer research are xenografts, where human tumor cells are implanted into immunodeficient mice.[13][14]

  • Cell Line-Derived Xenografts (CDX): These models involve implanting established human cancer cell lines (e.g., A549, MCF-7) into mice.[14] Their primary advantage is high reproducibility and ease of use, making them suitable for initial efficacy testing.[14]

  • Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into a mouse.[15][16] These models are considered more clinically relevant as they better retain the genetic heterogeneity and architectural complexity of the original human tumor.[12][16]

G start Human Tumor Cells (Cell Line or Patient Tissue) step1 Prepare Cell/Tissue Suspension start->step1 step2 Subcutaneous Injection into Immunodeficient Mouse step1->step2 step3 Monitor for Palpable Tumor Formation step2->step3 step4 Measure Tumor Volume (e.g., with calipers) step3->step4 step5 Randomize Mice into Treatment & Control Groups step4->step5 step6 Administer Treatment (Compound vs. Vehicle) step5->step6 step7 Continue Monitoring Tumor Volume and Body Weight step6->step7 end Endpoint Analysis: Tumor Growth Inhibition (TGI), Survival, Biomarkers step7->end

Figure 3: Standard workflow for a mouse xenograft efficacy study.
Comparative In Vivo Efficacy Data

The following table summarizes in vivo data for compounds that demonstrated promising in vitro activity.

Compound ID Animal Model Tumor Model Dosing Regimen Primary Efficacy Endpoint Reference
Compound 9 Mouse XenograftMCF-7 TUBB3 (Breast)Not SpecifiedSignificantly better than paclitaxel at reducing tumor volume[4]
Compound 10k Nude Mouse XenograftHT-29 (Colon)Not SpecifiedConfirmed inhibition of tumor growth[3]
Si306 & pro-Si306 Zebrafish EmbryoU87 (Glioblastoma)Not SpecifiedDisplayed an anti-invasive effect[17]

Part 3: Bridging the Gap - Why In Vitro Potency Doesn't Always Translate

The ultimate goal is to find compounds that perform well in both arenas. The data shows that while a strong in vitro result is a prerequisite, it is not a guarantee of in vivo success.

  • A Case of Correlation: Compound 9, which had sub-nanomolar GI₅₀ values in vitro, also performed exceptionally well in vivo, demonstrating a successful translation of potency.[4] Similarly, compound 10k's high in vitro activity was followed by confirmed tumor growth inhibition in vivo.[3]

  • The ADMET Hurdle: A compound may be a potent kinase inhibitor in vitro, but if it is rapidly metabolized by the liver, poorly absorbed from the gut, or cannot penetrate the tumor tissue, it will fail in vivo. This is why formulation studies, such as developing polymer-drug dispersions to improve oral bioavailability, are critical steps to enhance in vivo potential.[6]

  • The Prodrug Strategy: The Src inhibitor pro-Si306 is a prodrug of Si306. This strategy is often employed to improve a drug's pharmacokinetic properties. The fact that the prodrug showed similar efficacy to the active drug in vivo validates this approach for improving clinical applicability.[17]

  • Tumor Microenvironment: In vitro assays using 2D cell culture lack the complex interplay between tumor cells, stromal cells, blood vessels, and the extracellular matrix. A drug's ability to be effective in this complex environment can only be assessed in vivo.[12]

Conclusion

The development of pyrazolo[3,4-d]pyrimidine compounds as anticancer agents is a testament to the power of medicinal chemistry. However, their successful translation requires a rigorous and logical progression from in vitro to in vivo evaluation. In vitro assays are indispensable for high-throughput screening, establishing structure-activity relationships, and confirming the mechanism of action at a cellular level. But they represent a simplified, artificial system. In vivo studies, particularly using clinically relevant PDX models, provide the ultimate test of a compound's therapeutic potential by integrating the complexities of pharmacokinetics, toxicity, and the tumor microenvironment. Understanding the strengths and limitations of each approach is paramount for any researcher aiming to bridge the gap between a potent molecule and a life-saving medicine.

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

This protocol is for determining the antiproliferative effect of a compound on a cancer cell line.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance of the plate at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the GI₅₀ value.

Protocol 2: Mouse Xenograft Tumor Model Study

This protocol outlines a general procedure for evaluating in vivo antitumor efficacy.

  • Cell Preparation: Culture the desired human cancer cell line (e.g., HT-29) under standard conditions. On the day of implantation, harvest the cells and resuspend them in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.

  • Implantation: Subcutaneously inject approximately 5 x 10⁶ cells in a volume of 100-200 µL into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or NSG mice).

  • Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions 2-3 times per week using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Prepare the pyrazolo[3,4-d]pyrimidine compound in an appropriate vehicle. Administer the compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule (e.g., once daily for 21 days). The control group receives the vehicle only.

  • Monitoring: Continue to measure tumor volume and mouse body weight (as a measure of toxicity) 2-3 times per week throughout the study.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or after a fixed duration. Efficacy is primarily determined by calculating the Tumor Growth Inhibition (TGI), comparing the change in tumor volume between the treated and control groups.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrazolo[3,4-d]pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomerism in a Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents, including the gout medication Allopurinol.[1] Its bioisosteric relationship with purine allows it to interact with a wide range of biological targets, from kinases to DNA topoisomerase.[1][2]

However, the synthesis of derivatives frequently leads to the formation of constitutional isomers, particularly through alkylation or substitution at the different nitrogen atoms of the pyrazole ring (N1 vs. N2) or the pyrimidine ring (N5 vs. N7). Differentiating these isomers is not merely an academic exercise; it is critical for establishing structure-activity relationships (SAR), ensuring batch-to-batch consistency in drug manufacturing, and meeting regulatory requirements. A subtle change in a substituent's position can drastically alter a compound's pharmacological profile, turning a potent inhibitor into an inactive or even toxic molecule.

This guide provides a comprehensive toolkit of spectroscopic methods to confidently distinguish between pyrazolo[3,4-d]pyrimidine isomers. We will move beyond simple data reporting to explain the underlying principles and experimental rationale, empowering you to select the most effective characterization strategy for your specific research needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, providing a detailed map of the molecular structure. For pyrazolo[3,4-d]pyrimidines, both ¹H and ¹³C NMR, often augmented by 2D techniques like HMBC and HMQC, are indispensable.[3]

The Causality Behind the Chemical Shifts

The key to differentiating N1- and N2-substituted isomers lies in the asymmetric electronic distribution across the fused ring system. The location of the substituent on the pyrazole ring dictates the magnetic environment of the remaining protons and carbons.

  • ¹H NMR Signatures: The protons on the heterocyclic core, particularly the pyrimidine proton (C6-H) and the pyrazole proton (C3-H, if unsubstituted), are primary reporters. For an N1-substituted isomer, the substituent is spatially closer to the pyrimidine ring, influencing the C6-H proton more significantly. Conversely, in an N2-substituted isomer, the substituent is directed away from the pyrimidine ring, leading to a different electronic effect. The N-H proton of an unsubstituted pyrazole ring is also a key marker, often appearing as a broad singlet at a very high chemical shift (δ > 12 ppm) due to hydrogen bonding.[1]

  • ¹³C NMR Signatures: The carbon chemical shifts, especially for the bridgehead carbons (C3a and C7a) and the carbons directly bonded to nitrogen, provide a robust secondary check. The electronic push-pull effects from the substituent and the nitrogen lone pairs create a unique ¹³C fingerprint for each isomer.

The logical relationship for using NMR to identify isomers is based on predictable electronic effects.

Caption: Logic flow for isomer identification by NMR.

Comparative NMR Data

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for representative N1-substituted pyrazolo[3,4-d]pyrimidine derivatives. Direct comparison data for N2 isomers is less common in literature, but the principles discussed allow for extrapolation of expected differences.

Compound / IsomerKey ¹H Chemical Shifts (δ, ppm) in DMSO-d₆Key ¹³C Chemical Shifts (δ, ppm) in DMSO-d₆Reference
3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one N5-H: 12.34 (s, 1H)C6-H: 8.13 (s, 1H)Phenyl-H: 8.03-7.33 (m, 5H)CH₃: 2.52 (s, 3H)C4: 157.99C6: 152.24C7a: 148.88C3: 145.93C3a: 105.74CH₃: 13.37[1]
3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one C6-H: 8.40 (s, 1H)Phenyl-H: 8.02-7.33 (m, 5H)N5-CH₃: 3.47 (s, 3H)C3-CH₃: 2.52 (s, 3H)C4: 157.60C6: 151.90C7a: 151.70C3: 145.86C3a: 104.94N5-CH₃: 33.15C3-CH₃: 13.41[1]
4-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (general)C3-H: ~8.3 (s, 1H)C6-H: ~8.2 (s, 1H)NH₂: ~7.9 (br s, 2H)Data not readily available in a comparable format.[4]
4-aminopyrazolo[3,4-d]pyrimidine (unsubstituted)C3-H: 8.08 (s, 1H)C6-H: 8.21 (s, 1H)Data not readily available in a comparable format.[5]
Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality data suitable for structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified pyrazolo[3,4-d]pyrimidine isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it effectively dissolves these heterocyclic compounds and allows for the observation of exchangeable N-H protons.[1][6]

    • Ensure the sample is fully dissolved; sonicate gently if necessary.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Tune and shim the instrument for optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time. A proton-decoupled experiment is standard.

  • 2D NMR Acquisition (if required):

    • If assignments are ambiguous, acquire 2D correlation spectra.

    • HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over 2-3 bonds. This is crucial for assigning quaternary carbons and piecing together the molecular skeleton, confirming the isomer's connectivity.[3]

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

    • Integrate the ¹H signals and assign the chemical shifts for all protons and carbons, using 2D data to confirm assignments. Compare the observed shifts to literature values or data from the known alternate isomer.

Mass Spectrometry (MS): Unveiling Isomeric Fragmentation Patterns

While isomers have identical molecular weights, their fragmentation patterns under techniques like Electron Impact (EI) or Electrospray Ionization (ESI) can differ. The stability of the bonds within the molecule dictates the fragmentation pathways, providing clues to the substituent's location.

The Causality Behind Fragmentation

The initial radical cation (M⁺•) formed in the mass spectrometer will fragment by breaking its weakest bonds or through pathways that lead to stable neutral losses or charged fragments. The position of a substituent on the N1 versus the N2 position can influence the stability of adjacent bonds and direct the fragmentation cascade differently. For instance, the loss of a side chain might be preceded or followed by a retro-Diels-Alder cleavage of the pyrimidine ring, and the relative intensities of these resulting fragments can be isomer-dependent.

Caption: General workflow for MS-based isomer analysis.

Comparative Fragmentation Data

Mass spectral fragmentation is highly dependent on the specific substituents. However, a general pattern involves the initial loss of side chains followed by the cleavage of the heterocyclic rings.

Isomer Type (Hypothetical)Expected Molecular Ion (M⁺)Key Fragmentation PathwaysReference
N1-Alkyl Isomer Same as N2-AlkylLoss of the alkyl group. Subsequent fragmentation of the pyrazolo[3,4-d]pyrimidine core, potentially involving cleavage of the pyrimidine ring.[7][8]
N2-Alkyl Isomer Same as N1-AlkylLoss of the alkyl group. The relative abundance of the [M-Alkyl]⁺ ion and subsequent fragments may differ from the N1 isomer due to differences in cation stability.[7][8]
Substituted Phenyl Derivatives Varies with substitutionThe molecular ion is often observed. Major fragments can correspond to the loss of substituents from the phenyl ring or cleavage resulting in the formation of a stable substituted phenyl cation.[9][10]
Protocol: Differentiating Isomers by Mass Spectrometry
  • Sample Preparation:

    • Prepare a dilute solution (1-10 µg/mL) of the purified isomer in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

  • Instrument Parameters (ESI-MS/MS):

    • Infuse the sample directly or inject it via an LC system.

    • Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature) to maximize the signal for the molecular ion [M+H]⁺.

    • Perform an MS scan to confirm the molecular weight.

    • Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Acquire the MS/MS spectrum by ramping the collision energy to generate a range of fragments.

  • Data Analysis:

    • Analyze the MS/MS spectra for each isomer.

    • Identify common and unique fragment ions.

    • Pay close attention to the relative intensities of the major fragments. The ratio of key fragments can be a reproducible signature for a specific isomer.

    • Compare the fragmentation patterns to differentiate the isomers.

Vibrational Spectroscopy (FTIR & Raman): The Fingerprint of Isomeric Structure

FTIR and Raman spectroscopy probe the vibrational modes of a molecule. Because isomers have different bond arrangements and symmetry, their vibrational spectra—often called the "molecular fingerprint"—will be unique.

The Causality Behind Vibrational Differences

Changes in substituent position alter the bond strengths and angles throughout the heterocyclic core. This is reflected in the vibrational frequencies:

  • N-H Stretch: If present, the N-H stretching frequency is sensitive to hydrogen bonding, which can differ between isomers.

  • C=N and C=C Stretches: These appear in the 1500-1650 cm⁻¹ region. Their exact frequencies are coupled to the entire ring system and will shift based on the electronic effects of the substituent's position.

  • Ring "Breathing" Modes: These vibrations, often found in the fingerprint region (below 1500 cm⁻¹), involve the entire ring structure and are highly specific to the overall geometry and symmetry of the isomer.

A joint analysis using both FTIR and Raman spectroscopy provides a more complete picture, as some vibrational modes may be strong in one technique and weak or silent in the other.[11]

Comparative Vibrational Data

The table below shows characteristic vibrational frequencies for the 4-aminopyrazolo[3,4-d]pyrimidine core.

Vibrational ModeTechniqueFrequency (cm⁻¹)CommentsReference
NH₂ Asymmetric StretchFTIR/Raman~3330 - 3424A strong indicator of the amino group.[12][11]
N-H Stretch (Ring)FTIR~3156 - 3291Indicates the presence of an N-H on the pyrazole or pyrimidine ring.[13][11]
C=N/C=C Ring StretchFTIR/Raman~1600 - 1650A complex series of bands characteristic of the heteroaromatic system.[11]
Ring DeformationFTIR/Raman< 1500The "fingerprint region" where subtle structural differences between isomers will be most apparent.[11]
Protocol: Acquiring FTIR/Raman Spectra
  • Sample Preparation (FTIR):

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr. Grind to a fine powder and press into a transparent pellet using a hydraulic press. This is a classic, reliable method.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a faster method requiring minimal sample preparation.

  • Sample Preparation (Raman):

    • Place a small amount of the solid sample in a glass vial or NMR tube.

  • Data Acquisition:

    • Place the sample in the spectrometer.

    • Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹ for FTIR, 3500-100 cm⁻¹ for Raman).[11]

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

  • Data Analysis:

    • Carefully compare the spectra of the different isomers, paying close attention to the fingerprint region for shifts in peak position and changes in relative intensity.

Conclusion: A Multi-Faceted Approach for Confident Characterization

No single technique can definitively characterize a novel compound. The unambiguous differentiation of pyrazolo[3,4-d]pyrimidine isomers requires a synergistic approach.

  • NMR spectroscopy stands as the primary tool for determining the core connectivity and, therefore, the isomeric form.

  • Mass spectrometry confirms the molecular weight and provides complementary structural information through distinct fragmentation patterns.

  • Vibrational spectroscopy (FTIR/Raman) offers a rapid and effective method for fingerprinting, ideal for quality control and confirming isomeric purity once a reference standard has been established.

By integrating the data from these orthogonal techniques, researchers can build an unassailable body of evidence to support their structural assignments. This rigorous characterization is the bedrock upon which successful drug discovery and development programs are built.

References

A Senior Application Scientist's Guide to Purity Assessment of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, a heterocyclic compound of interest in kinase inhibition and other therapeutic areas.[1][2] We will move beyond a simple listing of techniques to a holistic, field-proven approach, emphasizing the "why" behind the "how" to ensure self-validating and robust purity assessment.

The Criticality of Purity in Drug Discovery

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[3][4] Even minor impurities can have significant consequences, ranging from altered pharmacological profiles and unexpected toxicities to difficulties in structure-activity relationship (SAR) elucidation. Therefore, a multi-faceted analytical approach is not just a matter of regulatory compliance but a cornerstone of scientific integrity.

Potential Impurities: A Synthesis-Informed Perspective

To effectively assess purity, one must first anticipate the likely impurities. While the exact synthetic route for this compound can vary, common syntheses of related pyrazolo[3,4-d]pyrimidines often involve multi-step sequences.[2][3] Potential impurities could include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Intermediates: Partially reacted molecules from intermediate steps.

  • Isomers: Structural isomers formed due to non-selective reactions.

  • Byproducts: Molecules formed from side reactions.

  • Residual solvents: Solvents used during synthesis and purification.

  • Reagents: Leftover reagents from the synthetic process.

A Comparative Analysis of Analytical Techniques

No single analytical technique is sufficient for a comprehensive purity assessment. Instead, a combination of orthogonal methods provides a more complete picture. The following sections compare the most relevant techniques for this compound.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a molecule like this compound, reverse-phase HPLC is typically the method of choice.

Expertise & Experience in Method Development: The choice of column, mobile phase, and detector is critical. A C18 column is a good starting point due to the moderate polarity of the target molecule. The mobile phase, often a mixture of acetonitrile or methanol and water with a modifier like formic acid or trifluoroacetic acid, should be optimized to achieve good peak shape and resolution from potential impurities. A diode array detector (DAD) or a UV-Vis detector is invaluable as it provides information about the spectral purity of the main peak.

Trustworthiness through Self-Validation: A robust HPLC method should include:

  • System Suitability Tests: To ensure the chromatographic system is performing adequately.

  • Peak Purity Analysis: Using a DAD to confirm that the main peak is not co-eluting with any impurities.

  • Quantification: Using a validated method with a reference standard to determine the precise purity value (e.g., % area).

Experimental Protocol: Reverse-Phase HPLC for Purity Assessment

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or a wavelength determined by the UV spectrum of the compound).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks and calculate the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for structural confirmation and purity assessment.

Expertise & Experience in Spectral Interpretation: The ¹H NMR spectrum should show the expected signals for the aromatic protons and the methoxy group protons, with the correct chemical shifts, multiplicities, and integration values. The absence of unexpected signals is a strong indicator of purity. ¹³C NMR provides complementary information about the carbon framework.

Trustworthiness through Self-Validation:

  • Internal Standard: For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample to accurately determine the purity of the target compound.

  • Solvent Signals: The residual solvent signals in the NMR spectrum can be used to identify and quantify residual solvents.

Experimental Protocol: ¹H NMR for Purity Assessment

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A sufficiently long relaxation delay (e.g., 5 seconds) is crucial for accurate integration, especially in qNMR.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction) and integrate the signals. Compare the observed spectrum with the expected spectrum for the pure compound. Look for any impurity peaks and integrate them relative to the main compound's signals.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive technique that can confirm the molecular weight of the synthesized compound and help identify impurities.

Expertise & Experience in Ionization and Analysis: Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

Trustworthiness through Self-Validation:

  • Isotopic Pattern: The presence of a bromine atom in the molecule will result in a characteristic isotopic pattern in the mass spectrum (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio). Observing this pattern provides strong evidence for the presence of the bromine atom.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and analyze the resulting fragment ions. This provides structural information that can help to confirm the identity of the compound and characterize unknown impurities.

Experimental Protocol: LC-MS for Purity Assessment

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent compatible with the LC-MS system (e.g., acetonitrile/water).

  • LC-MS Conditions:

    • LC System: Use the HPLC conditions described previously.

    • Mass Spectrometer: An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

    • Ionization Mode: Positive ion mode is likely to be effective.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the target compound and potential impurities (e.g., m/z 100-500).

  • Data Analysis: Extract the ion chromatogram for the expected m/z of the target compound. Analyze the mass spectrum of the main peak to confirm the molecular weight and isotopic pattern. Search for other components in the total ion chromatogram and analyze their mass spectra to identify potential impurities.

Data Presentation and Comparison

To facilitate a clear comparison of these techniques, the following table summarizes their key attributes:

FeatureHPLC-UVNMRLC-MS
Primary Information Purity (relative), Retention TimeStructure, Purity (absolute with qNMR)Molecular Weight, Structure (with MS/MS)
Sensitivity ModerateLowHigh
Quantification Relative (Area %), Absolute (with std.)Absolute (with qNMR)Semi-quantitative (relative peak intensity)
Impurity Identification Limited (based on UV spectrum)Good (for structurally different impurities)Excellent (based on m/z and fragmentation)
Throughput HighModerateHigh
Instrumentation Cost ModerateHighHigh

Integrated Purity Assessment Workflow

A logical and efficient workflow for assessing the purity of this compound is crucial. The following diagram illustrates a recommended approach:

G cluster_0 Purity Assessment Workflow synthesis Synthesized Compound hplc HPLC-UV Analysis (Purity Screening) synthesis->hplc Initial Check nmr NMR Spectroscopy (Structural Confirmation) hplc->nmr If Purity >95% lcms LC-MS Analysis (Impurity Identification) hplc->lcms If Impurities Detected final Final Purity Report nmr->final Structure Confirmed lcms->final Impurities Characterized

Caption: A recommended workflow for the comprehensive purity assessment of a synthesized compound.

Conclusion

Assessing the purity of this compound requires a multi-pronged analytical strategy. While HPLC provides a robust and high-throughput method for initial purity screening and quantification, NMR is indispensable for unambiguous structural confirmation. LC-MS offers unparalleled sensitivity for detecting and identifying trace impurities. By integrating these orthogonal techniques, researchers can confidently establish the purity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings. This rigorous approach is not merely a quality control measure; it is an essential component of high-quality research and development in the pharmaceutical sciences.

References

A Comparative Guide to the Cytotoxicity of 3-Bromo-4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the cytotoxic profiles of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine derivatives, targeting researchers, scientists, and drug development professionals. By synthesizing data from available literature and providing insights into the underlying structure-activity relationships, this document aims to facilitate the rational design of novel anticancer agents based on the versatile pyrazolo[3,4-d]pyrimidine scaffold.

Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the endogenous purine ring system. This mimicry allows derivatives to act as competitive inhibitors for a variety of ATP-dependent enzymes, particularly protein kinases, which are often dysregulated in cancer.[1][2] The therapeutic potential of this class of compounds is underscored by the numerous derivatives reported to possess potent antitumor activities by targeting key enzymes in cancer progression, such as cyclin-dependent kinases (CDKs), Src and Abl tyrosine kinases, and epidermal growth factor receptor (EGFR) protein tyrosine kinase.[3][4][5]

This guide will focus on a specific substitution pattern of interest: the this compound core. While direct and extensive cytotoxic data for this exact scaffold is emerging, we can infer and compare its potential activity by analyzing derivatives with similar substitutions. The presence of a bromine atom at the 3-position and a methoxy group at the 4-position offers unique electronic and steric properties that can significantly influence biological activity. The bromine atom, a halogen, can participate in halogen bonding and alter the electron density of the ring system, while the methoxy group can influence solubility and interactions within the enzyme's active site.

Comparative Cytotoxicity Analysis

While specific data for a wide range of 3-bromo-4-methoxy derivatives is limited, a comparative analysis can be constructed by examining related compounds and the established structure-activity relationships (SAR) of the broader pyrazolo[3,4-d]pyrimidine class.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Substitution at the 3-Position: The introduction of a bromine atom at this position can have varied effects. Halogenated compounds have shown significant anticancer activity. For instance, 3-bromoallopurinol ribonucleoside has demonstrated activity against leukemia cell lines (L1210 and P388).[6] This suggests that the 3-bromo substitution can be a favorable modification for enhancing cytotoxicity.

  • Substitution at the 4-Position: The 4-position is a critical site for modulating the activity of pyrazolo[3,4-d]pyrimidine derivatives. The introduction of different functionalities at this position directly impacts the compound's interaction with the target protein.

    • Alkoxy Groups: The presence of an alkoxy group, such as the methoxy group in our topic of interest, can influence the molecule's pharmacokinetic properties and its binding affinity.

    • Amino and Anilino Groups: Many potent pyrazolo[3,4-d]pyrimidine-based inhibitors feature amino or substituted anilino groups at the 4-position, which often form crucial hydrogen bonds within the kinase hinge region.[4][7] The replacement of these groups with a methoxy group would alter the hydrogen bonding capacity and could shift the inhibitor's target profile.

  • Substitution at the 1-Position (N1 of the Pyrazole Ring): This position is frequently substituted with various aryl or alkyl groups to modulate potency and selectivity. The nature of the substituent at N1 can influence the overall conformation of the molecule and its interaction with the hydrophobic regions of the ATP-binding pocket.

The logical relationship for SAR can be visualized as follows:

SAR_Logic Core Pyrazolo[3,4-d]pyrimidine Scaffold Pos3 3-Position (e.g., Bromo) Core->Pos3 Modulation Pos4 4-Position (e.g., Methoxy) Core->Pos4 Modulation Pos1 1-Position (N-substituent) Core->Pos1 Modulation Activity Cytotoxic Activity Pos3->Activity Pos4->Activity Pos1->Activity

Structure-Activity Relationship Logic
Comparative Data Table

To illustrate the comparative cytotoxicity, the following table summarizes the IC50 values of various pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-hydroxybenzaldehyde [1-(4-chlorophenyl)-3-methyl-1H-pyrazolo-[3,4-d]pyrimidin-4-yl]hydrazone57 different cell lines0.326 - 4.31[3]
Compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine derivative)A549 (Lung)8.21[4]
Compound 12b (a 1H-pyrazolo[3,4-d]pyrimidine derivative)HCT-116 (Colon)19.56[4]
Compound 1a (a pyrazolo[3,4-d]pyrimidine derivative)A549 (Lung)2.24[8]
Compound 1d (an analog of 1a)MCF-7 (Breast)1.74[8]
Compound 14 (a thioglycoside derivative)MCF-7 (Breast)0.045[5]
Compound 14 (a thioglycoside derivative)HCT-116 (Colon)0.006[5]
Compound 15 (a thioglycoside derivative)MCF-7 (Breast)0.046[5]
Compound 15 (a thioglycoside derivative)HCT-116 (Colon)0.007[5]
3-Bromoallopurinol ribonucleoside (6a )L1210 & P388 (Leukemia)Significant Activity[6]

Experimental Protocols for Cytotoxicity Assessment

The in vitro cytotoxicity of novel compounds is a critical first step in the drug discovery pipeline. The following is a detailed, step-by-step methodology for the widely used MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a negative control (untreated cells in fresh medium).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve using non-linear regression analysis.

The workflow for the MTT assay can be visualized as follows:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Derivatives A->B 24h Incubation C 3. Add MTT Reagent B->C 48-72h Incubation D 4. Solubilize Formazan C->D 3-4h Incubation E 5. Measure Absorbance D->E F 6. Analyze Data (IC50) E->F

MTT Assay Workflow

Mechanism of Action: Targeting Kinase Signaling Pathways

Many pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation, survival, and angiogenesis.[7][9] While the specific targets of 3-bromo-4-methoxy derivatives need to be elucidated, it is plausible that they will also function as kinase inhibitors.

A generalized signaling pathway that is often targeted by pyrazolo[3,4-d]pyrimidine derivatives is the receptor tyrosine kinase (RTK) pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Activation Transcription Gene Transcription Downstream->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Inhibitor->RTK Inhibition

Targeted Kinase Signaling Pathway

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. Based on the established structure-activity relationships of related compounds, it is anticipated that derivatives of this scaffold will exhibit significant cytotoxic activity. The bromine at the 3-position and the methoxy group at the 4-position are expected to confer unique properties that can be further optimized to enhance potency and selectivity.

Future research should focus on the synthesis and comprehensive cytotoxic evaluation of a library of this compound derivatives with diverse substitutions at the N1 position. Elucidating the specific kinase targets and understanding the detailed mechanism of action will be crucial for the rational design of next-generation inhibitors with improved therapeutic profiles.

References

A Comparative Guide to the Kinase Selectivity Profiling of Inhibitors Derived from 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Pyrazolo[3,4-d]pyrimidine in Kinase Inhibition

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site within the kinase domain, making it an ideal starting point for the development of targeted therapies.[2] Through strategic chemical modifications, this versatile scaffold can be tailored to target a wide array of kinases implicated in various pathologies, most notably cancer. This guide focuses on a specific derivative, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, hereafter referred to as Compound 33 , which has been identified as a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

This document provides a comprehensive comparison of the kinase selectivity profile of Compound 33 with established multi-kinase inhibitors, Sorafenib and Sunitinib. We will delve into the supporting experimental data, provide detailed protocols for key validation assays, and visually represent the intricate signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and selectivity of this promising class of inhibitors.

Comparative Kinase Selectivity Profiles: A Tale of Targeted Potency and Broad-Spectrum Inhibition

A critical aspect of any kinase inhibitor's therapeutic potential is its selectivity profile. A highly selective inhibitor can offer a more targeted therapeutic effect with potentially fewer off-target side effects. In contrast, a multi-targeted inhibitor may provide broader efficacy by simultaneously blocking multiple oncogenic signaling pathways. Here, we compare the known selectivity of Compound 33 with the well-characterized profiles of Sorafenib and Sunitinib.

Compound 33: A Potent Dual Inhibitor of FLT3 and VEGFR2

Research has demonstrated that Compound 33 is a potent, multi-kinase inhibitor with significant activity against FLT3 and VEGFR2. Structure-activity relationship studies have shown that the pyrazolo[3,4-d]pyrimidine core, coupled with the specific urea-based side chain, drives this potent dual inhibition. While a comprehensive, publicly available kinome-wide scan for Compound 33 is not available at present, its high potency against FLT3 and VEGFR2 suggests a degree of selectivity towards these key oncogenic kinases. Further investigation into its broader kinome profile is a critical next step in fully characterizing its therapeutic potential and potential off-target effects.

Sorafenib and Sunitinib: Established Multi-Kinase Inhibitors

Sorafenib and Sunitinib are both FDA-approved multi-kinase inhibitors widely used in cancer therapy. Their mechanisms of action involve the inhibition of several receptor tyrosine kinases, including VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and KIT. Extensive kinome profiling has revealed their broad-spectrum activity, which contributes to their efficacy across various cancer types but also to their side-effect profiles.

Kinase Target FamilyCompound 33SorafenibSunitinib
FLT3 Potent Inhibition Potent InhibitionPotent Inhibition
VEGFR2 (KDR) Potent Inhibition Potent InhibitionPotent Inhibition
PDGFR Family Data not availablePotent InhibitionPotent Inhibition
KIT Data not availablePotent InhibitionPotent Inhibition
RAF Family Data not availablePotent InhibitionModerate Inhibition
SRC Family Data not availableModerate InhibitionModerate Inhibition
This table is a qualitative summary based on available data. "Potent Inhibition" indicates significant activity at low nanomolar concentrations.

The selectivity of Compound 33 for FLT3 and VEGFR2, in contrast to the broader profiles of Sorafenib and Sunitinib, suggests that it may offer a more targeted therapeutic window for malignancies driven by these specific kinases, such as Acute Myeloid Leukemia (AML) with FLT3 mutations.

Signaling Pathways and Experimental Workflows

To fully appreciate the significance of targeting FLT3 and VEGFR2, it is essential to understand their roles in cellular signaling. The following diagrams, generated using Graphviz, illustrate these pathways and the general workflow for kinase selectivity profiling.

FLT3 Signaling Pathway

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 FL FLT3 Ligand FL->FLT3 Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor Compound 33 Inhibitor->FLT3 Inhibition

Caption: FLT3 signaling pathway and the point of inhibition by Compound 33.

VEGFR2 Signaling Pathway

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects VEGFR2 VEGFR2 Receptor PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC RAF RAF PKC->RAF AKT AKT PI3K->AKT eNOS eNOS AKT->eNOS Angiogenesis Angiogenesis Migration Permeability eNOS->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor Compound 33 Inhibitor->VEGFR2 Inhibition Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Inhibitor (e.g., Compound 33) Screening High-Throughput Screening (e.g., KINOMEscan) Compound->Screening KinasePanel Large Panel of Recombinant Kinases KinasePanel->Screening Data Quantitative Data (% Inhibition or Kd) Screening->Data IC50 IC50 Determination (for identified hits) Selectivity Selectivity Profile (e.g., TREEspot) IC50->Selectivity Data->IC50

References

A Senior Application Scientist's Guide to the Synthesis of Pyrazolo[3,4-d]pyrimidines: A Comparative Analysis of Modern Synthetic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to the endogenous purine nucleus allows it to effectively mimic and compete with purines in various biological pathways, leading to a broad spectrum of pharmacological activities.[1][2] This bioisosteric relationship has been successfully exploited to develop therapeutics targeting a range of diseases, including cancer, inflammation, and microbial infections.[3][4][5] Consequently, the development of efficient and versatile synthetic routes to access diverse pyrazolo[3,4-d]pyrimidine derivatives is of paramount importance to researchers and drug development professionals. This guide provides an in-depth, comparative analysis of contemporary synthetic methodologies, offering insights into the rationale behind experimental choices and providing detailed protocols to empower your research endeavors.

I. Traditional Synthesis: The Foundational Approach

The classical synthesis of pyrazolo[3,4-d]pyrimidines predominantly relies on the cyclization of functionalized pyrazole precursors, most notably 5-aminopyrazoles bearing a cyano or ester group at the 4-position. This approach remains a valuable and widely practiced strategy.

Mechanistic Rationale

The cornerstone of this methodology is the nucleophilic character of the 5-amino group of the pyrazole ring and the electrophilic nature of the adjacent C4 substituent. The synthesis of the pyrimidine ring is typically achieved by introducing a one-carbon unit that reacts with both the amino group and the activated C4 position. The choice of the one-carbon source dictates the substitution pattern of the resulting pyrimidine ring. For instance, formamide serves as a source of both formyl and amino groups, leading to the formation of 4-aminopyrazolo[3,4-d]pyrimidines. Conversely, formic acid or its orthoester derivatives provide a formyl group, yielding 4-hydroxypyrazolo[3,4-d]pyrimidines (which exist in the tautomeric 4-oxo form).

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This protocol exemplifies the traditional approach starting from a 5-aminopyrazole-4-carbonitrile.

Step 1: Synthesis of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile A mixture of 2-(1-ethoxyethylidene)malononitrile and phenylhydrazine is refluxed in ethanol for 2 hours. Upon cooling, the product crystallizes and is collected by filtration.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core A solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (1.0 g, 5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the desired product.[6]

Yield: 83%[6]

Advantages and Disadvantages
AdvantagesDisadvantages
Readily available starting materials.Often requires harsh reaction conditions (e.g., high temperatures).
Well-established and reliable procedures.Long reaction times (often several hours).
Can be performed with standard laboratory equipment.May generate significant waste.
Good for generating specific, targeted derivatives.Limited scope for rapid library synthesis.

II. Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to dramatically reduce reaction times, improve yields, and often enhance product purity. This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazolo[3,4-d]pyrimidines.

The Rationale Behind Microwave Acceleration

Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to a rapid and uniform temperature increase. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in significantly accelerated reaction rates. Furthermore, localized superheating effects can promote reaction pathways that are not favored under conventional conditions.

Experimental Protocol: Three-Component Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones

This one-pot, three-component reaction highlights the efficiency of MAOS.

Reaction Setup: A mixture of a methyl 5-aminopyrazole-4-carboxylate (0.5 mmol), an appropriate primary amine (0.6 mmol), and trimethyl orthoformate (1.5 mmol) in a suitable solvent (e.g., ethanol, 2 mL) is placed in a microwave reactor vial. The reaction mixture is irradiated at a set temperature (e.g., 160 °C) for a specified time (e.g., 55 minutes).[5] After cooling, the precipitated product is isolated by vacuum filtration and can often be purified by recrystallization.[5]

Representative Yields: 60-85%[5]

Comparative Performance: Conventional vs. Microwave Heating
MethodReaction TimeYield
Conventional HeatingSeveral hours to daysOften lower
Microwave IrradiationMinutes to a few hoursGenerally higher

Data synthesized from multiple sources indicating general trends.

Advantages and Disadvantages
AdvantagesDisadvantages
Dramatically reduced reaction times.Requires specialized microwave reactor equipment.
Often leads to higher yields and cleaner reactions.Potential for pressure build-up with volatile solvents.
Enables rapid optimization of reaction conditions.Scale-up can be challenging compared to conventional methods.
Facilitates the synthesis of compound libraries.Not all reactions are amenable to microwave heating.

III. Multicomponent Reactions: The Power of Convergence

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis.

The Logic of MCRs in Pyrazolo[3,4-d]pyrimidine Synthesis

MCRs for pyrazolo[3,4-d]pyrimidine synthesis are designed to bring together the necessary building blocks for both the pyrazole and pyrimidine rings in a single pot. This convergent approach avoids the isolation of intermediates, saving time, and reducing waste. The careful selection of starting materials allows for the introduction of multiple points of diversity in the final product, making MCRs ideal for generating libraries of analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: One-Pot, Four-Component Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

This protocol showcases a powerful MCR for generating highly substituted pyrazolo[3,4-d]pyrimidines.

Reaction Procedure: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), a hydrazine hydrate (1 mmol), and a suitable C-H activated compound (e.g., N,N-dimethylbarbituric acid) is heated in a solvent like ethanol with a catalytic amount of a base (e.g., piperidine). The reaction is typically refluxed for a few hours. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration and purified by recrystallization.

Workflow for Multicomponent Synthesis

MCR_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Aldehyde P One-Pot Reaction (Solvent, Catalyst) A->P B Malononitrile B->P C Hydrazine C->P D C-H Acid D->P Pr Pyrazolo[3,4-d]pyrimidine P->Pr

Caption: A streamlined workflow for the one-pot multicomponent synthesis of pyrazolo[3,4-d]pyrimidines.

Advantages and Disadvantages
AdvantagesDisadvantages
High atom economy and step efficiency.Reaction optimization can be complex with multiple components.
Rapid access to complex and diverse structures.Substrate scope can be limited for certain MCRs.
Reduced waste generation and purification efforts.Mechanistic elucidation can be challenging.
Ideal for combinatorial chemistry and library synthesis.Side reactions can sometimes be difficult to control.

IV. Green Synthesis: A Sustainable Approach

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. For pyrazolo[3,4-d]pyrimidine synthesis, this often involves the use of environmentally benign solvents like water, catalyst-free conditions, and energy-efficient methods.

Causality of Green Chemistry in Synthesis

The choice of water as a solvent is driven by its non-toxic, non-flammable, and abundant nature. In some cases, the hydrophobic effect of water can accelerate reaction rates by bringing nonpolar reactants together. Catalyst-free reactions are advantageous as they eliminate the need for often toxic and expensive metal catalysts, simplifying purification and reducing waste.

Experimental Protocol: Catalyst-Free Synthesis in Water

Procedure: A mixture of 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile, an aromatic aldehyde, and malononitrile in water is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration, washed with water, and dried.

Comparative Overview of Synthesis Methods
MethodKey FeaturesTypical Reaction TimeTypical Yield
Traditional Stepwise synthesis, conventional heating.Hours to daysModerate to good
Microwave-Assisted Rapid heating, sealed vessel.Minutes to hoursGood to excellent
Multicomponent One-pot, convergent synthesis.HoursGood to excellent
Green Synthesis Benign solvents, catalyst-free.HoursModerate to good

Conclusion: Selecting the Optimal Synthetic Strategy

The choice of the most appropriate synthetic method for a particular pyrazolo[3,4-d]pyrimidine target depends on several factors, including the desired substitution pattern, the scale of the synthesis, the available equipment, and the desired level of "greenness."

  • For the synthesis of a specific, well-defined target on a laboratory scale, traditional methods offer reliability and predictability.

  • For rapid lead optimization and the generation of small libraries, microwave-assisted synthesis is often the method of choice due to its speed and efficiency.

  • For the creation of large, diverse compound libraries for high-throughput screening, multicomponent reactions provide an unparalleled level of synthetic convergence and efficiency.

  • When sustainability is a primary concern, green synthesis approaches using water as a solvent or catalyst-free conditions offer a more environmentally friendly alternative.

By understanding the underlying principles, advantages, and limitations of each of these methodologies, researchers can make informed decisions to accelerate their research and contribute to the development of new and innovative pyrazolo[3,4-d]pyrimidine-based therapeutics.

References

Navigating the Kinome: A Comparative Guide to Cross-Reactivity of 3-Bromo-4-Methoxy-1H-pyrazolo[3,4-d]pyrimidine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a vast array of kinases, making it a "privileged scaffold" in medicinal chemistry.[1][2] The strategic incorporation of a 3-bromo and 4-methoxy substitution pattern offers a versatile platform for developing potent and selective inhibitors against a variety of key kinase targets implicated in oncology and immunology.

However, the very feature that makes this scaffold so powerful—its ability to interact with the conserved ATP-binding pocket—also presents a significant challenge: the potential for cross-reactivity. Off-target kinase inhibition can lead to unexpected cellular phenotypes, toxicity, and a misinterpretation of the inhibitor's true mechanism of action. Therefore, a thorough understanding and rigorous assessment of an inhibitor's selectivity profile are paramount for the successful development of novel therapeutics.

This guide provides an in-depth comparison of the methodologies used to evaluate the cross-reactivity of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine based inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of inhibitor selectivity, empowering you to make informed decisions in your drug discovery endeavors.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This inherent similarity means that a small molecule designed to inhibit one kinase may inadvertently bind to and inhibit several others.[1] This promiscuity can manifest in several ways:

  • Polypharmacology: In some instances, hitting multiple targets can be therapeutically beneficial, leading to a synergistic effect.

  • Off-Target Toxicity: Inhibition of unintended kinases can disrupt essential cellular signaling pathways, leading to adverse effects.

A comprehensive cross-reactivity study is therefore not merely a characterization step but a critical, self-validating system to ensure the scientific integrity of your findings.

Comparative Analysis of Cross-Reactivity Profiles

While a comprehensive, publicly available head-to-head kinome scan comparison for a series of this compound inhibitors is limited, we can synthesize data from various studies to illustrate the selectivity profiles of inhibitors based on the broader pyrazolo[3,4-d]pyrimidine scaffold. The following table provides a representative comparison of the selectivity of different pyrazolo[3,4-d]pyrimidine-based inhibitors against a panel of kinases.

Inhibitor (Primary Target)Kinase PanelSelectivity Score (S-score)* or Key Off-TargetsReference
Compound 51 (BRK/PTK6)KINOMEscan® (468 kinases)S(35) at 30 nM = 0.012 (highly selective)[3]
Ibrutinib (BTK)Kinome-wideModerately selective; off-targets include EGFR, TEC, ITK, and others.[1][4]
PP1 (Src family kinases)Panel of tyrosine and serine/threonine kinasesSelective for Src family (Lck, Fyn), but also inhibits other kinases like c-Abl.[5][6]
Compound 24 (EGFR/HER2)Panel of 60 cancer cell lines and biochemical assaysDual inhibitor with sub-micromolar potency against both EGFR and HER2.[4]

% Selectivity Score (S-score) is a quantitative measure of compound selectivity, calculated by dividing the number of kinases that bind the compound by the total number of kinases tested. A lower S-score indicates higher selectivity.

Note: The data presented here is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. This table serves to illustrate the varying degrees of selectivity that can be achieved with the pyrazolo[3,4-d]pyrimidine scaffold.

Key Methodologies for Assessing Cross-Reactivity

A multi-faceted approach is essential for a robust evaluation of inhibitor selectivity. Here, we detail three critical experimental workflows:

  • KINOMEscan® Competition Binding Assay: For a broad, unbiased view of selectivity.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context.

  • Isothermal Titration Calorimetry (ITC): For a detailed thermodynamic understanding of the inhibitor-target interaction.

KINOMEscan® Competition Binding Assay: A Global View of the Kinome

The KINOMEscan® platform offers a high-throughput method to profile a compound against a large panel of kinases, providing a global view of its selectivity.[3] The assay relies on a competitive binding displacement principle.

Causality Behind Experimental Choices: This method is chosen for its broad coverage of the kinome, allowing for the identification of both expected and unexpected off-targets in a single experiment. It is an essential primary screen to map the interaction landscape of an inhibitor.

Experimental Workflow Diagram:

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification & Analysis Inhibitor Test Inhibitor (this compound derivative) Incubation Incubation: Inhibitor + Kinase + Ligand Inhibitor->Incubation Kinase DNA-tagged Kinase Library (e.g., 468 kinases) Kinase->Incubation Ligand Immobilized, Broad-Spectrum Kinase Ligand Ligand->Incubation Wash Wash to remove unbound kinase Incubation->Wash Quantify Quantify bound kinase (via qPCR of DNA tag) Wash->Quantify Analysis Data Analysis: % of control vs. inhibitor concentration Quantify->Analysis Selectivity Determine Selectivity Score (S-score) & Identify Off-Targets Analysis->Selectivity

Caption: KINOMEscan® experimental workflow for assessing inhibitor selectivity.

Detailed Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound based inhibitor in 100% DMSO. For a single concentration screen, a typical concentration is 1 µM or 10 µM. For Kd determination, a serial dilution is prepared.

  • Assay Plate Preparation: The test compound is added to wells of a microtiter plate containing a panel of DNA-tagged kinases.

  • Competition Reaction: An immobilized, non-selective kinase ligand is added to each well. The test compound competes with the immobilized ligand for binding to the kinases.

  • Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Washing: Unbound kinases are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test inhibitor.

  • Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates a stronger interaction. For a comprehensive profile, the dissociation constant (Kd) can be determined for each kinase interaction.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

CETSA is a powerful technique to verify that an inhibitor binds to its intended target within the complex environment of a living cell.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.

Causality Behind Experimental Choices: While KINOMEscan® is an in vitro assay, CETSA provides crucial evidence of target engagement in a more physiologically relevant setting. It helps to bridge the gap between biochemical potency and cellular activity.

Experimental Workflow Diagram:

CETSA_Workflow cluster_cell_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis of Soluble Protein Cells Culture relevant cancer cell line (e.g., A549, MCF-7) Treatment Treat cells with inhibitor (or DMSO control) Cells->Treatment Heat Heat cell suspension (temperature gradient) Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Detection Detect soluble target protein (e.g., Western Blot, ELISA) Centrifugation->Detection Curve Generate melting curve (Thermal shift indicates binding) Detection->Curve

Caption: CETSA experimental workflow for confirming target engagement in cells.

Detailed Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., A549 for lung cancer inhibitors, MCF-7 for breast cancer inhibitors) to approximately 80% confluency. Treat the cells with the this compound based inhibitor at various concentrations (and a DMSO vehicle control) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection of Soluble Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction using methods like Western blotting or ELISA with a specific antibody.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates thermal stabilization upon binding.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[8] This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Causality Behind Experimental Choices: ITC is employed to gain a deep, quantitative understanding of the binding interaction. This thermodynamic data is invaluable for structure-activity relationship (SAR) studies and for optimizing the lead compound.

Experimental Workflow Diagram:

ITC_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Protein Purified Target Kinase in ITC buffer Load Load protein into sample cell and inhibitor into syringe Protein->Load Inhibitor Inhibitor in same ITC buffer Inhibitor->Load Titrate Inject inhibitor into protein solution in a stepwise manner Load->Titrate Measure Measure heat change per injection Titrate->Measure Plot Plot heat change vs. molar ratio Measure->Plot Fit Fit data to a binding model to determine K_d, n, ΔH, ΔS Plot->Fit

Caption: ITC experimental workflow for thermodynamic characterization of inhibitor binding.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of the purified target kinase in a suitable ITC buffer (e.g., phosphate or Tris buffer with a defined pH and salt concentration). Prepare a solution of the this compound based inhibitor in the exact same buffer. The inhibitor concentration should be 10-20 times higher than the protein concentration.

  • Instrument Setup: Thoroughly clean and degas both the protein and inhibitor solutions. Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat change associated with each injection.

  • Data Analysis: The raw data is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Conclusion: A Pathway to More Selective and Effective Inhibitors

The this compound scaffold holds immense promise for the development of novel kinase inhibitors. However, realizing this potential requires a rigorous and multi-pronged approach to understanding and optimizing inhibitor selectivity. By employing a combination of broad kinome profiling, cellular target engagement assays, and detailed biophysical characterization, researchers can build a comprehensive picture of their compound's activity. This knowledge is not only crucial for avoiding misleading results and potential toxicity but also for rationally designing the next generation of highly selective and effective kinase inhibitors. This guide provides the foundational knowledge and experimental frameworks to confidently navigate the complexities of the kinome and advance your drug discovery programs.

References

Safety Operating Guide

Navigating the Safe Handling of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Engineering Controls: The First Line of Defense

The molecular structure of 3-bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, featuring a brominated pyrimidine core, suggests that it should be handled with the same caution as other halogenated heterocyclic compounds, which can exhibit irritant and toxic properties.[5] Therefore, all manipulations of this compound must be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[1] The Occupational Safety and Health Administration (OSHA) mandates that employers provide adequate ventilation and other engineering controls to protect laboratory workers from hazardous chemicals.[6][7]

Immediate Operational Plan:

  • Primary Engineering Control: All weighing, reconstitution, and aliquoting of this compound must be performed in a certified chemical fume hood.

  • Secondary Controls: Ensure that an eyewash station and safety shower are readily accessible and unobstructed in the immediate vicinity of the work area.[1]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate Personal Protective Equipment (PPE) is critical to prevent dermal, ocular, and respiratory exposure. The following PPE is mandatory when handling this compound, based on general guidance for hazardous chemicals.[8][9]

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (Nitrile or Neoprene)To prevent skin contact. Double gloving is recommended when handling the pure compound.
Eye Protection Safety goggles with side shields or a full-face shieldTo protect eyes from splashes and airborne particles.[10]
Body Protection A long-sleeved laboratory coatTo protect skin and personal clothing from contamination.[11]
Respiratory Protection A NIOSH-approved respiratorRecommended if there is a potential for aerosol generation outside of a fume hood.[1]

PPE Selection Workflow

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE Compound 3-bromo-4-methoxy-1H- pyrazolo[3,4-d]pyrimidine PotentialHazards Potential Hazards: - Skin/Eye Irritant - Harmful if Swallowed/Inhaled Compound->PotentialHazards Gloves Nitrile Gloves (Double Gloving Recommended) PotentialHazards->Gloves Dermal Contact EyeProtection Safety Goggles or Face Shield PotentialHazards->EyeProtection Splash Hazard LabCoat Lab Coat PotentialHazards->LabCoat Body Contact Respirator Respirator (if needed) PotentialHazards->Respirator Inhalation Risk

Caption: PPE selection based on potential hazards.

Step-by-Step Handling Protocol

Adherence to a standardized handling protocol is essential for minimizing exposure and preventing contamination.

Preparation:

  • Don all required PPE as outlined in the table above.

  • Prepare the work surface within the chemical fume hood by lining it with absorbent, plastic-backed paper.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) within the fume hood before handling the compound.

Handling the Solid Compound:

  • Carefully open the container of this compound inside the fume hood.

  • Use a clean, designated spatula to weigh the desired amount of the solid onto a weigh boat.

  • Tightly cap the stock container immediately after use.

Solution Preparation:

  • Add the weighed solid to a suitable container for dissolution.

  • Slowly add the desired solvent, ensuring the container is aimed away from your face.

  • Cap the container and mix gently until the solid is fully dissolved.

Post-Handling:

  • Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the absorbent paper as hazardous waste.

  • Decontaminate any reusable equipment.

  • Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Major Spill Evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound and all materials contaminated with it must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[13][14]

Disposal Workflow

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal SolidWaste Excess Solid Compound HalogenatedWaste Halogenated Organic Waste (Solid or Liquid) SolidWaste->HalogenatedWaste LiquidWaste Unused Solutions LiquidWaste->HalogenatedWaste ContaminatedMaterials Gloves, Wipes, Glassware ContaminatedMaterials->HalogenatedWaste WasteCollection Labelled, Sealed Container HalogenatedWaste->WasteCollection EHS Contact Environmental Health & Safety (EHS) WasteCollection->EHS

Caption: Waste disposal workflow for halogenated compounds.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect all waste materials containing this compound in a designated, properly labeled hazardous waste container. Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by the institution's EHS personnel.

  • Disposal: The final disposal will be carried out by a licensed hazardous waste disposal company, likely via incineration or other approved methods for halogenated organic compounds.[13]

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, fostering a secure environment for scientific advancement.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.